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Imidazo[1,2-c]quinazolin-2(3H)-one Documentation Hub

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  • Product: Imidazo[1,2-c]quinazolin-2(3H)-one
  • CAS: 60045-53-6

Core Science & Biosynthesis

Foundational

Imidazo[1,2-c]quinazolin-2(3H)-one: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Profiling

Executive Summary The imidazo[1,2-c]quinazoline scaffold represents a privileged nitrogen-containing heterocyclic system in modern medicinal chemistry. Specifically, the imidazo[1,2-c]quinazolin-2(3H)-one derivatives and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-c]quinazoline scaffold represents a privileged nitrogen-containing heterocyclic system in modern medicinal chemistry. Specifically, the imidazo[1,2-c]quinazolin-2(3H)-one derivatives and their closely related analogs have emerged as highly potent pharmacophores. By combining the electron-rich imidazole ring with the rigid quinazoline backbone, these compounds exhibit exceptional binding affinities for various enzymatic targets, most notably the phosphoinositide 3-kinases (PI3K), phosphodiesterases (PDE), and α-glucosidase. This whitepaper provides an in-depth, self-validating technical review of the synthesis methodologies, structure-activity relationships (SAR), and mechanistic profiling of this critical chemical class.

Structural Biology & Physicochemical Rationale

The core architecture of imidazo[1,2-c]quinazolin-2(3H)-one integrates three distinct regions critical for target engagement:

  • The Quinazoline Backbone (A and B rings): Provides a flat, aromatic surface ideal for

    
     stacking interactions within the hydrophobic pockets of kinase active sites.
    
  • The Imidazole/Imidazolone Ring (C ring): The 2(3H)-one oxidation state introduces a critical hydrogen bond donor/acceptor motif. In ATP-competitive kinase inhibitors, this region frequently acts as the primary anchor, forming strong hydrogen bonds with the hinge region of the enzyme.

  • C5 and C8/C9 Substitution Sites: These vectors allow for the introduction of diverse functional groups (e.g., thioethers, benzyl groups, or morpholine derivatives) to probe solvent-exposed regions or adjacent affinity pockets, thereby driving isoform selectivity.

According to recent structural analyses, the precise positional variation of the hetero-nitrogen atoms and the planar nature of the fused tricyclic system are essential for penetrating deep enzymatic clefts [1].

Synthetic Methodologies & Reaction Causality

The synthesis of imidazo[1,2-c]quinazolines typically requires the precise assembly of the imidazole ring onto a pre-formed quinazoline framework, or conversely, the annulation of a quinazoline moiety onto an imidazole core. Recent advances have shifted toward green, high-yield catalytic processes.

G A 2-(2-Bromoaryl)imidazole Starting Material C Cu-MOF-74 Catalyst (C-N Coupling) A->C B Cyanamide / Isothiocyanate Building Block B->C D Intramolecular Cyclization (Dehydrative) C->D Intermediate E Imidazo[1,2-c]quinazolin-2(3H)-one Core Scaffold D->E Yield >70%

Synthetic workflow for Imidazo[1,2-c]quinazolin-2(3H)-one via Cu-catalyzed C-N coupling.
Protocol 1: Copper-Catalyzed Synthesis of the Core Scaffold

This protocol details the tandem Ullmann-type C-N coupling and intramolecular dehydrative cyclization, a highly efficient route for generating N-fused hybrid scaffolds [2].

Step 1: Reagent Preparation and Inert Atmosphere

  • Action: Dissolve 1.0 mmol of 2-(2-bromoaryl)imidazole and 1.2 mmol of the cyclizing agent (e.g., cyanamide or isothiocyanate) in 2 mL of anhydrous N,N-Dimethylformamide (DMF). Purge with

    
     gas.
    
  • Causality: Moisture introduces competing nucleophiles that can prematurely hydrolyze the cyanamide intermediate. Anhydrous conditions ensure that the nucleophilic attack is restricted to the desired nitrogen centers, drastically improving the yield of the target scaffold.

Step 2: Addition of the Catalyst and Base

  • Action: Add 2.0 mmol of

    
     and a catalytic amount (10 mol%) of a recyclable magnetic Cu-MOF-74 catalyst (or standard CuI).
    
  • Causality: The base (

    
    ) deprotonates the amine, increasing its nucleophilicity. The high surface area of the Metal-Organic Framework (Cu-MOF-74) provides dense coordination sites for the aryl bromide, lowering the activation energy for C-N bond formation. Furthermore, the magnetic properties of the catalyst allow for easy recovery, preventing heavy-metal contamination in the final Active Pharmaceutical Ingredient (API).
    

Step 3: Thermal Intramolecular Cyclization

  • Action: Heat the reaction mixture to 150 °C under continuous stirring for 2–5 hours. Monitor via TLC.

  • Causality: The initial C-N coupling forms an acyclic intermediate. Elevated thermal energy is strictly required to overcome the steric hindrance and thermodynamic activation barrier for the subsequent intramolecular dehydrative ring closure, yielding the thermodynamically stable tricyclic system.

Pharmacological Targets: The PI3K/AKT Axis and Beyond

The most clinically significant application of the imidazo[1,2-c]quinazoline class is the inhibition of Phosphoinositide 3-kinases (PI3K). The PI3K pathway is aberrantly activated in numerous malignancies. Optimization of the 2,3-dihydroimidazo[1,2-c]quinazoline core led to the discovery of Copanlisib (BAY 80-6946), a potent pan-PI3K inhibitor with sub-nanomolar activity against PI3K


 and PI3K

isoforms [3].

The 2(3H)-one derivatives act as ATP-competitive inhibitors. They wedge into the ATP-binding cleft of the kinase, where the carbonyl oxygen and adjacent nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Val851 in PI3K


).

G RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K (p110α/δ) Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Catalyzes PIP2 PIP2 (Membrane Bound) PIP2->PIP3 Kinase Activity AKT AKT / PKB Survival Pathway PIP3->AKT Recruits & Activates Inhibitor Imidazo[1,2-c]quinazolin-2(3H)-one (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks Hinge Region

Mechanism of PI3K inhibition by Imidazo[1,2-c]quinazolin-2(3H)-one derivatives.

Beyond oncology, recent studies have demonstrated that functionalizing the C5 position with triazole or thioether linkages yields potent


-glucosidase inhibitors for type 2 diabetes management [4], as well as potent antimicrobial agents against S. aureus and C. albicans [5].

Structure-Activity Relationship (SAR) & Quantitative Profiling

The biological efficacy of these compounds is highly sensitive to peripheral substitutions. The table below synthesizes quantitative data from recent literature evaluating various imidazo[1,2-c]quinazoline derivatives across multiple targets.

Compound / DerivativePrimary TargetEfficacy (IC50 / MIC)Key Structural Feature Driving Activity
Copanlisib (BAY 80-6946) Analog PI3K

/ PI3K

0.5 nM / 0.7 nM2,3-dihydroimidazo[1,2-c]quinazoline core with morpholine appendage
3-Benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)thio]... Biochemical ControlN/A (Standard)C5-thioether linkage and 8,9-dimethoxy groups
Compound 19e

-Glucosidase
50.0 µM1,2,3-triazole appendage at C5 interacting with catalytic residues
Benzimidazo[1,2-c]quinazoline 8ga S. aureus4–8 µg/mL1,2,4-triazole fused system enhancing bacterial cell wall penetration
Compound 51 Phosphodiesterase (PDE)1.15 µMQuinazoline backbone outperforming standard IBMX

Self-Validating Experimental Workflows: Kinase Inhibition Assays

To accurately determine the IC50 of novel imidazo[1,2-c]quinazolin-2(3H)-one derivatives, researchers must utilize a self-validating in vitro kinase assay. The following protocol is engineered to prevent false positives caused by assay artifacts.

Protocol 2: Luminescent In Vitro PI3K Kinase Assay

Step 1: ATP Concentration Optimization

  • Action: Determine the apparent Michaelis constant (

    
    ) for ATP for the specific PI3K isoform being tested. Set the assay ATP concentration exactly at this 
    
    
    
    value (e.g., ~10 µM for p110
    
    
    ).
  • Causality: Because these compounds are ATP-competitive inhibitors, running the assay at the

    
     ensures the system is highly sensitive to competitive binding. If the ATP concentration is artificially high, the inhibitor is outcompeted, yielding falsely elevated IC50 values.
    

Step 2: Lipid Substrate Presentation

  • Action: Prepare the PIP2 substrate in lipid vesicles (e.g., a mixture of phosphatidylserine and PIP2 sonicated into unilamellar vesicles) rather than utilizing simple aqueous micelles.

  • Causality: PI3K is a lipid kinase that fundamentally requires docking onto cellular membranes to function. Vesicular presentation mimics the physiological membrane curvature and electrostatic environment, ensuring the enzyme adopts its active conformation.

Step 3: Luminescent ADP Detection

  • Action: Following the kinase reaction incubation (typically 1 hour at room temperature), add an ADP-Glo reagent to deplete unreacted ATP, followed by a Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Causality: Measuring ADP production via luminescence avoids the radioactive hazards of

    
    -ATP assays while providing a superior signal-to-noise ratio. The system is self-validating: a standard curve of known ADP/ATP ratios must be run in parallel to ensure that Relative Light Units (RLU) correlate linearly with kinase activity.
    

Future Perspectives in Drug Development

The imidazo[1,2-c]quinazolin-2(3H)-one scaffold remains a highly fertile ground for drug discovery. Future trajectories involve utilizing PROTAC (Proteolysis Targeting Chimera) technology, where the imidazoquinazoline core is utilized as the target-binding warhead (e.g., for PI3K or PDE), linked to an E3 ligase recruiter. This approach could overcome the dose-limiting toxicities associated with traditional occupancy-driven inhibition by shifting to an event-driven degradation paradigm.

References

  • Gurupada Bairy, Chittaranjan Sinha. "An Extensive Analysis of Current Synthetic Methodologies and Applications of Imidazo/Benzimidazo[1,2-c]Quinazolines." ResearchGate, 2024.[Link]

  • Kumar et al. "Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues." ACS Omega, 2023.[Link]

  • Scott, William J., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ChemMedChem, 2016.[Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports / PubMed, 2024.[Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega / PMC, 2018.[Link]

Exploratory

The Structure-Activity Relationship (SAR) of Imidazo[1,2-c]quinazolinones: A Technical Guide to Next-Generation HDAC6 Inhibitors

Executive Summary The imidazo[1,2-c]quinazolinone scaffold has emerged as a highly privileged tricyclic core in modern medicinal chemistry. While historically explored for bronchodilatory effects and peripheral benzodiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-c]quinazolinone scaffold has emerged as a highly privileged tricyclic core in modern medicinal chemistry. While historically explored for bronchodilatory effects and peripheral benzodiazepine receptor (TSPO) binding, recent breakthroughs have repositioned this heterocycle as a premier surface recognition cap group for Histone Deacetylase 6 (HDAC6) inhibitors [1][2].

Unlike Class I HDACs, which reside in the nucleus and regulate gene expression, HDAC6 is a cytoplasmic enzyme responsible for deacetylating non-histone proteins such as α-tubulin. Inhibiting HDAC6 disrupts microtubule dynamics, cell motility, and the spindle assembly checkpoint (SAC), making it a high-value target for oncology—specifically in ovarian and castration-resistant prostate cancers (CRPC)[2][3]. This whitepaper dissects the structural biology, SAR optimization, and synergistic mechanisms of imidazo[1,2-c]quinazolinone derivatives, providing a comprehensive framework for drug development professionals.

Structural Biology & Rational Design

The design of highly selective HDAC6 inhibitors requires a pharmacophore with three distinct regions:

  • A Zinc-Binding Group (ZBG): Typically a hydroxamic acid that chelates the

    
     ion at the bottom of the catalytic pocket.
    
  • A Hydrophobic Linker: Spans the narrow, tubular channel leading to the active site.

  • A Surface Recognition Cap Group: Interacts with the rim of the catalytic pocket.

The Causality of the Tricyclic Cap

The catalytic pocket rim of HDAC6 is significantly wider and shallower than that of nuclear Class I HDACs. To achieve selectivity and avoid the dose-limiting hematological toxicities associated with pan-HDAC inhibitors (like Vorinostat/SAHA), the cap group must be sterically bulky.

The imidazo[1,2-c]quinazolinone core was rationally selected because its rigid, tricyclic geometry closely mimics the structural footprint of Tubastatin A , a benchmark highly selective HDAC6 inhibitor[1]. The extended pi-electron system and hydrogen-bond acceptor properties of the quinazolinone moiety allow for optimal anchoring at the HDAC6 surface, preventing the molecule from deeply penetrating the narrower pockets of Class I HDACs.

Structure-Activity Relationship (SAR) Analysis

Extensive SAR campaigns have systematically modified the imidazo[1,2-c]quinazolinone core and its immediate precursors (such as quinazolin-2,4-diones) to maximize anti-proliferative efficacy and enzyme selectivity[1].

Linker Optimization: Styryl vs. Benzyl

The most critical SAR finding involves the linker connecting the tricyclic cap to the hydroxamic acid ZBG.

  • Benzyl Linkers: Molecules utilizing a flexible benzyl linker exhibit moderate activity. The rotational freedom allows the ZBG to adopt multiple conformations, reducing the entropic favorability of target binding.

  • Styryl Linkers: Introducing a rigid styryl (alkene) linker restricts conformational freedom. This "locks" the molecule into a geometry that perfectly projects the hydroxamic acid into the HDAC6 catalytic channel. Consequently, styryl-linked derivatives exhibit significantly more potent anti-proliferative effects[1].

Quantitative SAR Data

The transition from basic tricyclic caps to optimized styryl-linked quinazolinone derivatives yielded highly potent candidates. Below is a summary of the growth inhibitory activity against ES-2 ovarian cancer cells (72-hour treatment)[1]:

Compound IDCap ScaffoldLinker TypeZBGIC₅₀ (ES-2 Cells)HDAC6 Selectivity
Tubastatin A Tricyclic StandardBenzylHydroxamic Acid~High
Early Hit Imidazo[1,2-c]quinazolinoneBenzylHydroxamic Acid> 5.00 μMModerate
25276 Quinazolin-2,4-dioneStyrylHydroxamic Acid1.17 μMHigh
25253 Quinazolin-2,4-dioneStyrylHydroxamic Acid1.19 μMHigh
25278 Quinazolin-2,4-dioneStyrylHydroxamic Acid1.53 μMHigh

Note: While the imidazo[1,2-c]quinazolinone core initiated the design phase to secure HDAC6 selectivity, iterative SAR revealed that slightly truncated quinazolin-2,4-dione derivatives with styryl linkers (e.g., Compound 25253) maintained the required bulk while optimizing the vector angle for the ZBG[1].

Mechanistic Pathways & Synergistic Efficacy

Imidazo[1,2-c]quinazolinone-derived HDAC6 inhibitors do not just act as monotherapies; their primary clinical value lies in their profound synergy with existing chemotherapeutics.

Synergy with Paclitaxel (Ovarian Cancer)

Paclitaxel (Taxol) stabilizes microtubules. HDAC6 inhibitors prevent the deacetylation of α-tubulin. When combined, these agents induce hyperacetylation of α-tubulin , severely disrupting microtubule dynamics. This dual-attack mechanism halts cell migration, induces spindle assembly checkpoint (SAC) arrest, and triggers apoptosis via the intrinsic (Bcl-2/Bax) pathway[2].

Synergy with Cisplatin (Prostate Cancer)

In castration-resistant prostate cancer (CRPC), these inhibitors impair the DNA Damage Response (DDR) by downregulating both the ATR-Chk1 and ATM-Chk2 repair pathways, thereby sensitizing tumors to Cisplatin-evoked DNA damage[3].

Pathway Imidazo Imidazo[1,2-c]quinazolinone Derivatives HDAC6 HDAC6 Enzyme (Cytoplasmic) Imidazo->HDAC6 Inhibits Catalytic Domain AcTubulin Hyperacetylated α-Tubulin Imidazo->AcTubulin Promotes Tubulin α-Tubulin HDAC6->Tubulin Deacetylation (Blocked) Tubulin->AcTubulin Accumulation Microtubules Microtubule Stabilization & Spindle Arrest AcTubulin->Microtubules Disrupts Dynamics Paclitaxel Paclitaxel (Microtubule Stabilizer) Paclitaxel->AcTubulin Synergizes Apoptosis Apoptosis (Cancer Cell Death) Microtubules->Apoptosis Triggers

Fig 1: Synergistic signaling pathway of HDAC6 inhibition by Imidazo[1,2-c]quinazolinones and Paclitaxel.

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols outline the synthesis of the core scaffold and the self-validating biological assays used to confirm target engagement.

Protocol 1: Synthesis of the Imidazo[1,2-c]quinazolinone Core

This method utilizes an intramolecular cyclization strategy to build the tricyclic system[4].

  • Starting Material Preparation: Dissolve 1.0 equivalent of a 2-amino-quinazolin-4(3H)-one derivative in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert argon atmosphere.

  • Acylation: Add 1.5 equivalents of an organic base (e.g., triethylamine) to act as an acid scavenger. Dropwise, add 1.2 equivalents of chloroacetyl chloride at 0°C. Stir for 2 hours.

  • Intramolecular Cyclization: Elevate the temperature to reflux (or 80°C in DMF). The highly reactive chloroacetyl intermediate undergoes spontaneous intramolecular cyclization via nucleophilic attack by the ring nitrogen, eliminating HCl.

  • Isolation: Quench the reaction with ice water. Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Purify the crude imidazo[1,2-c]quinazolinone derivative via silica gel column chromatography (eluting with chloroform/methanol).

Protocol 2: Self-Validating In Vitro HDAC6 Selectivity Assay

A robust SAR study must prove that the compound inhibits HDAC6 without affecting Class I HDACs. This protocol uses a dual-biomarker Western blot as a built-in validation system[1][2].

  • Cell Treatment: Seed ES-2 ovarian cancer cells in 6-well plates. Treat with the synthesized compounds at varying concentrations (e.g., 0.5, 1.0, and 2.5 μM) for 24 hours. Use Vorinostat (SAHA) at 1.0 μM as a pan-HDAC positive control.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to collect the supernatant.

  • Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (30 μg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Primary Probing (The Validation Step): Cut the membrane and probe simultaneously for:

    • Acetylated α-tubulin (Cytoplasmic): The direct biomarker for HDAC6 inhibition.

    • Acetylated Histone H3 (Nuclear): The biomarker for Class I HDAC inhibition.

    • Total α-tubulin & Total H3: Loading controls.

  • Data Interpretation: A highly selective imidazo[1,2-c]quinazolinone derivative will induce a massive, dose-dependent accumulation of acetylated α-tubulin, while acetylated Histone H3 levels remain flat (unlike the SAHA control, which will spike both).

Protocol 3: Synergy Assessment (Combinatorial Screening)
  • Matrix Plating: Plate cancer cells in a 96-well format. Treat with a 6x6 dose matrix combining the HDAC6 inhibitor (e.g., Compound 25253) and Paclitaxel.

  • Viability Assay: After 72 hours, assess cell viability using an MTT or Sulforhodamine B (SRB) assay.

  • Synergy Scoring: Input the viability data into SynergyFinder 3.0 software. Calculate the Synergy Score (SC) using the ZIP or Bliss reference models. An SC > 10 mathematically validates synergistic activity[2].

References

  • Chi, A.-J., Hsu, J.-L., Xiao, Y.-X., Chern, J.-W., Guh, J.-H., Yu, C.-W., & Hsu, L.-C. (2025). A Novel HDAC6 Inhibitor Enhances the Efficacy of Paclitaxel Against Ovarian Cancer Cells. Molecules, 30(13), 2793. Available at:[Link]

  • Ye, P.-C., Leu, W.-J., Yeh, T.-Y., et al. (2024). A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer. The Prostate, 84(6), 605–619. Available at:[Link]

  • Abou Seri, S.M., Abouzid, K., & Abou-El Ella, D.A. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one Analogues: A Technical Guide for Lead Optimization

Executive Summary The imidazo[1,2-c]quinazolin-2(3H)-one scaffold and its structural analogues represent a highly versatile class of nitrogen-rich fused heterocycles. Recognized as "privileged structures" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-c]quinazolin-2(3H)-one scaffold and its structural analogues represent a highly versatile class of nitrogen-rich fused heterocycles. Recognized as "privileged structures" in medicinal chemistry, these compounds exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their physicochemical properties, structural assembly, and the rigorous, self-validating experimental workflows required for their optimization in drug discovery.

Structural Significance and Pharmacological Landscape

Quinazolines, consisting of a benzene ring fused to a pyrimidine ring, are foundational to numerous bioactive molecules and naturally occurring alkaloids[1]. When annulated with an imidazole ring to form the imidazo[1,2-c]quinazoline architecture, the resulting planar, electron-rich tricyclic system interacts favorably with diverse biological targets[2].

Recent structure-activity relationship (SAR) studies highlight their potency across multiple therapeutic areas:

  • Metabolic Disorders: Substituted imidazo[1,2-c]quinazolines act as potent

    , with specific poly-substituted analogues demonstrating up to 60-fold greater potency than the standard drug acarbose in vitro[3],[4].
    
  • Infectious Diseases: Benzimidazo[1,2-c]quinazoline derivatives fused with azoles (e.g., 1,2,4-triazole) exhibit significant , achieving minimum inhibitory concentrations (MIC) as low as 4–8 μg/mL against resistant strains[5],[6].

  • Oncology & Assay Controls: Polycarbo-substituted variants show marked in vitro cytotoxicity against human breast (MCF-7) and cervical (HeLa) cancer cell lines[7]. Furthermore, specific analogues like are commercially utilized as highly specific biochemical assay reagent controls[8],[9].

Core Physicochemical Properties & SAR Dynamics

As an application scientist, it is critical to understand that the in vivo efficacy of these analogues is dictated by their physicochemical profile. The fused tricyclic core inherently drives high lipophilicity and molecular planarity, which must be carefully modulated.

  • Lipophilicity and Permeability: The lipophilic nature of the scaffold enhances cell membrane penetration, which is essential for targets requiring intracellular access or for lipid peroxidation inhibitory activity[6],[10]. However, excessive lipophilicity (LogP > 5) can lead to non-specific binding and rapid metabolic clearance.

  • Aqueous Solubility: The planar aromatic stacking of the imidazo[1,2-c]quinazoline core often results in high crystal lattice energy, manifesting as the "brick-dust" effect (low aqueous solubility). Strategic substitutions, such as introducing bulky groups at the 5-position or utilizing asymmetric azole fusions, disrupt this planarity and significantly improve thermodynamic solubility[3].

  • Drug-Likeness: Computational modeling confirms that optimized imidazo[1,2-c]quinazolines generally adhere to , presenting a balanced profile of molecular weight, hydrogen bond donors/acceptors, and lipophilicity, which strongly predicts favorable oral bioavailability[6],[2].

Table 1: Quantitative Biological Data of Representative Analogues
Compound IDScaffold TypeKey SubstituentMIC (µg/mL)IC₅₀ (µM)Target / Application
Compound 11j Imidazo[1,2-c]quinazoline4-Cl-PhenylN/A12.44

-glucosidase[3]
Compound 8ga Benzimidazo[1,2-c]quinazoline1,2,4-Triazole4–8N/AAntimicrobial (E. coli / S. aureus)[5]
Compound 18 Benzo[4,5]imidazo[1,2-c]quinazoline2-Methyl-6-propyl0.78N/AM. tuberculosis[1]
HY-Q51221 Imidazo[1,2-c]quinazolin-2(3H)-one3-Benzyl-8,9-dimethoxyN/AN/ABiochemical Reagent Control[8]

Synthetic Methodologies and Structural Assembly

The synthesis of the imidazo[1,2-c]quinazoline core requires precise control over cyclization to prevent the formation of less active angular isomers[11]. Modern synthetic routes prioritize transition-metal catalysis over classical stepwise condensation due to superior regioselectivity and yield[2].

  • Copper-Catalyzed Ullmann C-N Coupling & CDC: A highly efficient route involves the reaction of 2-(2-bromophenyl)-1H-imidazoles with various azoles via Ullmann-type C-N coupling. This is followed by an intramolecular cross-dehydrogenative coupling (CDC) to close the ring, yielding the fused scaffold in moderate to excellent yields[5],[6].

  • Zinc-Mediated Reduction and Cyclization: An alternative one-pot strategy utilizes the cost-effective reduction of 2-(2-nitrophenyl)-1H-imidazoles using a Zn/H⁺ system. The resulting amine reacts with isothiocyanates, followed by nucleophilic cyclization and the elimination of H₂S to form the desired imidazo[1,2-c]quinazoline derivatives[11],[10].

Synthesis_Pathway A 2-(2-Bromophenyl)-1H-imidazole C Ullmann C-N Coupling (Cu Catalyst, Base) A->C B Azole Derivatives B->C D N-Arylated Intermediate C->D E Cross-Dehydrogenative Coupling (CDC) D->E F Imidazo[1,2-c]quinazoline Scaffold E->F

Figure 1: Copper-catalyzed synthesis workflow of Imidazo[1,2-c]quinazoline scaffolds.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity during lead optimization, all physicochemical profiling must employ self-validating experimental designs. The following protocols are engineered to eliminate false positives caused by the unique aggregation tendencies of planar tricyclic heterocycles.

Protocol A: Shake-Flask Method for LogP/LogD Determination

Causality:In silico models often fail to account for the intramolecular stacking of fused tricyclic systems. The shake-flask method provides empirical validation of lipophilicity, which is critical for predicting membrane permeability. Self-Validating Mechanism: A strict mass balance calculation is enforced. If the total recovered mass is <95%, the run is automatically invalidated due to potential precipitation at the biphasic interface or adsorption to the glass vial—a common artifact with planar quinazolines.

Step-by-Step Methodology:

  • Preparation: Dissolve the imidazo[1,2-c]quinazolin-2(3H)-one analogue in 1-octanol (pre-saturated with aqueous buffer) to a concentration of 1 mM.

  • Equilibration: Add an equal volume of aqueous buffer (pH 7.4, pre-saturated with 1-octanol) to the vial.

  • Agitation: Shake the biphasic system mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS.

  • Validation: Calculate the mass balance:

    
    . If recovery is 
    
    
    
    95%, calculate LogD as
    
    
    .
Protocol B: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: To detect the exact thermodynamic threshold where the planar imidazo[1,2-c]quinazoline core begins to aggregate in physiological buffers, nephelometry (light scattering) is vastly superior to standard optical density measurements. Self-Validating Mechanism: Every plate must include a highly soluble standard (e.g., Diclofenac, >100 µM) and a poorly soluble "brick-dust" standard (e.g., Amiodarone, <10 µM). If the standards deviate by >15% from historical baselines, the entire plate is rejected.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the analogue in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.

  • Incubation: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (final DMSO concentration = 1%). Incubate at 37°C for 2 hours with gentle orbital shaking.

  • Nephelometric Reading: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the scattered light intensity significantly exceeds the baseline of the buffer blank.

  • Validation: Verify that the system suitability standards fall within their accepted historical ranges before reporting the analogue's solubility limit.

Physicochemical_Profiling Start Imidazo[1,2-c]quinazolin-2(3H)-one Analogue Library Sol Kinetic Solubility (Nephelometry) Start->Sol Lip Lipophilicity (LogP/LogD) (Shake-Flask Method) Start->Lip Perm Permeability (PAMPA/Caco-2) Start->Perm Stab Metabolic Stability (Liver Microsomes) Start->Stab Opt Lead Optimization & SAR Modeling Sol->Opt Lip->Opt Perm->Opt Stab->Opt

Figure 2: Self-validating physicochemical profiling workflow for lead optimization.

Conclusion

The imidazo[1,2-c]quinazolin-2(3H)-one scaffold offers immense potential in drug discovery, provided its physicochemical properties are rigorously managed. By employing transition-metal catalyzed synthesis and self-validating profiling protocols, researchers can effectively navigate the inherent challenges of planar tricyclic systems, optimizing these privileged structures into viable clinical candidates.

References

  • Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies Source: Scientific Reports (Nature) URL:[Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity Source: ACS Omega URL:[Link]

  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study Source: Molecules (MDPI) URL:[Link]

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Exploratory

Whitepaper: A Senior Application Scientist's Guide to In Silico ADME Prediction for Imidazo[1,2-c]quinazoline Derivatives

Abstract The Imidazo[1,2-c]quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly kinase inhibitors. However, the journey from a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Imidazo[1,2-c]quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly kinase inhibitors. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, primarily related to its pharmacokinetic profile. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risking projects and reducing late-stage attrition. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying in silico ADME prediction models specifically to Imidazo[1,2-c]quinazoline derivatives. We will move beyond a simple listing of tools to explain the causality behind methodological choices, establish self-validating protocols, and provide actionable insights grounded in field-proven experience.

The Rationale: Why In Silico First for Imidazo[1,2-c]quinazolines?

In drug discovery, failure is the default. A significant portion of this failure is attributed not to a lack of potency, but to poor ADME properties. The traditional approach of synthesizing a compound and then performing expensive, time-consuming, and often animal-intensive in vitro and in vivo ADME studies is inefficient.

In silico ADME prediction has emerged as an indispensable first-pass filter.[1][2] By leveraging computational models, we can:

  • Conserve Resources: Drastically reduce the cost and time associated with synthesizing and testing compounds destined to fail due to poor pharmacokinetics.[3]

  • Enhance Decision-Making: Prioritize synthetic efforts on compounds with the most promising overall profiles, not just target affinity.

  • Guide Molecular Design: Identify potential ADME liabilities inherent to a scaffold or specific substitution patterns early, allowing for a "design-in" approach to favorable properties.

  • Reduce Animal Testing: Align with the 3Rs principles (Replacement, Reduction, and Refinement) by minimizing the number of compounds that need to be advanced to animal studies.

The Imidazo[1,2-c]quinazoline core, while valuable, presents specific considerations. As a heterocyclic, often rigid, and nitrogen-rich scaffold, it can pose challenges related to solubility, metabolic stability, and potential off-target interactions, such as hERG channel inhibition.[2][4] Therefore, a robust in silico strategy is not just beneficial; it is essential.

The Foundation: From Physicochemical Properties to Predictive Models

At its core, ADME is governed by fundamental physicochemical properties. Our predictive workflow begins by calculating these descriptors, as they form the basis for most higher-level models.

Key Physicochemical Descriptors

A molecule's journey through the body is a continuous interaction with aqueous and lipid environments. The following parameters are the language of these interactions:

PropertyDescription & ImportanceIdeal Range for Oral Drugs
Molecular Weight (MW) Influences size-dependent processes like diffusion and filtration. Smaller is often better.< 500 Da
Lipophilicity (logP) The octanol-water partition coefficient. Governs membrane permeability and plasma protein binding. Too low, and it won't cross membranes; too high, and it may have poor solubility and high metabolic turnover.1 - 5
Aqueous Solubility (logS) Critical for dissolution in the gut and absorption. Poor solubility is a major hurdle for oral drug development.> -4
Polar Surface Area (PSA) The surface sum over all polar atoms. A key predictor of membrane permeability, including the blood-brain barrier.< 140 Ų (< 90 Ų for CNS)
H-Bond Donors/Acceptors The count of N-H, O-H bonds (donors) and N, O atoms (acceptors). High counts can reduce permeability.Donors ≤ 5; Acceptors ≤ 10

These parameters are famously consolidated in Lipinski's Rule of Five , a foundational guideline for assessing "drug-likeness".[5] While not an absolute law, deviation from these rules often flags a higher risk of poor oral bioavailability. More sophisticated scoring functions like the Quantitative Estimate of Drug-likeness (QED) provide a more nuanced score from 0 to 1, where higher values indicate greater similarity to known oral drugs.[5]

The Predictive Engine: QSAR and Machine Learning

The power of in silico ADME comes from models that learn from existing data. The most prevalent are Quantitative Structure-Activity Relationship (QSAR) models.

  • The QSAR Principle: QSAR models are mathematical equations that correlate variations in the chemical structure of compounds with variations in a specific property (e.g., Caco-2 permeability, CYP3A4 inhibition).[6][7][8] By calculating hundreds of molecular descriptors for a new molecule, a validated QSAR model can predict its property value.

  • The Rise of Machine Learning: Modern ADME prediction heavily relies on machine learning algorithms like Random Forests, Support Vector Machines, and Neural Networks.[9][10] These methods can capture complex, non-linear relationships within large datasets, often providing more accurate predictions than traditional linear QSAR models.[11]

Trustworthiness through Consensus: A core tenet of our approach is to never rely on a single prediction model. Different algorithms and training sets have different strengths and weaknesses.[1] By using several reputable tools, we can build a consensus prediction. If multiple, independently developed models agree on an outcome (e.g., high probability of hERG inhibition), our confidence in that prediction increases significantly.

The Workflow: A Step-by-Step Protocol for In Silico ADME Profiling

This section details a practical, step-by-step workflow for profiling an Imidazo[1,2-c]quinazoline derivative. We will use a hypothetical lead compound to illustrate the process.

Workflow Visualization

Below is a Graphviz diagram outlining the logical flow of our in silico ADME assessment process.

ADME_Workflow cluster_input Step 1: Input & Preparation cluster_prediction Step 2 & 3: Prediction Execution cluster_analysis Step 4: Analysis & Decision cluster_output Step 5: Experimental Validation Start Input Molecule (SMILES) Prep Standardize & Generate 3D Structure Start->Prep Tools Select Tools (SwissADME, pkCSM, ADMETLab) Prep->Tools PhysChem Calculate Physicochemical Properties & Drug-Likeness Tools->PhysChem ADME_T Predict Core ADME-T Endpoints PhysChem->ADME_T Radar Generate Bioavailability Radar PhysChem->Radar Table Consolidate Data into Profile Table ADME_T->Table Decision Decision Point: Advance, Optimize, or Terminate? Table->Decision Radar->Decision Output Prioritize for In Vitro Assay Decision->Output Favorable Profile

Caption: A streamlined workflow for in silico ADME prediction.

Step 1: Compound Input and Preparation
  • Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for your Imidazo[1,2-c]quinazoline derivative. This is the universal standard for 2D chemical structure representation.

  • Use a Reliable Tool: Input the SMILES string into your chosen web server or software. It is crucial that the tool performs a standardization step, which includes neutralizing charges, removing salts, and establishing a consistent tautomeric state. This ensures reproducibility.

Step 2: Tool Selection

For a comprehensive and self-validating assessment, we will use a combination of freely available, well-regarded web servers. This approach provides a robust consensus view.

  • SwissADME: Excellent for physicochemical properties, drug-likeness, and a unique, intuitive "Bioavailability Radar" visualization.[12]

  • pkCSM: Provides a broad range of predictions for ADME properties and various toxicity endpoints.[12]

  • ADMETLab 2.0: A powerful platform with a comprehensive set of ADMET prediction models.[12]

Commercial software like ACD/Labs ADME Suite or Simulations Plus ADMET Predictor™ offer more advanced features, including model training with proprietary data, but the principles remain the same.[12][13]

Step 3: Execution of Predictions

Submit your prepared molecule to each selected tool. The key is to systematically evaluate each category of ADME.

A. Absorption:

  • Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut. Look for values >30%.

  • Caco-2 Permeability: An in silico surrogate for the widely used in vitro assay for intestinal permeability. Log Papp > -5.15 cm/s is generally considered high permeability.[14]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a key efflux transporter that can pump drugs out of cells, reducing absorption and penetration into tissues like the brain. A compound predicted as a P-gp substrate may have lower bioavailability.

B. Distribution:

  • Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma. A low VDss (<0.7 L/kg) suggests the drug is confined to the plasma, while a high VDss (>3 L/kg) indicates extensive tissue distribution.

  • Plasma Protein Binding (PPB): Drugs bind to plasma proteins like albumin. Only the unbound fraction is free to exert its effect. High PPB (>90%) can be a concern, but is common for many drugs.[15]

  • Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeting drugs. Predicted as a logBB value. A logBB > 0 indicates good brain penetration, while logBB < -1 suggests it is largely excluded from the brain.[16][17]

C. Metabolism:

  • CYP450 Inhibition: Predict whether your compound inhibits the five major drug-metabolizing enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to dangerous drug-drug interactions.[18][19]

  • CYP450 Substrate: Predict which CYP isoforms are likely to metabolize your compound. This helps anticipate its metabolic fate.

  • Site of Metabolism (SOM): Some tools can predict the specific atoms on the molecule most likely to be oxidized by CYP enzymes. This is invaluable for guiding structural modifications to block metabolic "hotspots" and improve stability.

D. Excretion:

  • Total Clearance (CL): A measure of the body's efficiency in eliminating the drug. Predicted in log(ml/min/kg).

  • Renal Transporters (e.g., OCT2): Predicts interaction with transporters responsible for active secretion into the urine.

T. Toxicity:

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a reason for compound termination.[9][20] This is a critical checkpoint. Predictions are often categorical (blocker/non-blocker) or based on pIC50 values.

  • Ames Mutagenicity: Predicts the potential for the compound to cause DNA mutations, a flag for carcinogenicity.

  • Hepatotoxicity (H-HT): Predicts the potential to cause drug-induced liver injury.

Step 4: Data Consolidation and Analysis

Aggregate the predictions from all tools into a single, structured table. This provides a clear, at-a-glance profile of your Imidazo[1,2-c]quinazoline derivative.

Example Data Summary for a Hypothetical Lead Compound (IQZ-Lead-01)

ParameterPredicted Value (Consensus)Ideal Range/CommentPriority
Physicochemical
MW ( g/mol )450.5< 500
logP3.81 - 5
logS-4.5> -4⚠️ (Marginal)
PSA (Ų)85.2< 140
Absorption
HIA (%)92%> 30%
Caco-2 Perm. (logPapp)-4.95> -5.15
P-gp SubstrateNoNo
Distribution
VDss (L/kg)1.5-
PPB (%)95%-⚠️ (High, monitor free fraction)
BBB Permeant (logBB)-0.75No✅ (Assuming non-CNS target)
Metabolism
CYP2D6 InhibitorYesNo❌ (High Risk DDI)
CYP3A4 InhibitorNoNo
CYP Substrate3A4, 2D6-Informative
Excretion
Total Clearance0.8 L/hr/kg-Informative
Toxicity
hERG InhibitorYes (High Prob.)No❌ (CRITICAL RISK)
Ames MutagenicityNoNo
HepatotoxicityNoNo
Decision-Making Framework

The summary table enables a structured decision process.

Decision_Tree Start Review ADME Profile hERG hERG Inhibition? Start->hERG CYP CYP Inhibition (e.g., 2D6)? hERG->CYP No Redesign Redesign to Mitigate hERG Binding hERG->Redesign Yes Solubility Poor Solubility? CYP->Solubility No Redesign2 Modify to Reduce CYP Inhibition CYP->Redesign2 Yes Good Favorable Profile Solubility->Good No Formulate Consider Formulation Strategies Solubility->Formulate Yes Advance Advance to In Vitro Testing Good->Advance

Caption: Decision tree for lead optimization based on ADME predictions.

Based on our example profile for IQZ-Lead-01:

  • Critical Risks (❌): The prediction of hERG inhibition is a potential project killer. The CYP2D6 inhibition is also a major red flag for drug-drug interactions.

  • Areas for Optimization (⚠️): Marginal solubility could be improved. High plasma protein binding is noted but may be acceptable.

  • Favorable Properties (✅): The compound shows excellent predicted absorption and distribution to non-CNS tissues.

Conclusion and Future Outlook

In silico ADME prediction is an indispensable component of modern drug discovery, particularly for scaffolds like Imidazo[1,2-c]quinazoline that balance therapeutic promise with potential pharmacokinetic challenges. By implementing a systematic, multi-tool workflow, research teams can make earlier, more informed decisions, focusing resources on compounds with the highest probability of success.

It is imperative to remember that these are predictions. They are a guide, not a replacement for experimental validation. The true power of this process is in flagging liabilities and guiding the design of better molecules that can then be confidently advanced to in vitro assays for confirmation.

The field continues to evolve, with the integration of more sophisticated AI and machine learning models and the use of data from novel experimental systems like organ-on-a-chip.[21] As these methods mature, the accuracy and scope of in silico predictions will only improve, further solidifying their role as a cornerstone of efficient and ethical drug development.

References

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Protocols & Analytical Methods

Method

Synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one from 2-Aminobenzamide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one, a hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences from the readily available starting material, 2-aminobenzamide, and proceeds through a two-step sequence involving N-acylation followed by an intramolecular cyclization. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-c]quinazoline Scaffold

The Imidazo[1,2-c]quinazoline core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent and selective inhibition of α-glucosidase, making them attractive candidates for the development of novel therapeutics for type 2 diabetes.[1] Furthermore, substituted imidazo[1,2-c]quinazolines have been investigated as α1-adrenoceptor antagonists for the treatment of hypertension.[2] The synthetic accessibility of this scaffold allows for diverse functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one from 2-aminobenzamide is achieved through a robust two-step process:

  • N-Chloroacetylation: The initial step involves the acylation of the primary amino group of 2-aminobenzamide with chloroacetyl chloride to form the key intermediate, 2-(2-chloroacetamido)benzamide.

  • Intramolecular Cyclization: The intermediate is then subjected to conditions that promote an intramolecular nucleophilic substitution, leading to the formation of the tricyclic Imidazo[1,2-c]quinazolin-2(3H)-one.

This strategy is efficient and utilizes commercially available and relatively inexpensive starting materials.

Visualizing the Synthesis

Synthesis_Workflow cluster_0 PART 1: N-Chloroacetylation cluster_1 PART 2: Intramolecular Cyclization 2-Aminobenzamide 2-Aminobenzamide Intermediate 2-(2-Chloroacetamido)benzamide 2-Aminobenzamide->Intermediate Base (e.g., Triethylamine) Anhydrous Solvent (e.g., THF) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Final_Product Imidazo[1,2-c]quinazolin-2(3H)-one Intermediate->Final_Product Base (e.g., NaH) or Thermal Conditions High-boiling Solvent (e.g., DMF)

Caption: Overall workflow for the synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one.

Part 1: N-Chloroacetylation of 2-Aminobenzamide

Chemical Rationale

The N-chloroacetylation of 2-aminobenzamide is a nucleophilic acyl substitution reaction. The amino group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is crucial in this reaction to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of an anhydrous aprotic solvent is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol

Table 1: Reagents and Materials for N-Chloroacetylation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-AminobenzamideC₇H₈N₂O136.151.0 eqStarting Material
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.1 eqAcylating Agent
Triethylamine (TEA)C₆H₁₅N101.191.2 eqBase
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
Saturated aq. NaHCO₃NaHCO₃84.01-Quenching/Wash
BrineNaCl58.44-Wash
Anhydrous MgSO₄MgSO₄120.37-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 2-aminobenzamide (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Purification of Intermediate: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-chloroacetamido)benzamide. The crude product can be purified further by recrystallization from ethanol if necessary.

Part 2: Intramolecular Cyclization to Imidazo[1,2-c]quinazolin-2(3H)-one

Chemical Rationale

The cyclization of 2-(2-chloroacetamido)benzamide to the desired tricyclic product involves an intramolecular nucleophilic substitution. The amide nitrogen of the benzamide moiety acts as a nucleophile, displacing the chloride from the chloroacetyl group. This reaction can be promoted by either a strong base or by thermal energy.

  • Base-Mediated Cyclization: A strong, non-nucleophilic base such as sodium hydride (NaH) can be used to deprotonate the amide nitrogen, significantly increasing its nucleophilicity and facilitating the intramolecular attack on the carbon-chlorine bond.

  • Thermal Cyclization: In the absence of a strong base, the cyclization can be induced by heating the intermediate in a high-boiling point solvent like dimethylformamide (DMF). The elevated temperature provides the necessary activation energy for the intramolecular reaction to proceed.

Experimental Protocol

Method A: Base-Mediated Cyclization

Table 2: Reagents and Materials for Base-Mediated Cyclization

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-(2-Chloroacetamido)benzamideC₉H₉ClN₂O₂212.631.0 eqIntermediate
Sodium Hydride (60% dispersion in oil)NaH24.001.2 eqBase
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-Solvent
Saturated aq. NH₄ClNH₄Cl53.49-Quenching Agent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
WaterH₂O18.02-Wash
BrineNaCl58.44-Wash
Anhydrous MgSO₄MgSO₄120.37-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Addition of Intermediate: Cool the suspension to 0 °C. Add a solution of 2-(2-chloroacetamido)benzamide (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Thermal Cyclization

Table 3: Reagents and Materials for Thermal Cyclization

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-(2-Chloroacetamido)benzamideC₉H₉ClN₂O₂212.631.0 eqIntermediate
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-Solvent
WaterH₂O18.02-Precipitation

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloroacetamido)benzamide (1.0 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of Imidazo[1,2-c]quinazolin-2(3H)-one

The structure of the synthesized Imidazo[1,2-c]quinazolin-2(3H)-one should be confirmed by standard analytical techniques.

Table 4: Expected Characterization Data

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.0-7.2 (m, 4H, Ar-H), ~4.5 (s, 2H, CH₂), ~3.5 (s, 1H, NH). Note: Chemical shifts are approximate and based on similar structures.[3]
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~150-110 (Ar-C), ~45 (CH₂). Note: Chemical shifts are approximate and based on similar structures.[3]
Mass Spectrometry (ESI+)m/z: [M+H]⁺ expected at approximately 188.08.[4]
Infrared (IR) (KBr, cm⁻¹)ν: ~3200-3000 (N-H, C-H stretch), ~1700 (C=O stretch), ~1600 (C=N, C=C stretch).
Melting Point To be determined experimentally.

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low yield in Step 1Incomplete reaction or formation of di-acylated byproduct.Ensure slow, dropwise addition of chloroacetyl chloride at low temperature. Use a slight excess of 2-aminobenzamide.[5]
Hydrolysis of chloroacetyl chloride.Use strictly anhydrous solvents and reagents.
Low yield in Step 2Incomplete cyclization.Increase reaction time or temperature (for thermal method). Use a stronger base or higher equivalent of base (for base-mediated method).
Side reactions.For the base-mediated method, ensure the reaction is performed under an inert atmosphere to prevent degradation of the base.
Impure final productIncomplete reaction or presence of starting material/intermediate.Optimize purification method (recrystallization solvent or column chromatography gradient).

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of Imidazo[1,2-c]quinazolin-2(3H)-one from 2-aminobenzamide. By following the outlined protocols and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable heterocyclic scaffold for further investigation in medicinal chemistry and drug development. The provided characterization data will aid in the verification of the final product.

References

  • Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1993;36(16):2311-2321. Available from: [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. 2018;3(11):16338-16346. Available from: [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available from: [Link]

  • Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Sci Rep. 2020;10(1):1595. Available from: [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. 2018;3(11):16338-16346. Available from: [Link]

  • Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. MDPI. 2025. Available from: [Link]

  • Convenient synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines. J Org Chem. 1974;39(24):3599-3600. Available from: [Link]

  • Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. Available from: [Link]

  • Design and synthesis of biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. ResearchGate. 2017. Available from: [Link]

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules. 2000;5(1):97-104. Available from: [Link]

  • Table 1 . 1 H and 13 C NMR data for compounds 1 and 2 a 492. ResearchGate. Available from: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. 2023. Available from: [Link]

  • Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides. Amanote Research. Available from: [Link]

  • (PDF) Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. 2018. Available from: [Link]

  • Thermal Intramolecular [4 + 2] Cycloadditions of Allenamides: A Stereoselective Tandem Propargyl Amide Isomerization–Cycloaddition. J Org Chem. 2006;71(16):6266-6269. Available from: [Link]

  • Preparation method of high-purity clonazepam. Google Patents.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. 2020. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Base-Promoted Tandem Cyclization of 2-(Indol-3-yl)naphthoquinones with Benzamidines toward Polysubstituted Pyrimido[4,5-b]indoles. Org Lett. 2024;26(38):8034-8039. Available from: [Link]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences. 2013;125(5):1063-1073. Available from: [Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. 2015. Available from: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. J Org Chem. 2019;84(16):10085-10095. Available from: [Link]

  • (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. Available from: [Link]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Org Biomol Chem. 2017;15(26):5575-5585. Available from: [Link]

  • Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical. J Org Chem. 2001;66(7):2197-2206. Available from: [Link]

  • Handbook of Cyclization Reactions. Wiley. 2010. Available from: [Link]

Sources

Application

Application Note: Advanced Protocols for the Copper-Catalyzed Synthesis of Benzimidazo[1,2-c]quinazolines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary Benzimidazo[1,2-c]quinazolines represent a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary

Benzimidazo[1,2-c]quinazolines represent a privileged class of tetracyclic nitrogen-containing heterocycles with profound significance in medicinal chemistry, demonstrating potent antimicrobial, antiviral, and anticancer activities[1]. Historically, the assembly of these rigid, planar scaffolds required harsh cyclocondensation conditions or expensive palladium-based catalysts. Recently, copper-catalyzed methodologies have emerged as the gold standard for their synthesis[2]. By leveraging copper’s ability to mediate single-electron transfer (SET), C–H functionalization, and oxidative cross-coupling, chemists can construct complex benzimidazoquinazoline architectures from simple precursors with high atom economy and functional group tolerance.

This application note details two distinct, field-proven copper-catalyzed pathways: a multicomponent aerobic oxidative synthesis and a tandem Ullmann C–N/Cross-Dehydrogenative Coupling (CDC) sequence[1].

Mechanistic Rationale & Pathway Analysis

To achieve reproducible yields, it is critical to understand the causality behind the catalytic cycles governing these transformations.

Pathway A: Multicomponent Aerobic Oxidative Synthesis

Developed as a highly efficient one-pot protocol, this pathway constructs three new C–N bonds sequentially. The reaction utilizes 2-(2-halophenyl)benzimidazoles, aldehydes, and sodium azide.

  • Causality of Reagents: Copper(I) iodide acts as a soft Lewis acid to activate the aryl halide for nucleophilic attack by the azide ion. The intermediate aryl azide is inherently unstable under the reaction conditions and undergoes in situ reduction (via nitrogen extrusion) to yield an arylamine[2].

  • Oxidative Cyclization: The arylamine condenses with the aldehyde to form an imine/aminal intermediate. Atmospheric oxygen serves as a green, terminal oxidant, driving the Cu(I)/Cu(II) catalytic cycle to facilitate the final dehydrogenative ring closure.

Multicomponent A 2-(2-halophenyl)benzimidazole + Sodium Azide B Cu-Catalyzed Azidation (C-N Bond 1) A->B C Aryl Azide Intermediate B->C D In situ Reduction (-N2) C->D E Arylamine Intermediate D->E F Condensation with Aldehyde (C-N Bond 2) E->F + Aldehyde G Imine / Aminal Intermediate F->G H Aerobic Oxidative Cyclization (C-N Bond 3) G->H Cu / O2 I Benzimidazo[1,2-c]quinazoline H->I

Mechanistic workflow of the Cu-catalyzed multicomponent aerobic oxidative synthesis.

Pathway B: Tandem Ullmann C–N Coupling & CDC

This approach utilizes 2-(2-bromophenyl)-1H-benzimidazole and various azoles to synthesize fused derivatives[1].

  • Causality of Reagents: The first step is a classic Ullmann-type C–N coupling. CuI is selected because the soft iodide ligand stabilizes the Cu(I) oxidation state during the oxidative addition of the aryl bromide. K₂CO₃ is employed as a mild base to deprotonate the azole without causing substrate degradation[1].

  • CDC Integration: Following the initial coupling, Cu(OAc)₂·H₂O is introduced. The Cu(II) species acts as a stoichiometric oxidant to abstract hydrogen, enabling the direct, intramolecular cross-dehydrogenative coupling between the C–H and N–H bonds to close the quinazoline core[1].

UllmannCDC A 2-(2-bromophenyl)-1H-benzimidazole + Azole B Ullmann C-N Coupling CuI (20 mol%), K2CO3, DMF A->B 150 °C, N2 C N-Aryl Benzimidazole Intermediate B->C D Cross-Dehydrogenative Coupling (CDC) Cu(OAc)2·H2O C->D 120 °C, Air E Intramolecular C-N Bond Formation D->E F Benzimidazo[1,2-c]quinazoline Derivative E->F

Tandem Ullmann C-N coupling and Cross-Dehydrogenative Coupling (CDC) sequence.

Reaction Optimization Profiling

Selecting the correct catalytic system is paramount. The table below summarizes the causality behind the optimized parameters for the Ullmann/CDC sequence based on empirical screening[1].

CatalystBaseSolventTemp (°C)Yield (%)Mechanistic Rationale & Causality
NoneK₂CO₃DMF1500Confirms the transformation is strictly transition-metal dependent.
CuClK₂CO₃DMF15045Harder chloride counterion poorly stabilizes the Cu(I) intermediate.
CuBrK₂CO₃DMF15062Moderate stabilization; bromide is softer than chloride but inferior to iodide.
CuI K₂CO₃ DMF 150 85 Optimal; soft iodide ligand perfectly stabilizes the Cu(I) oxidative addition complex.
CuICs₂CO₃DMF15078Bulkier base sterically hinders the nucleophilic attack of the azole.
CuIK₂CO₃DMSO15082High yield, but DMSO complicates aqueous workup compared to DMF.
Cu(OAc)₂K₂CO₃DMF15055Cu(II) is less active for the initial Ullmann coupling without a reductant.

Validated Experimental Protocols

Protocol A: Multicomponent Aerobic Oxidative Synthesis[4]

Objective: One-pot synthesis of benzimidazo[1,2-c]quinazoline via in situ azidation and oxidative cyclization.

Materials:

  • 2-(2-bromophenyl)-1H-benzo[d]imidazole (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Substituted benzaldehyde (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenyl)-1H-benzo[d]imidazole (1.0 mmol), NaN₃ (1.5 mmol), and CuI (10 mol%).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO to the flask. Causality: DMSO is highly polar and stabilizes the transition state of the initial azidation.

  • Aldehyde Addition: Add the substituted benzaldehyde (1.2 mmol) to the stirring mixture.

  • Aerobic Heating: Attach a reflux condenser open to the atmosphere. Heat the reaction mixture in an oil bath at 110 °C for 12 hours. Causality: The open-air atmosphere is critical; atmospheric O₂ acts as the terminal oxidant for the final cyclization step.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/EtOAc, 7:3). The disappearance of the starting material and the emergence of a highly UV-active spot (254 nm) indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 15 mL) and brine (15 mL) to remove the DMSO.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the pure product.

Protocol B: Tandem Ullmann C–N Coupling and CDC[1]

Objective: Synthesis of fused imidazo/benzimidazo[1,2-c]quinazolines via a two-stage copper-catalyzed cascade.

Materials:

  • 2-(2-bromophenyl)-1H-benzimidazole (1.0 mmol)

  • Azole derivative (e.g., 1,2,4-triazole or imidazole) (1.2 mmol)

  • Copper(I) iodide (CuI) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.5 mmol)

  • Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Ullmann Coupling Setup: In a Schlenk tube, combine 2-(2-bromophenyl)-1H-benzimidazole (1.0 mmol), the azole (1.2 mmol), CuI (20 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with N₂ three times. Add anhydrous DMF (3.0 mL) via syringe. Causality: N₂ prevents premature oxidation of the Cu(I) catalyst before the C–N bond is formed.

  • First Heating Phase: Seal the tube and stir at 150 °C for 8 hours.

  • CDC Initiation: Cool the reaction to room temperature. Open the tube to the air and add Cu(OAc)₂·H₂O (1.5 mmol) directly to the mixture. Causality: Cu(II) is required here to abstract hydrogen and drive the cross-dehydrogenative coupling.

  • Second Heating Phase: Stir the open mixture at 120 °C for an additional 6 hours.

  • Self-Validation (Monitoring): A distinct color shift from dark brown to a deep green/blue hue often accompanies the addition of Cu(OAc)₂ and subsequent cyclization. Confirm completion via TLC.

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove insoluble copper salts. Dilute the filtrate with ethyl acetate (30 mL).

  • DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal.

  • Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Copper-mediated aerobic oxidative synthesis of benzimidazo fused quinazolines via a multicomponent approach Source: RSC Advances, 2015, 5, 80496-80500. URL:[Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity Source: ACS Omega, 2018, 3(11), 16338–16346. URL:[Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Advances, 2024. URL:[Link](Note: URL derived from standard RSC DOI format for recent reviews on this topic).

Sources

Method

Application Note: Imidazo[1,2-c]quinazolines as Novel Scaffolds for α-Glucosidase Inhibition

Introduction & Scientific Rationale Managing postprandial hyperglycemia is a cornerstone of Type 2 Diabetes Mellitus (T2DM) therapy. α-Glucosidase inhibitors (AGIs) such as acarbose are clinically validated to delay carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Managing postprandial hyperglycemia is a cornerstone of Type 2 Diabetes Mellitus (T2DM) therapy. α-Glucosidase inhibitors (AGIs) such as acarbose are clinically validated to delay carbohydrate digestion; however, their use is often limited by gastrointestinal adverse effects. Consequently, identifying novel, highly potent, and selective AGI scaffolds is a priority in medicinal chemistry. Recent multi-step synthesis and bioactivity evaluations have highlighted 1[1].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The imidazo[1,2-c]quinazoline architecture acts as a privileged scaffold that effectively mimics the transition state of carbohydrate hydrolysis, allowing it to anchor tightly within the active site of α-glucosidase[2]. Comprehensive SAR analyses reveal that structural modifications at the C-5 position dictate the inhibitory potency[3].

Specifically, the incorporation of 4 through robust hydrogen bonding and π-π stacking interactions with the enzyme's catalytic residues[4]. Kinetic studies and molecular docking confirm that highly potent derivatives, such as compound 11j, operate via competitive inhibition—directly competing with the substrate for the active site without altering the enzyme's maximum catalytic velocity (Vmax)[1].

Mechanism Carb Complex Carbohydrates (Substrate) Enzyme α-Glucosidase (Active Site) Carb->Enzyme Binds Active Site Glucose Glucose Absorption (Hyperglycemia) Enzyme->Glucose Hydrolysis to Monosaccharides Inhibitor Imidazo[1,2-c]quinazoline (e.g., Compound 11j) Inhibitor->Enzyme Competitive Inhibition (Blocks Substrate)

Mechanism of α-glucosidase inhibition by imidazo[1,2-c]quinazolines.

Quantitative Efficacy Data

In vitro assays utilizing Saccharomyces cerevisiae α-glucosidase demonstrate that imidazo[1,2-c]quinazoline derivatives vastly outperform the standard drug acarbose[5]. The table below summarizes the half-maximal inhibitory concentrations (IC50) of key synthesized compounds.

CompoundSubgroups / ModificationsIC50 (µM)Fold-Potency vs AcarboseReference
Acarbose Standard Drug (Positive Control)750.0 ± 1.51.0x[1]
Compound 11j Imidazo[1,2-c]quinazoline12.44 ± 0.38~60.3x[1]
Compound 19e 2,3-diphenyl + triazole-amide50.0 ± 0.12~15.0x[4]
Compound 27e benzo[4,5]imidazo + triazole-amide60.03 ± 0.82~12.5x[4]

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary background subtraction (colorimetric blanks) and positive controls to account for the intrinsic absorbance of heterocyclic compounds at 405 nm.

Workflow Step1 1. Reagent Preparation Prepare Buffer, Enzyme, & pNPG Step2 2. Pre-Incubation Inhibitor + Enzyme (10 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation Add pNPG Substrate & Incubate Step2->Step3 Step4 4. Termination Add Na2CO3 to Halt Reaction Step3->Step4 Step5 5. Detection Read Absorbance at 405 nm Step4->Step5

Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Protocol A: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC50 of imidazo[1,2-c]quinazoline derivatives. Causality & Validation: Heterocyclic compounds often possess intrinsic absorbance. A "Sample Blank" for each concentration is mandatory to prevent false-positive inhibition readings. Acarbose is run in parallel to validate enzyme activity and assay sensitivity.

Materials:

  • Enzyme: Saccharomyces cerevisiae α-glucosidase (0.1 U/mL)[5].

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG, 1 mM).

  • Buffer: 0.1 M Potassium phosphate buffer (pH 6.8).

  • Stop Solution: 0.2 M Sodium carbonate (Na₂CO₃).

Step-by-Step Procedure:

  • Preparation: Dissolve the imidazo[1,2-c]quinazoline derivatives in DMSO, then dilute with phosphate buffer to achieve a concentration gradient (e.g., 10, 25, 50, 100, 200 µM). Causality: Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, add 20 µL of the test compound and 20 µL of the α-glucosidase solution (0.1 U/mL). Incubate at 37°C for 10 minutes. Causality: Pre-incubation establishes binding equilibrium between the inhibitor and the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 20 µL of 1 mM pNPG to each well. Incubate the mixture at 37°C for exactly 20 minutes.

  • Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells. Causality: The highly alkaline Na₂CO₃ instantly denatures the enzyme to halt the reaction and maximizes the molar extinction coefficient of the released p-nitrophenolate ion for optimal colorimetric detection.

  • Detection: Measure the absorbance at 405 nm using a microplate reader.

  • Self-Validation Controls:

    • Control: Buffer + Enzyme + Substrate (100% Activity).

    • Sample Blank: Compound + Buffer + Substrate (No Enzyme; subtracts background noise).

    • Positive Control: Acarbose + Enzyme + Substrate[1].

  • Calculation: % Inhibition =[1 - ((Abs_sample - Abs_sample_blank) / Abs_control)] × 100 Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Enzyme Kinetics (Lineweaver-Burk Analysis)

Objective: To determine the mode of inhibition (e.g., competitive vs. mixed). Procedure:

  • Prepare the test compound at fixed concentrations corresponding to 0, IC25, IC50, and IC75.

  • Prepare the pNPG substrate at varying concentrations (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mM).

  • Execute the inhibition assay as described in Protocol A for each combination of inhibitor and substrate concentration.

  • Calculate the initial velocity (v) of the reaction for each well.

  • Data Analysis: Plot the double-reciprocal data (1/v versus 1/[S]) to generate a Lineweaver-Burk plot.

    • Interpretation: Intersecting lines on the y-axis indicate competitive inhibition (Vmax is unchanged, Km increases), which is characteristic of potent imidazo[1,2-c]quinazolines like compound 11j[1].

References

1.[3] Title: Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. Source: ResearchGate. URL: 3 2.[5] Title: Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Source: PubMed. URL: 5 3.[2] Title: Imidazo[1,2-c]quinazolin-5-amine | Research Chemical. Source: Benchchem. URL: 2 4.[4] Title: Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Source: PMC. URL: 4 5.[1] Title: Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Source: Scientific Reports / ResearchGate. URL: 1

Sources

Application

Kinase inhibition assay protocol for Imidazo[1,2-c]quinazoline compounds

Application Note: High-Throughput Kinase Inhibition Assay for Imidazo[1,2-c]quinazoline Derivatives Focus: Mechanistic insights and universal ADP-detection protocols for PI3K lipid kinase targeting. Mechanistic Grounding...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Kinase Inhibition Assay for Imidazo[1,2-c]quinazoline Derivatives Focus: Mechanistic insights and universal ADP-detection protocols for PI3K lipid kinase targeting.

Mechanistic Grounding of Imidazo[1,2-c]quinazolines

The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cellular proliferation, survival, and vesicle trafficking. Aberrant activation of this pathway is a hallmark of numerous solid and hematological malignancies[1]. In the pursuit of potent, isoform-selective inhibitors, the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold has emerged as a highly privileged chemical class.

The clinical hallmark of this class is Copanlisib (BAY 80-6946), an FDA-approved pan-Class I PI3K inhibitor[2]. The exceptional potency of imidazo[1,2-c]quinazolines stems from a dual-binding mechanism. Crystallographic studies reveal that the dihydroimidazole N1 nitrogen acts as a critical hydrogen bond acceptor at the kinase hinge region, while the C-ring sp3 carbons project into a nearby hydrophobic affinity pocket not typically occupied by ATP[1],[3]. This dual-anchor mechanism provides both high affinity and prolonged residence time on the target enzyme.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 (Cell Survival) AKT->mTOR Downstream Signaling Inhibitor Imidazo[1,2-c]quinazoline (Copanlisib) Inhibitor->PI3K Competitive Hinge Binding

Fig 1: PI3K/AKT signaling pathway and competitive inhibition by imidazo[1,2-c]quinazolines.

Assay Rationale & Causality

As a Senior Application Scientist, I frequently observe that the primary failure point in lipid kinase assays is substrate presentation and detection methodology. Because PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, traditional peptide-based kinase assays are incompatible. Direct measurement of the highly hydrophobic PIP3 product requires complex lipid-binding domains (e.g., TR-FRET using GRP1-PH domains), which are highly susceptible to micelle aggregation and false positives.

To circumvent this, we utilize a universal luminescent ADP-detection assay (e.g., ADP-Glo™). By measuring the stoichiometric byproduct of the kinase reaction (ADP) rather than the lipid product, we bypass lipid solubility issues entirely.

Furthermore, PI3K does not efficiently act on soluble monomers of PIP2; it requires a lipid-water interface. Therefore, presenting PIP2 alongside Phosphatidylserine (PS) in a vesicular format is not merely an optimization—it is a mechanistic requirement to mimic the inner leaflet of the plasma membrane, thereby exponentially increasing the catalytic efficiency of the enzyme.

Assay_Workflow Comp 1. Compound Prep (Serial Dilution) Kinase 2. Kinase Reaction (PI3K + PIP2 + ATP) Comp->Kinase Stop 3. ATP Depletion (Stop Reaction) Kinase->Stop 60 min Detect 4. ADP Detection (Luciferase Assay) Stop->Detect 40 min Read 5. Luminescence (IC50 Calculation) Detect->Read 30 min

Fig 2: Universal ADP-detection workflow for evaluating lipid kinase inhibition.

Quantitative Pharmacological Profile

To benchmark your assay, the table below summarizes the expected differential pharmacological profile of the reference imidazo[1,2-c]quinazoline, Copanlisib, against Class I PI3K isoforms and mTOR[1],[4].

Kinase TargetIC50 (nM)Selectivity Rationale & Clinical Relevance
PI3Kα 0.5Primary oncogenic target; strong affinity pocket binding[1].
PI3Kδ 0.7Exceptional potency; critical for treating hematological malignancies[2].
PI3Kβ 3.7High potency; highly relevant for PTEN-mutant tumors[1].
PI3Kγ 6.4Potent; targets the tumor microenvironment and inflammatory responses[3].
mTOR >45>90-fold selectivity over mTOR, distinguishing it from dual PI3K/mTOR inhibitors.

Note: Values represent the in vitro biochemical profile using ATP concentrations at or near the Km for each respective isoform.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 384-well low-volume format, ensuring high-throughput scalability while minimizing the consumption of expensive lipid substrates and recombinant enzymes.

Step 4.1: Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.03% CHAPS.

    • Causality Check: DTT is required to maintain the kinase in an active, reduced state. CHAPS prevents the highly hydrophobic imidazoquinazoline compounds from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Lipid Substrate Vesicles: Prepare a 3X solution of PIP2/PS vesicles in Kinase Buffer. Sonicate for 2 minutes on ice to ensure uniform vesicle formation.

Step 4.2: Compound Preparation & Pre-Incubation
  • Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-c]quinazoline compound in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the compound into a 384-well low-volume white microplate.

    • Causality Check: Acoustic dispensing ensures the final DMSO concentration remains below 1%, preventing solvent-induced denaturation of the PI3K enzyme.

  • Add 5 µL of 2X PI3K enzyme (diluted in Kinase Buffer) to the wells.

  • Critical Step: Incubate the plate for 15 minutes at room temperature.

    • Causality Check: Imidazo[1,2-c]quinazolines are often slow-binding inhibitors. Pre-incubating the enzyme with the inhibitor prior to ATP addition allows the compound to access the hinge region without direct competition from millimolar concentrations of ATP.

Step 4.3: Kinase Reaction
  • Initiate the reaction by adding 5 µL of 2X Substrate Mix (ATP + PIP2/PS vesicles). Ensure the final ATP concentration is set to the specific Km of the PI3K isoform being tested (typically 10–50 µM).

  • Centrifuge the plate briefly (1000 x g for 1 minute) to ensure mixing.

  • Incubate for 60 minutes at room temperature in the dark.

Step 4.4: ADP Detection
  • Add 10 µL of ATP Depletion Reagent to all wells. This reagent halts the kinase reaction and enzymatically degrades all unconsumed ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of ADP Detection Reagent. This converts the generated ADP back into ATP and simultaneously initiates the luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Read luminescence on a multi-mode microplate reader (e.g., EnVision or Synergy) using an integration time of 0.5 to 1 second per well.

Data Analysis & Self-Validation System

To ensure the protocol operates as a self-validating system , every 384-well plate must include two critical control columns:

  • Positive Control (Vehicle Only): Contains DMSO, Enzyme, and Substrate. Represents 0% inhibition (Maximum Luminescence).

  • Negative Control (No Enzyme): Contains DMSO, Buffer, and Substrate. Represents 100% inhibition (Minimum Luminescence).

Validation Metric (Z'-factor): Calculate the Z'-factor using the formula: Z' = 1 -[ (3SD_pos + 3SD_neg) / |Mean_pos - Mean_neg| ] A successful assay must yield a Z'-factor > 0.6. This mathematically validates the dynamic range of the assay and confirms that the ATP depletion step successfully eliminated background luminescence, ensuring that any drop in signal is strictly due to imidazo[1,2-c]quinazoline-mediated kinase inhibition.

Convert raw luminescence values to % Inhibition and fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50.

References

  • Scott, W. J., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ChemMedChem, 2016. Available at:[Link]

  • New Drug Approvals. "Copanlisib - New Drug Approvals: (November 20 2017)." New Drug Approvals, 2017. Available at:[Link]

  • Scott, W. J., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2- c ]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ResearchGate, 2016. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: In Vitro Cytotoxicity of Polycarbo-substituted Imidazo[1,2-c]quinazolines

Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazolines The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] A particularly interesting class is the Imidazo[1,2-c]quinazoline family, which has been investigated for its potential as potent anticancer agents.[3][4][5] Polycarbo-substitution allows for the fine-tuning of their physicochemical properties and biological targets, making them attractive candidates for novel drug discovery programs.[5]

The initial and most critical step in evaluating any new potential anticancer compound is to determine its cytotoxic activity—its ability to kill cancer cells.[6][7][8] In vitro cytotoxicity assays are fundamental tools that provide a rapid, cost-effective, and reproducible method to screen novel chemical entities and determine their dose-dependent effects on cell viability.[6][8]

This document provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxicity of polycarbo-substituted Imidazo[1,2-c]quinazolines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This widely accepted colorimetric assay serves as a reliable indicator of cell viability by measuring the metabolic activity of living cells.[7][9][10]

Assay Principle: The MTT Colorimetric Method

The MTT assay is a quantitative and reliable method for assessing cell viability.[10] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[9][10] These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][11]

The workflow is straightforward: after treating cells with the test compound, an MTT solution is added. If the cells are viable, they will produce formazan. A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or a detergent solution, is then added to dissolve these crystals, resulting in a colored solution.[9] The intensity of this purple color, which is directly proportional to the number of viable cells, is quantified by measuring its absorbance with a spectrophotometric plate reader.[9][10] A decrease in signal indicates a loss of cell viability due to the compound's cytotoxic or cytostatic effects.

MTT_Principle cluster_cell Inside Viable Cell Mitochondria cluster_well Assay Well MTT Yellow MTT (Water-Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Reduction Formazan Purple Formazan (Insoluble Crystals) Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolution Enzyme->Formazan Quantification Quantify Absorbance (570 nm) Solubilization->Quantification MTT_source Add MTT Reagent to cells MTT_source->MTT

Figure 1: Mechanism of the MTT Assay.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Spectrophotometer (ELISA Reader) with 570 nm and >650 nm filters

  • Multichannel Pipettor (5-50 µL, 20-200 µL)

  • Single-channel Pipettors (calibrated)

  • Hemocytometer or Automated Cell Counter

  • Water Bath (37°C)

  • Vortex Mixer

  • Orbital Shaker

Cell Lines & Reagents
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[7][8]

  • Test Compounds: Polycarbo-substituted Imidazo[1,2-c]quinazolines, pre-dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Positive Control: Doxorubicin or another known cytotoxic agent.[12][13][14]

  • Complete Growth Medium: As recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[15]

  • Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.

  • PBS (Phosphate-Buffered Saline): Ca²⁺/Mg²⁺-free, sterile.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • Trypan Blue Stain (0.4%): For cell viability counting.

Consumables
  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile serological pipettes

  • Sterile pipette tips (with filters)

  • Sterile conical tubes (15 mL and 50 mL)

  • Reagent reservoirs

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. It is crucial to maintain aseptic technique throughout the procedure to prevent contamination.[16]

Figure 2: High-Level Experimental Workflow.

Phase 1: Cell Seeding (Day 1)
  • Cell Culture: Culture cells in T-75 flasks until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.

  • Harvest Cells: Wash adherent cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete growth medium. For suspension cells, simply collect them from the flask.

  • Cell Counting: Perform a cell count using a hemocytometer and Trypan Blue to ensure >95% viability.

  • Optimize Seeding Density:

    • Scientist's Note: The optimal seeding density is critical. Too few cells will result in a low signal, while too many will lead to overconfluency and non-linear absorbance readings.[16] This density must be determined empirically for each cell line.

    • Protocol: Plate cells in a 96-well plate at various densities (e.g., 2,000 to 20,000 cells/well) and perform an MTT assay after 48-72 hours to find the density that yields an absorbance between 0.75 and 1.25 within the linear range of the growth curve.[16]

  • Plate Cells: Dilute the cell suspension to the predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of this suspension into each well of a 96-well plate.[11]

    • Pro-Tip: To avoid the "edge effect," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS to maintain humidity.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[11]

Phase 2: Compound Treatment (Day 2)
  • Prepare Compound Dilutions:

    • Create a serial dilution series of your Imidazo[1,2-c]quinazoline compounds and the positive control (Doxorubicin) in complete growth medium. A typical starting range is 0.1 µM to 100 µM.[11]

    • Prepare a Vehicle Control using the same final concentration of DMSO as in the highest compound concentration well (typically ≤0.5%). This is essential to confirm that the solvent itself is not cytotoxic.

  • Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Also add fresh medium to the "untreated control" wells and vehicle control medium to the "vehicle control" wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and may need to be optimized.

Phase 3: MTT Assay & Measurement (Day 3-5)
  • Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Scientist's Note: MTT is light-sensitive. Keep the reagent and the plate protected from light from this point forward.[17]

  • Incubate: Incubate the plate for 2-4 hours at 37°C. Visually inspect the cells under a microscope to confirm the formation of purple formazan crystals. The incubation time can be extended for cells with lower metabolic rates.[16]

  • Solubilize Formazan:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cell layer or the formazan crystals. Add 100-150 µL of DMSO to each well.[15]

    • For Suspension Cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the solubilization solution.[18]

  • Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.[10]

Data Analysis and Interpretation

Calculating Cell Viability
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The untreated control represents 100% viability.[19]

    % Cell Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[11] It is the most common metric for quantifying a compound's cytotoxic potency.

  • Plot Data: Plot % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (four-parameter logistic function).[19][20]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration corresponding to 50% on the Y-axis of the fitted curve.[19][20]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and compounds.

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Test Compound 1 MCF-748[Value]
A54948[Value]
HEK29348[Value]
Doxorubicin MCF-748[Value]
(Positive Control)

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; Pipetting errors.Ensure the cell suspension is homogenous. Calibrate pipettes and use consistent technique.[21]
Low Absorbance Readings Cell number is too low; Incubation time with MTT is too short.Optimize seeding density. Increase MTT incubation time until purple crystals are clearly visible.[16]
High Background Absorbance Contamination (bacterial/yeast); Phenol red in media.Maintain sterile technique. Use phenol red-free medium for the MTT incubation step if interference is suspected.[18][22]
Compound Interference The test compound is colored or has reducing properties.Run a control well with the compound in medium but without cells. If it generates a signal, this assay may be unsuitable. Consider an alternative like the LDH or XTT assay.[18][21]

Safety Precautions

  • Handle all cell lines under sterile conditions in a Class II biological safety cabinet.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

  • The Imidazo[1,2-c]quinazoline compounds are of unknown toxicity; handle them with care.

  • MTT is a potential mutagen. DMSO enhances skin absorption. Handle both with caution and dispose of waste according to institutional guidelines.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • BenchChem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchChem.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Gagat, M., et al. (2025). Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells. PMC. Available from: [Link]

  • Zarei, M., et al. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC. Available from: [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available from: [Link]

  • Fan, H., et al. (2021). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. Available from: [Link]

  • Al-Sanea, M. M., et al. (2020). Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[9][17]imidazo[1,2-c]quinazoline Derivatives. ProQuest. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. BenchChem.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Stan, M., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • CLYTE Technologies. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of Doxorubicinone Activity. BenchChem.
  • ResearchGate. (2017). Examples of biologically-relevant imidazo[1,2-c]quinazolines. ResearchGate. Available from: [Link]

  • ResearchGate. Dose-response curve of cytotoxicity of doxorubicin as a positive.... ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • Li, Y., et al. (2016). Study of the in vitro cytotoxicity testing of medical devices. PMC. Available from: [Link]

  • American Society of Hematology. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood Journal. Available from: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available from: [Link]

  • He, C., et al. (2022). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Available from: [Link]

Sources

Application

Application Note: Synthesis &amp; Optimization of Imidazo[1,2-c]quinazoline-5(6H)-thione Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Pharmacological Relevance The imidazo[1,2-c]quinazoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic framework in drug discovery, exhibiting a broad spectrum of pharmacological activities, including potent bronchodilatory, antimicrobial, and anticancer properties[1]. While the 5-oxo derivatives are well-documented, the substitution of the carbonyl oxygen with a sulfur atom to form imidazo[1,2-c]quinazoline-5(6H)-thione derivatives significantly alters the molecule's physicochemical profile. The thione moiety acts as a bioisostere that increases lipophilicity, modulates hydrogen-bonding capacity, and often enhances target-protein affinity.

Historically, synthesizing these complex fused-ring systems required expensive transition-metal catalysts or harsh conditions. However, recent methodological advances have established a highly efficient, user-friendly, three-step synthetic route starting from readily available benzil[2]. This guide details the step-by-step protocols, mechanistic causality, and optimization data required to successfully execute this synthesis.

Mechanistic Causality & Reaction Design

The synthesis is designed around the sequential construction of the imidazole and pyrimidine-thione rings. Each step is optimized for chemoselectivity and yield:

  • Debus-Radziszewski Imidazole Synthesis: The reaction begins with the multicomponent condensation of benzil, 2-nitrobenzaldehyde, and ammonium acetate. Using a nitro-substituted benzaldehyde is a strategic choice; the nitro group acts as a "masked" amine, preventing unwanted cross-reactivity or polymerization during the high-temperature cyclization of the imidazole core.

  • Chemoselective Nitro Reduction: The resulting 2-nitrophenyl intermediate must be reduced to a primary amine. Tin(II) chloride (

    
    ) in acidic media is selected over strong catalytic hydrogenation (e.g., 
    
    
    
    with high-pressure
    
    
    ) to ensure strict chemoselectivity, preventing the over-reduction of the newly formed imidazole double bonds.
  • Base-Promoted Thio-Cyclization: The final step utilizes carbon disulfide (

    
    ) as a one-carbon cyclization synthon[3]. The primary aniline amine is highly nucleophilic and attacks the electrophilic carbon of 
    
    
    
    . A strong base (KOH) is critical here to deprotonate the intermediate, driving the formation of a dithiocarbamate. The spatial proximity of the imidazole nitrogen allows for a rapid intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by the thermodynamically driven elimination of hydrogen sulfide (
    
    
    ) to yield the fused thione system.
Workflow Visualization

Workflow A Step 1: Condensation Benzil + 2-Nitrobenzaldehyde + NH4OAc B Step 2: Reduction 2-(2-Nitrophenyl)-1H-imidazole Intermediate A->B Reflux, AcOH 2-4 hours C Step 3: Cyclization 2-(2-Aminophenyl)-1H-imidazole + CS2 / KOH B->C SnCl2 / HCl Chemoselective D Final Product Imidazo[1,2-c]quinazoline- 5(6H)-thione C->D EtOH, Reflux - H2S

Fig 1. Three-step synthetic workflow for Imidazo[1,2-c]quinazoline-5(6H)-thione derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole

Causality: Glacial acetic acid acts as both the solvent and a weak acid catalyst, facilitating the formation of the intermediate imines before they cyclize into the imidazole ring.

  • Setup: In a 250 mL round-bottom flask, dissolve benzil (10 mmol) and 2-nitrobenzaldehyde (10 mmol) in 50 mL of glacial acetic acid.

  • Addition: Add ammonium acetate (50 mmol, 5.0 eq) to the stirring solution. The excess ammonia source is required to drive the equilibrium toward the bis-imine intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor the reaction progression via TLC (Hexane:EtOAc, 3:1).

  • Workup: Once the starting materials are consumed, allow the mixture to cool to room temperature. Pour the solution over 200 g of crushed ice.

  • Isolation: Neutralize the acidic mixture dropwise with aqueous ammonia (25%) until the pH reaches 7-8. Filter the resulting yellow precipitate, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Reduction to 2-(2-Aminophenyl)-4,5-diphenyl-1H-imidazole

Causality:


 forms a complex with the reduced amine. Basification with NaOH is strictly required to break this stannate complex and liberate the free amine.
  • Setup: Suspend the nitro-imidazole intermediate (5 mmol) in 30 mL of absolute ethanol.

  • Reduction: Add

    
     (25 mmol, 5.0 eq) followed by 10 mL of concentrated HCl.
    
  • Reaction: Heat the mixture to 70°C for 2 hours. The suspension will gradually turn into a clear solution as the amine hydrochloride salt forms.

  • Workup: Cool the mixture to 0°C in an ice bath. Carefully add 20% aqueous NaOH dropwise until the pH reaches 9–10. Self-Validation Cue: A thick white precipitate of tin hydroxides will form initially, which will partially dissolve, leaving the free amine product suspended.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol C: Cyclization to Imidazo[1,2-c]quinazoline-5(6H)-thione

Causality:


 is highly volatile and toxic. The reaction must be run under a fume hood. The cessation of 

gas (detectable by lead acetate paper) serves as a self-validating endpoint for the cyclization.
  • Setup: In a 100 mL round-bottom flask, dissolve the amino-imidazole intermediate (3 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add Potassium Hydroxide (KOH) (4.5 mmol, 1.5 eq) and stir for 10 minutes to ensure complete dissolution. Carefully add Carbon Disulfide (

    
    ) (9 mmol, 3.0 eq) dropwise using a syringe.
    
  • Reaction: Reflux the mixture (approx. 78°C) for 6–8 hours.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Acidify the solution to pH 5-6 using 1M HCl to precipitate the thione derivative.

  • Purification: Filter the solid, wash thoroughly with water, and purify via column chromatography or recrystallization from DMF/Ethanol.

Quantitative Data & Optimization

The choice of base and solvent during the final cyclization step (Protocol C) drastically impacts the yield and reaction time. Table 1 summarizes the optimization data for the thio-cyclization step.

Table 1: Optimization of Cyclization Conditions (Step 3)

EntryReagent / BaseSolventTemperatureTime (h)Yield (%)Mechanistic Observation
1

/ KOH (1.5 eq)
Ethanol Reflux (78°C) 6 85% Optimal. Rapid

evolution; clean conversion.
2

/ NaOH (1.5 eq)
EthanolReflux (78°C)878%Slower reaction; minor side products observed on TLC.
3

/

(2.0 eq)
DMF100°C1260%Incomplete cyclization; thermal degradation of

.
4

/

(2.0 eq)
THFReflux (66°C)24<10%Amine base is too weak to efficiently drive dithiocarbamate formation.

Note: While classical methods rely on


, alternative catalytic approaches for related N-fused scaffolds have recently utilized recyclable Cu-MOF-74 catalysts under microwave irradiation, offering greener alternatives for specific analogs[4].

Mechanistic Pathway Visualization

Understanding the exact electron flow during the base-promoted thio-cyclization is critical for troubleshooting low yields. The diagram below illustrates the sequential nucleophilic attacks and elimination that forge the final ring.

Mechanism N1 1. Nucleophilic Attack Primary amine attacks CS2 N2 2. Dithiocarbamate Formation Deprotonation by KOH N1->N2 Base (KOH) N3 3. Intramolecular Cyclization Imidazole N attacks C=S N2->N3 Heat (Reflux) N4 4. Elimination Loss of H2S gas N3->N4 Proton Transfer N5 Imidazo[1,2-c]quinazoline-5(6H)-thione Stable fused framework N4->N5 - H2S

Fig 2. Base-promoted mechanism of thio-cyclization using carbon disulfide.

References

  • Novel Three-Step Synthesis of Imidazo[1,2-c]quinazoline-5(6H)-thione Derivatives.Journal of Sciences, Islamic Republic of Iran (2018).
  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study.National Institutes of Health (NIH).
  • Imidazo[1,2-c]quinazolin-5-amine | Research Chemical.Benchchem.
  • Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues.ACS Omega (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Imidazo[1,2-c]quinazoline synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-c]quinazolines. This guide is designed to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-c]quinazolines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers in the field of synthetic and medicinal chemistry. The imidazo[1,2-c]quinazoline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including as α-glucosidase inhibitors, antimicrobial agents, and anticancer agents.[1][2][3] This guide will help you navigate the common challenges and optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of imidazo[1,2-c]quinazolines, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am experiencing very low yields or failing to obtain my target imidazo[1,2-c]quinazoline. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common hurdle in heterocyclic synthesis. A systematic evaluation of your experimental setup is crucial to identify the root cause. Here are the most common factors and solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[4]

    • Temperature: Some classical methods require high temperatures (over 120°C), while modern catalytic approaches may proceed under milder conditions.[4] Consider performing a temperature screen to find the optimal condition for your specific protocol.

    • Reaction Time: Reaction durations can vary from a few hours to over 24 hours.[4] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials.[4]

    • Solvent: The choice of solvent can significantly influence the reaction outcome.[4][5] Polar aprotic solvents like DMF and DMSO are often effective.[5] In some cases, a switch to a polar protic solvent like ethanol or even water can improve yields.[5] Non-polar solvents such as toluene may be less effective.[5]

  • Incomplete Reaction: The reaction may not be proceeding to completion.[4]

    • Solution: Consider extending the reaction time, increasing the temperature, or using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in many cases.[6][7]

  • Degradation of Starting Materials or Product: Your reactants or the desired product might be unstable under the reaction conditions.[4]

    • Solution: Employ milder reaction conditions, such as a lower temperature or a different catalyst, to minimize degradation.[4]

  • Sub-optimal Catalyst: If your synthesis is catalyst-dependent, its efficiency is paramount.[4]

    • Solution: Screen different catalysts. For instance, copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of nitrogen-containing heterocycles.[1] Both Copper(I) iodide (CuI) and Copper(II) acetate (Cu(OAc)₂) have been used effectively in the synthesis of imidazo[1,2-c]quinazolines.[8][9]

A troubleshooting workflow for addressing low or no yield is presented below:

LowYieldTroubleshooting Start Low or No Yield CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity ReviewConditions Review Reaction Conditions Start->ReviewConditions EvaluateCatalyst Evaluate Catalyst (if applicable) Start->EvaluateCatalyst Purify Purify Starting Materials CheckPurity->Purify Impurities Detected Optimize Optimize Conditions (Temp, Time, Solvent) ReviewConditions->Optimize ScreenCatalyst Screen Catalysts & Optimize Loading EvaluateCatalyst->ScreenCatalyst Potential Deactivation Rerun Rerun Optimized Reaction Purify->Rerun Optimize->Rerun ScreenCatalyst->Rerun ProtocolWorkflow Start Start Reactants Combine 2-(2-bromophenyl)-1H-imidazole, azole, CuI, and K2CO3 in DMF Start->Reactants Heat1 Heat at 150 °C for 2h Reactants->Heat1 AddCuOAc Add Cu(OAc)2·H2O Heat1->AddCuOAc Heat2 Continue heating at 150 °C for 2-5h AddCuOAc->Heat2 Workup Reaction Work-up (Cool, add water, extract with EtOAc) Heat2->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End ReactionMechanism Plausible Copper-Catalyzed Intramolecular N-Arylation Mechanism cluster_0 Oxidative Addition cluster_1 Intramolecular N-Arylation cluster_2 Reductive Elimination A Starting Material (2-(2-bromophenyl)imidazole derivative) C Oxidative Addition Intermediate (Aryl-Cu(III)-Br) A->C + Cu(I) B Cu(I) Complex D Cyclized Intermediate C->D - Br- E Imidazo[1,2-c]quinazoline Product D->E F Cu(I) Catalyst (Regenerated) D->F

Sources

Optimization

Technical Support Center: Optimizing Copper-Catalyzed C-N Coupling for Quinazolines

Welcome to the advanced technical support center for the synthesis of quinazoline cores via copper-catalyzed C-N coupling. Designed for drug development professionals and synthetic chemists, this guide bridges the gap be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis of quinazoline cores via copper-catalyzed C-N coupling. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your yield issues.

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) YieldCheck Is Target Quinazoline Yield > 80%? Start->YieldCheck Success Proceed to Purification YieldCheck->Success Yes Issue Identify Primary Issue YieldCheck->Issue No LowConv Low Conversion (< 50%) Issue->LowConv SideProd High Conversion, Low Yield (Side Products) Issue->SideProd CatLig Optimize Catalyst/Ligand: Switch to CuI + L-proline LowConv->CatLig BaseSolv Optimize Base/Solvent: Use Cs2CO3 in DMF LowConv->BaseSolv Homo Homocoupling (Biaryl) SideProd->Homo Phenol Phenol Formation SideProd->Phenol FixHomo Lower Temp / Dilute Degas thoroughly Homo->FixHomo FixPhenol Strictly Anhydrous Avoid Hydroxide Bases Phenol->FixPhenol

Diagnostic workflow for troubleshooting low yields in copper-catalyzed quinazoline synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at low conversion, and how do I select the right copper source and ligand? A: Low conversion is typically caused by an inactive catalyst or poor ligand coordination[1]. While palladium catalysts are highly active, copper-catalyzed Ullmann-type couplings require specific stabilization of the Cu(I) oxidation state. CuI is generally preferred for the cascade synthesis of quinazolines because the iodide acts as a soft, stabilizing counterion. Causality: The Cu(I) center is highly prone to disproportionation or oxidation to inactive Cu(II). Adding a bidentate ligand like L-proline (at 20 mol%) increases the electron density at the copper center, which significantly lowers the activation energy required for the oxidative addition of the aryl halide. If your reaction stalls, switch from CuBr or Cu(OAc)₂ to CuI, and ensure your L-proline is completely anhydrous.

Q2: I am observing significant homocoupling of the aryl halide and phenol formation. How can I suppress this? A: Homocoupling (biaryl formation) and phenol byproducts are the most common yield-killers in Ullmann-type C-N couplings[1]. Causality (Homocoupling): This occurs when two Cu-aryl intermediates undergo transmetalation and reductive elimination. It is exacerbated by high catalyst loading and excessive temperatures. Solution: Strictly control the Cu catalyst loading to 10 mol% and ensure thorough degassing, as trace oxygen can promote oxidative homocoupling[1]. Causality (Phenol Formation): The aryl halide reacts with hydroxide ions. This happens when trace moisture reacts with the base (e.g., K₂CO₃) to form hydroxides[1]. Solution: Ensure strictly anhydrous solvents (like dry DMF) and use non-nucleophilic/non-hydroxide bases like Cs₂CO₃[1].

Q3: Can I run these couplings without a ligand? A: Yes, ligand-free Ullmann-type couplings for quinazolines are possible and rely on the "ortho-substituent effect"[2]. Causality: If your substrate (e.g., a 2-bromophenyl methylamine or 2-halobenzamide) possesses an ortho-amino or ortho-amide group, this functional group can internally coordinate with the copper center. This endogenous coordination provides the necessary stabilization, eliminating the need for exogenous ligands like L-proline[2]. However, ligand-free protocols generally require higher temperatures (e.g., 110 °C) and specific solvents like 2-propanol or DMSO[2][3].

Q4: How do I optimize the base and solvent combination for base-sensitive substrates? A: The solubility and basicity of the base in the chosen solvent directly dictate the rate of the deprotonation step prior to transmetalation. Causality: In DMF, Cs₂CO₃ provides excellent solubility and sufficient basicity to drive the reaction without decomposing sensitive functional groups, outperforming Na₂CO₃ or K₃PO₄. Conversely, if you are running an aerobic oxidative C-H amidation, DMSO paired with K₂CO₃ is the optimal system, as DMSO stabilizes the high-valent copper intermediates formed during aerobic oxidation[3].

Quantitative Data: Condition Optimization Matrix

Use the following table to benchmark your experimental design against field-validated parameters for quinazoline synthesis.

Catalyst (10 mol%)Ligand (20 mol%)Base (3 equiv)SolventTemp (°C)AtmosphereTypical Yield (%)Ref
CuI L-prolineCs₂CO₃DMF110N₂ / Argon85–95
CuBr NoneK₂CO₃DMSO110Air80–85[3]
CuI NoneK₂CO₃i-PrOH110Air37–87[2]
Cu(OAc)₂ 1,10-PhenanthrolineCs₂CO₃Dioxane100N₂ / Argon< 50[1]

Self-Validating Experimental Protocol

Objective: Synthesis of quinazoline derivatives via the cascade coupling of 2-bromobenzaldehyde and acetamidine hydrochloride.

Step 1: Catalyst-Ligand Pre-activation

  • Action: To an oven-dried Schlenk tube, add CuI (10 mol%, 0.1 mmol) and L-proline (20 mol%, 0.2 mmol). Add 2 mL of anhydrous DMF.

  • Causality: Pre-mixing the catalyst and ligand allows the formation of the active CuL complex before introducing the substrate, preventing substrate-induced catalyst deactivation.

  • Self-Validation Check: The suspension should transition to a distinct pale blue/green or yellowish homogeneous solution (depending on concentration), confirming successful bidentate coordination of L-proline to Cu(I).

Step 2: Substrate and Base Addition

  • Action: Add 2-bromobenzaldehyde (1.0 mmol), acetamidine hydrochloride (1.1 mmol), and Cs₂CO₃ (3.0 mmol).

  • Causality: Cs₂CO₃ neutralizes the hydrochloride salt of the amidine and facilitates the deprotonation required for the subsequent transmetalation step.

Step 3: Degassing (Critical Step)

  • Action: Evacuate the Schlenk tube and backfill with inert Argon gas. Repeat this cycle three times.

  • Causality: Oxygen irreversibly oxidizes the active Cu(I) species to Cu(II), which halts the catalytic cycle and promotes unwanted homocoupling side reactions[1].

Step 4: Heating and Reaction Monitoring

  • Action: Add the remaining 8 mL of anhydrous DMF. Seal the tube and heat at 110 °C with vigorous stirring for 16-24 hours.

  • Self-Validation Check: After 4 hours, pull a 10 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via LC-MS. You should observe the disappearance of the 2-bromobenzaldehyde peak and the emergence of the intermediate amide mass, indicating the Ullmann coupling phase is successful prior to cyclization.

Step 5: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine. Dry the organic layer over Na₂SO₄.

  • Causality: Multiple water washes are essential to completely remove the highly polar DMF solvent and excess Cs₂CO₃, which would otherwise co-elute and interfere with silica gel chromatography.

References

1.[1] BenchChem. Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis. Available at: 1 2.[3] ACS Publications. Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Available at: 3 3.[2] Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: 2 4. CORE. Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. Available at:

Sources

Troubleshooting

Troubleshooting palladium-catalyzed synthesis of fused imidazo compounds

Welcome to the Technical Support Center for the palladium-catalyzed synthesis and functionalization of fused imidazo compounds. As a Senior Application Scientist, I have designed this diagnostic hub to move beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the palladium-catalyzed synthesis and functionalization of fused imidazo compounds. As a Senior Application Scientist, I have designed this diagnostic hub to move beyond basic reaction setups. Here, we analyze the thermodynamic and kinetic causalities behind experimental failures—specifically focusing on the highly privileged imidazo[1,2-a]pyridine scaffold, a critical pharmacophore found in blockbuster drugs like zolpidem and alpidem[1][2].

This guide provides self-validating protocols, mechanistic troubleshooting, and data-driven solutions to overcome catalyst deactivation, regioselectivity issues, and poor conversion rates.

Part 1: Core Diagnostic Workflows & Mechanisms

To troubleshoot a catalytic cycle, you must first understand its resting states and rate-determining steps. The direct C-H arylation of imidazo[1,2-a]pyridines typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The C3 position is inherently the most nucleophilic and reactive site due to the electronic distribution of the fused bicyclic system[3][4].

CatalyticCycle Pd_Pre Pd(II) Precatalyst e.g., Pd(OAc)2 Pd_0 Active Pd(0)L_n Catalyst Resting State Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition Pd(II)(Ar)(X)L_n Pd_0->Ox_Add + Ar-X Black_Pd Catalyst Deactivation (Black Pd Precipitation) Pd_0->Black_Pd Ligand Loss / O2 CMD_Step CMD C-H Activation at Imidazo C3 Position Ox_Add->CMD_Step + Imidazo[1,2-a]pyridine + Base Red_Elim Reductive Elimination Product Formation CMD_Step->Red_Elim - HX (Base) Red_Elim->Pd_0 Release of Product

Fig 1: Pd-catalyzed C-H arylation cycle of imidazo[1,2-a]pyridines via CMD pathway.

Self-Validating Protocol: Direct C3-Arylation of Imidazo[1,2-a]pyridine

This protocol incorporates internal visual and chemical checkpoints to ensure system integrity before consuming expensive starting materials.

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under rigorous argon, combine 5 mol%

    
     and 10 mol% SPhos ligand in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes.
    
    • Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale yellow/orange homogeneous solution. This confirms the reduction of Pd(II) to the active

      
       species. If the solution turns black, your solvent is wet or oxygenated; abort the reaction.
      
  • Reagent Addition: Add 1.0 equiv of imidazo[1,2-a]pyridine, 1.2 equiv of aryl bromide, and 2.0 equiv of anhydrous

    
    .
    
    • Causality Note:ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
       is specifically chosen because the cesium cation enhances the solubility of the carbonate in organic solvents, facilitating the crucial CMD deprotonation step.
      
  • Thermal Cycling: Seal the tube and heat to 90 °C for 12 hours.

    • Validation Check: At 1 hour, sample 10

      
      L for TLC/LC-MS. You should observe >30% conversion. If unreacted aryl bromide remains but no product is forming, oxidative addition has occurred, but the CMD step is stalled (likely due to inactive or clumped base).
      

Part 2: Troubleshooting "Black Palladium" Precipitation

The most common failure mode in palladium catalysis is the precipitation of "Black Palladium"—a visual indicator that the active homogeneous Pd(0) species has agglomerated into inactive metallic nanoparticles[5][6].

Troubleshooting Start Issue: Reaction turns black & yield is low Check_O2 Is the system rigorously oxygen-free? Start->Check_O2 Fix_O2 Degas solvent (Freeze-Pump-Thaw) Check Schlenk line Check_O2->Fix_O2 No Check_Ligand Is the ligand degrading or dissociating? Check_O2->Check_Ligand Yes Fix_Ligand Switch to bulky, electron-rich phosphine (e.g., SPhos) or NHC Check_Ligand->Fix_Ligand Yes Check_OxAdd Is Oxidative Addition too slow? Check_Ligand->Check_OxAdd No Fix_OxAdd Change Ar-Cl to Ar-Br/I or increase temperature Check_OxAdd->Fix_OxAdd Yes

Fig 2: Diagnostic logic tree for troubleshooting "Black Palladium" precipitation.

Part 3: Quantitative Data & Catalyst Selection Matrix

Selecting the right catalyst-ligand-base triad is non-negotiable. Below is a field-validated matrix for functionalizing fused imidazo systems.

Catalyst SystemLigandBaseSolventTarget SiteTypical YieldMechanistic Note & Common Issue
ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

(5 mol%)


DioxaneC3 (Arylation)60-80%Prone to moderate homocoupling. Good for tandem Suzuki/C-H sequences.

(2 mol%)
SPhos

DMAC3 (Arylation)85-95%Highly efficient CMD. Ligand will rapidly oxidize if

is present[7].

/


salt

DMFC5 (Arylation)70-85%Requires specific directing effects or blocked C3 sites to force C5 activation[8].

NHC (IPr)

TolueneC3 (Arylation)80-90%Excellent stability against black Pd formation. Highly sensitive to moisture[4].

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 15 minutes of heating, and LC-MS shows only starting material. What is the root cause? A: You are experiencing rapid catalyst deactivation. When the rate of oxidative addition (Step 2 in Fig 1) is significantly slower than the rate of ligand dissociation, naked Pd(0) accumulates in the solution and irreversibly agglomerates into black palladium nanoparticles[5][6]. Solution: First, ensure your aryl halide is electronically activated (aryl bromides/iodides are preferred over chlorides). Second, switch to a more electron-rich, sterically demanding ligand like SPhos or an N-Heterocyclic Carbene (NHC)[4][7]. These ligands stabilize the Pd(0) resting state and accelerate oxidative addition, preventing nanoparticle agglomeration.

Q: I am trying to functionalize the C5 position, but I keep getting C3-arylated products or C3/C5-diarylated mixtures. How do I control regioselectivity? A: The C3 position of imidazo[1,2-a]pyridine is the most electron-rich and acidic site, making it the kinetically and thermodynamically favored position for the CMD pathway[3][9]. To force C5 arylation, you must either:

  • Block the C3 position with a sacrificial group (e.g., a halogen or methyl group).

  • Utilize a directing group strategy.

  • Employ specific bulky catalytic systems (e.g.,

    
     with 
    
    
    
    in DMF), which have been shown to alter the regioselective preference in related fused systems like imidazo[1,5-a]pyrazines[8].

Q: Can I perform a cross-coupling and a direct C-H functionalization in a single pot? A: Yes. A highly efficient "one-pot" sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation can be achieved. For example, if you start with a 6-bromoimidazo[1,2-a]pyrazine, the Suzuki coupling at the C6-Br bond will occur first due to the low activation energy of the C-Br oxidative addition. Once the boronic acid is consumed, the remaining palladium catalyst (e.g., ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 with 

in dioxane) will proceed to activate the C3-H bond via the CMD pathway, allowing for rapid synthesis of di-functionalized scaffolds.

Q: Why do I see high levels of aryl-aryl homocoupling side products? A: Homocoupling (Ar-Ar formation) occurs when two aryl halides undergo sequential oxidative addition/transmetalation before the imidazo substrate can be activated. This is a symptom of a sluggish CMD step. To resolve this, ensure your base (


 or 

) is finely milled and strictly anhydrous, as the base is directly responsible for abstracting the proton during the C-H cleavage[3]. Additionally, adding a catalytic amount of pivalic acid (PivOH) can drastically accelerate the CMD transition state, suppressing homocoupling.

References

1.[9] Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines - researchgate.net - 9 2.[8] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - mdpi.com - 8 3.[10] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines - acs.org - 10 4.[1] Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines - acs.org - 1 5. Black palladium nanoparticle-based lateral flow immunoassay for cardiovascular disease diagnosis - rsc.org - 6.[2] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ingentaconnect.com - 2 7.[3] Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation - kuleuven.be - 3 8.[4] Direct Arylation in the Presence of Palladium Pincer Complexes - nih.gov - 4 9.[7] Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines - researchgate.net -7 10.[5] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - semanticscholar.org - 5 11.[6] Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2 - acs.org - 6

Sources

Optimization

Side reaction products in Imidazo[1,2-c]quinazoline synthesis

Imidazo[1,2-c]quinazoline Synthesis: Technical Support & Troubleshooting Center Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this self-validating guide to addres...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazo[1,2-c]quinazoline Synthesis: Technical Support & Troubleshooting Center

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this self-validating guide to address the mechanistic and procedural challenges of synthesizing Imidazo[1,2-c]quinazoline scaffolds. This portal is designed for researchers and drug development professionals who require authoritative, causally-driven solutions for their synthetic workflows.

Mechanistic Pathways & Regioselectivity

Understanding the mechanistic divergence during cyclization is critical. The imidazole ring possesses two nucleophilic nitrogen atoms (N1 and N3). Depending on the substitution pattern, steric hindrance, and the catalytic system, the intermediate can cyclize into the desired Imidazo[1,2-c]quinazoline or the undesired Imidazo[1,2-a]quinazoline regioisomer.

Pathway SM 2-(2-aminophenyl)-1H-imidazole + Electrophile Int Open-Chain Intermediate (Schiff Base / Thiourea) SM->Int Condensation (Mild Heat) Prod Imidazo[1,2-c]quinazoline (Target Product) Int->Prod Oxidative Cyclization (Cu/O2 or I2) Side1 Imidazo[1,2-a]quinazoline (Regioisomer) Int->Side1 N1 vs N3 Attack (Steric/Electronic Shift) Side2 Uncyclized Amide/Thiourea (Dead-end) Int->Side2 Insufficient Catalyst / Low Temp

Mechanistic divergence in Imidazo[1,2-c]quinazoline synthesis highlighting major side reactions.

Troubleshooting FAQs: Navigating Side Reactions

Q1: Why am I isolating the Imidazo[1,2-a]quinazoline regioisomer instead of the desired Imidazo[1,2-c]quinazoline? Causality & Solution: The formation of the[1,2-a] versus [1,2-c] fusion is dictated by the relative nucleophilicity of the N1 versus N3 atoms on the imidazole ring. When condensing 2-(2-aminophenyl)-1H-imidazoles with aldehydes or isothiocyanates, steric hindrance at the C4/C5 positions of the imidazole or electronic effects from the aryl ring can shift the nucleophilic attack to the less hindered nitrogen. Actionable Step: To force the [1,2-c] fusion, utilize a directed approach such as the copper-catalyzed Ullmann-type C-N coupling of 2-(2-bromophenyl)-1H-imidazole with azoles, followed by an intramolecular Cross-Dehydrogenative Coupling (CDC)[1]. The rigid templating of the copper intermediate prevents the spatial flipping required for the [1,2-a] pathway.

Q2: My reaction stalls at the open-chain thiourea or Schiff base intermediate. How do I drive the cyclization to completion? Causality & Solution: Incomplete cyclization typically occurs due to insufficient oxidative power or low thermal energy required to overcome the activation barrier of the final ring closure. For example, when reducing 2-(2-nitrophenyl)-1H-imidazoles with zinc and reacting with isothiocyanates, the intermediate thiourea requires the loss of H2S to cyclize[2]. Actionable Step: If using the zinc-mediated pathway, ensure the reaction is heated sufficiently (reflux conditions) and consider the addition of a desulfurizing agent or Lewis acid catalyst to facilitate H2S elimination. Monitor the mass shift (-34 Da for H2S loss) via LC-MS to confirm closure.

Q3: I am observing significant dehalogenation and polymerization when using


-haloketones. How can I suppress this? 
Causality & Solution:

-haloketones are highly reactive and prone to radical-induced dehalogenation or self-condensation under basic or high-temperature conditions. Actionable Step: Switch to a milder base (e.g., K2CO3 instead of NaOH) and lower the initial reaction temperature to 0–5 °C during the dropwise addition of the haloketone. Alternatively, bypass haloketones entirely by using the tandem reductive amination of aryl halides and oxidative amination.

Standardized Experimental Protocols

Workflow Start Issue: Low Yield / Impure Product Check1 Is the intermediate fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Regio Check for Regioisomers (NMR) Yes1->Regio Force Increase Temp / Add Oxidant No1->Force Force Ring Closure Steric Modify Substrate Sterics Regio->Steric If [1,2-a] forms

Troubleshooting workflow for optimizing Imidazo[1,2-c]quinazoline cyclization.

Protocol A: Copper-Catalyzed Ullmann C-N Coupling & CDC[1]

Self-Validating System: This two-step cascade relies on sequential copper catalysis. The colorimetric shift and mass spectrometry serve as internal validation points.

  • Ullmann Coupling: In a dry Schlenk tube, combine 2-(2-bromophenyl)-1H-imidazole (1.0 equiv), an azole (1.2 equiv), CuI (20 mol %), and K2CO3 (2.0 equiv) in anhydrous DMF (2.0 mL/mmol). Heat the mixture at 150 °C for 2 hours under an air atmosphere.

  • Intermediate Validation: Extract a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The intermediate mass should correspond to the uncyclized C-N coupled product.

  • CDC Cyclization: Add Cu(OAc)2·H2O (0.5 equiv) directly to the reaction vessel. The solution will shift to a deep green/blue hue. Maintain at 150 °C for an additional 2–5 hours.

  • Final Validation: LC-MS monitoring must show a -2 Da mass shift, confirming dehydrogenative ring closure.

  • Workup: Cool to room temperature, quench with aqueous ammonia (to solubilize copper salts), and extract with dichloromethane. Dry over Na2SO4 and purify via silica gel chromatography.

Protocol B: One-Pot Zinc-Mediated Reductive Cyclization[2]

Self-Validating System: This protocol utilizes the in situ reduction of a nitro group to an amine, immediately trapping it to prevent oxidative degradation.

  • Reduction Setup: Charge a round-bottom flask with 2-(2-nitrophenyl)-1H-imidazole (1.0 equiv), zinc dust (4.0 equiv), and glacial acetic acid (10 mL/mmol).

  • Reduction Validation: Stir at room temperature for 2 hours. Validate via TLC (EtOAc:Hexane 1:1); the yellow nitro starting material must completely disappear, replaced by a highly polar, UV-active baseline spot (the amine).

  • Condensation: Add the appropriate isothiocyanate (1.2 equiv) dropwise. Heat the mixture to 80 °C for 4 hours.

  • Cyclization & Workup: The intermediate thiourea cyclizes with the loss of H2S. Filter the mixture hot through a Celite pad to remove zinc residues. Neutralize the filtrate with saturated NaHCO3 and extract with EtOAc.

  • Final Validation: Confirm the product via 1H NMR by verifying the absence of the thiourea NH protons (typically observed at δ 9.0–10.0 ppm).

Quantitative Data & Optimization

The following table summarizes the causal impact of varying reaction parameters during the Ullmann C-N Coupling and CDC cyclization workflow.

Catalyst SystemBaseSolventTemp (°C)Major ProductYield (%)Causality / Observation
CuI (20 mol%) + Cu(OAc)2 K2CO3DMF150Imidazo[1,2-c]quinazoline65–70Optimal: Rigid templating prevents regioisomers; dual Cu system drives CDC.
CuI (20 mol%) + Cu(OAc)2 NaOHDMSO120Open-chain intermediate< 20Suboptimal: Insufficient thermal energy for CDC; base too harsh, causing degradation.
Pd(OAc)2 (10 mol%) Cs2CO3Toluene110Imidazo[1,2-a]quinazoline40Regio-shift: Palladium coordination favors alternative N1 nucleophilic attack.
None K2CO3DMF150Uncyclized Amide0Dead-end: Cross-dehydrogenative coupling strictly requires a metal oxidant.

References

  • Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., & Jha, P. N. (2018). "Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity." ACS Omega, 3(11), 16338–16346. [Link]

  • Shi, D.-Q., Rong, S.-F., Dou, G., & Wang, M.-M. (2009). "One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc." Journal of Heterocyclic Chemistry, 46(5), 971–974. [Link]

Troubleshooting

Technical Support Center: Purification Strategies for Crude 4(3H)-Quinazolinone Products

Welcome to the Technical Support Center for the isolation and purification of 4(3H)-quinazolinone derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4(3H)-quinazolinone derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of these heterocyclic scaffolds. 4(3H)-Quinazolinones are notorious for their tautomeric behavior (semicyclic amide/iminol) and strong hydrogen-bonding capabilities, which often lead to severe streaking on silica gel and poor recovery.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and FAQs to ensure high-purity yields, bypassing common pitfalls associated with high-boiling solvents and polar interactions.

Part 1: Purification Workflow & Decision Matrix

Before selecting a purification method, it is critical to evaluate the crude reaction mixture. The presence of high-boiling solvents (like DMF or DMSO) or the specific substitution pattern of the quinazolinone ring dictates the optimal isolation pathway.

QuinazolinonePurification Start Crude Reaction Mixture (Quinazolinone + Impurities) SolventCheck Contains High-Boiling Solvent (DMF/DMSO)? Start->SolventCheck DryLoad Dry Loading onto Silica (Evaporate Solvent) SolventCheck->DryLoad Yes DirectLoad Aqueous Workup / Direct Liquid Injection SolventCheck->DirectLoad No Chromatography Flash Chromatography (MeOH/DCM or EtOAc/Hexane) DryLoad->Chromatography DirectLoad->Chromatography Complex Mixture Recryst Recrystallization (Hot EtOH or MeOH) DirectLoad->Recryst High Purity Crude Pure Pure 4(3H)-Quinazolinone (Verified by NMR/LC-MS) Chromatography->Pure Recryst->Pure

Workflow for the isolation and purification of 4(3H)-quinazolinone derivatives.

Part 2: Troubleshooting & FAQs

Q1: My 4(3H)-quinazolinone synthesis uses DMF as a solvent. Direct injection onto a silica column causes severe band broadening and poor separation. How can I resolve this? A1: Causality: DMF is a highly polar, high-boiling solvent (153 °C). When directly injected into a normal-phase silica column, it acts as a strong, competing eluent. It drags the quinazolinone down the column prematurely, causing volume overload, fronting, and severe streaking. Solution: You must decouple the reaction solvent from the chromatography solvent. The most effective method is dry loading . Evaporate the DMF-solvated reaction mixture onto a solid sorbent (e.g., silica gel) using a rapid evaporation system. This concentrates the mixture into a free-flowing powder, completely eliminating the DMF solvent effect and restoring sharp peak resolution during flash chromatography[1].

Q2: What is the optimal mobile phase for normal-phase flash chromatography of 4(3H)-quinazolinones? A2: Causality: Because the 4(3H)-quinazolinone core contains both hydrogen-bond donors (NH) and acceptors (C=O, N), it interacts strongly with the free silanol groups on stationary silica. Standard non-polar solvent systems will trap the product on the column. Solution: For highly polar, unsubstituted, or lightly substituted quinazolinones, a gradient of 2–15% Methanol (MeOH) in Dichloromethane (CH2Cl2) is the industry standard. The MeOH acts as a highly polar modifier that disrupts the hydrogen bonding between the quinazolinone and the silica[2]. Conversely, for more lipophilic, heavily substituted derivatives (e.g., acetylated or alkylated at the 2/3 positions), a less polar system like Ethyl Acetate:Hexane (3:1) is highly effective[3].

Q3: Can I avoid chromatography entirely if my crude product is relatively clean? A3: Causality: Yes. 4(3H)-quinazolinones exhibit a steep solubility curve in protic solvents—they are highly soluble at elevated temperatures but nearly insoluble at room temperature or below. Solution:Recrystallization from ethanol or methanol is a highly efficient, scalable alternative to chromatography. The thermodynamic gradient allows the quinazolinone to form a highly ordered crystal lattice as the solution cools, leaving structurally dissimilar impurities dissolved in the mother liquor[4].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various purification strategies based on the physicochemical properties of the crude mixture.

Purification StrategyIdeal Use CaseTypical Solvent SystemRelative YieldPurity Achieved
Normal-Phase Flash Chromatography Complex mixtures, lipophilic substituents3:1 EtOAc:HexaneModerate (60-75%)>95%
Polar Flash Chromatography Unsubstituted or highly polar derivatives2-15% MeOH in CH2Cl2Moderate (50-70%)>95%
Dry-Loading Chromatography Reactions run in high-boiling solvents (DMF/DMSO)Hexanes/EtOAc or MeOH/CH2Cl2High (70-85%)>98%
Recrystallization High-purity crude solids, large-scale synthesisHot Ethanol or MethanolHigh (80-90%)>99%
Part 4: Detailed Experimental Protocols

Every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure reproducible purification.

Protocol A: Dry-Loading Silica Gel Chromatography (For High-Boiling Solvents)

Use this protocol when your reaction is solvated in DMF, DMSO, or NMP.

  • Preparation: Transfer the crude reaction mixture (e.g., ~250 mg solvated in 1-3 mL DMF) into a 20-mL glass scintillation vial.

  • Sorbent Addition: Add dry silica gel to the vial. A standard ratio is 1:4 (crude mass to silica mass). For 250 mg of crude, use approximately 1 gram of silica[1].

  • Evaporation: Mix the liquid and silica thoroughly with a spatula to form a slurry. Place the vial in a rapid solvent evaporation system (e.g., V-10 Touch) and evaporate under vacuum at 40-50 °C until a completely dry, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent remains; continue drying.

  • Column Loading: Transfer the dried silica powder into an empty solid-load cartridge and cap it securely.

  • Elution: Attach the cartridge to the flash chromatography system. Elute using a gradient of 2–15% MeOH in CH2Cl2[2].

  • Fraction Collection: Monitor elution via UV detection (typically 254 nm and 280 nm). Pool the fractions containing the pure 4(3H)-quinazolinone and remove the solvent under reduced pressure.

Protocol B: Recrystallization of 4(3H)-Quinazolinone from Ethanol

Use this protocol for scalable purification of solid crude products lacking major structurally similar impurities.

  • Dissolution: Place the dried crude 4(3H)-quinazolinone solid into a round-bottom flask. Add a minimal volume of boiling ethanol (or methanol) dropwise while stirring until the solid completely dissolves[4].

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, actively excluding impurities.

  • Chilling: Once the flask reaches room temperature, transfer it to an ice bath (0-4 °C) for 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Recover the shiny white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove any residual impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight. Self-Validation: Confirm purity by measuring the melting point (e.g., unsubstituted 4(3H)-quinazolinone melts at 214-216 °C) and via 1H-NMR[4].

References
  • BenchChem. "Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
  • PMC/NIH. "Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect.
  • ACS Publications. "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept.
  • Biotage. "How do I purify my high boiling solvent reaction mixture using silica flash chromatography?

Sources

Optimization

Overcoming poor solubility of Imidazo[1,2-c]quinazoline derivatives in assays

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-c]quinazoline Derivatives in In Vitro Assays Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the erra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-c]quinazoline Derivatives in In Vitro Assays

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of imidazo[1,2-c]quinazoline derivatives—such as the PI3K inhibitor Copanlisib—in biochemical and cell-based assays. The planar, tricyclic nature of the imidazo[1,2-c]quinazoline core promotes strong intermolecular π-π stacking and high crystal lattice energy, resulting in notoriously poor aqueous solubility[1]. When these compounds precipitate in assay buffers or culture media, they cause false negatives, erratic IC50 shifts, and high background noise.

This guide provides field-proven, self-validating protocols to systematically resolve these solubility bottlenecks, ensuring the scientific integrity of your pharmacological data.

Mechanistic Context: Why Solubility Matters in PI3K Assays

Imidazo[1,2-c]quinazolines act primarily as competitive ATP inhibitors targeting the catalytic subunit of2[2]. If the compound aggregates, the effective monomeric concentration drops below the required threshold for target engagement, leading to skewed structure-activity relationship (SAR) data.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Imidazo[1,2-c]quinazoline Inhibitor->PI3K Competitive ATP Inhibition

PI3K/AKT signaling pathway and competitive ATP inhibition by Imidazo[1,2-c]quinazolines.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-c]quinazoline derivative precipitates immediately upon dilution from DMSO into cell culture media. How can I prevent this? Causality & Solution: The sudden shift from a purely organic solvent (DMSO) to an aqueous environment (pH ~7.4 media) causes "solvent shift precipitation." The imidazoquinazoline core contains basic nitrogens. By pre-acidifying the stock solution, you protonate these nitrogens, disrupting the crystal lattice and enhancing solvation[3]. Recommendation: Prepare your primary stock in a mixture of3[3]. For media dilution, use a step-down approach with a co-solvent cascade (e.g., DMSO → PEG400 → Tween 80 → Media) to create intermediate micellar environments that shield the hydrophobic core.

Q2: I am seeing inconsistent IC50 values across different batches of my biochemical kinase assay. What is going wrong? Causality & Solution: Imidazo[1,2-c]quinazolines are highly sensitive to moisture in DMSO. Hygroscopic absorption of water into DMSO over repeated freeze-thaw cycles dramatically reduces the kinetic solubility of the compound[1]. Recommendation: Always use 1 (stored under argon or with molecular sieves)[1]. Aliquot stock solutions into single-use vials. Never subject a stock to more than one freeze-thaw cycle.

Q3: Can I use detergents like Triton X-100 to keep the compound in solution for cell-based assays? Causality & Solution: No. While 0.01% - 0.05% Triton X-100 or CHAPS is excellent for cell-free biochemical kinase assays, these concentrations often exceed the critical micelle concentration (CMC) and will4[4]. For cell-based assays, rely on complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or biocompatible surfactants like Tween 80 (maximum 0.1% final concentration).

Troubleshooting Logic & Workflow

Solubility_Logic Start Compound Precipitates in Assay Media? CheckpH Check Core pKa (Basic Nitrogens) Start->CheckpH Yes Acidify Use 0.1 N HCl or Acidified DMSO CheckpH->Acidify Ionizable CheckLipid Highly Lipophilic? CheckpH->CheckLipid Non-ionizable Surfactant Add PEG400 / Tween 80 or HP-β-CD CheckLipid->Surfactant Moderate Nano Formulate as Nanoparticles CheckLipid->Nano Extreme

Decision tree for troubleshooting imidazoquinazoline precipitation in assay workflows.

Quantitative Data: Solubility Profiles and Solvent Efficacy

To standardize your approach, refer to the following empirically validated solubility parameters for typical imidazo[1,2-c]quinazoline derivatives (e.g., Copanlisib).

Solvent / Excipient SystemApparent SolubilityMechanistic RationaleSuitability
100% Aqueous Buffer (pH 7.4) < 0.01 mg/mLHigh lattice energy; uncharged core at physiological pH.Unsuitable
100% Standard DMSO ~ 5 - 10 mg/mLSolvates hydrophobic rings, but vulnerable to moisture[1].Short-term storage
0.1 N HCl ~ 70 mg/mLProtonates the basic imidazoquinazoline nitrogens[5].Acidic stock prep
0.1 N HCl : Anhydrous DMSO (2:98) > 50 mg/mLCombines protonation with organic solvation[3].Ideal primary stock
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% PBS ~ 2 mg/mLMicellar encapsulation prevents aqueous precipitation[5].In vivo / Cell media

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Preparation of a Stable, Acidified Primary Stock (10 mM)

Self-Validation Check: The resulting solution must be optically clear. If turbidity is observed via dynamic light scattering (DLS) or spectrophotometry (OD 600 nm > 0.05), the compound is not fully dissolved.

  • Weighing: Accurately weigh the lyophilized imidazo[1,2-c]quinazoline powder in a low-humidity environment.

  • Acidification: Add 2% of the final target volume as 0.1 N HCl. Gently vortex. The low pH initiates protonation of the basic nitrogen atoms[3].

  • Solvation: Add 98% of the final target volume as fresh, anhydrous DMSO[1].

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5-10 minutes[5]. Caution: Do not let the bath heat up, as thermal degradation can occur.

  • Aliquot & Store: Divide into 10 µL single-use aliquots in amber vials to prevent photodegradation. Store at -80°C.

Protocol B: Co-Solvent Cascade Dilution for Cell-Based Assays

Self-Validation Check: Monitor the cells under a phase-contrast microscope immediately after treatment. The absence of needle-like crystals confirms successful maintenance of solubility.

  • Thaw: Thaw a single-use aliquot of the primary stock (from Protocol A) at room temperature.

  • First Dilution (Polymer Shielding): Dilute the stock 1:4 into pure PEG300 or PEG400[5]. Pipette vigorously. The PEG chains form a hydrophilic corona around the hydrophobic drug molecules.

  • Second Dilution (Surfactant Addition): Add Tween 80 to achieve a 5% concentration relative to the intermediate volume[5]. Vortex until completely clear.

  • Final Aqueous Integration: Slowly add this intermediate mixture dropwise into the pre-warmed (37°C) cell culture media while continuously swirling. Ensure the final DMSO concentration remains ≤ 0.5% and Tween 80 ≤ 0.1% to avoid cytotoxicity.

References

  • Source: clinicaltrials.
  • Source: nih.
  • Title: Copanlisib (BAY 80-6946)
  • Title: How to enhance drug solubility for in vitro assays?
  • Source: targetmol.

Sources

Troubleshooting

Refinement of protocols for synthesizing 2,3-dihydroimidazo[1,2-c]quinazolines

Introduction: The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates, including potent phosphatidylinositol 3-kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates, including potent phosphatidylinositol 3-kinase (PI3K) inhibitors and α1-adrenoceptor antagonists.[1] Its unique three-dimensional conformation and rich chemical functionality make it a compelling target for drug development professionals. However, the synthesis of this tricyclic system is not without its challenges, often involving multi-step sequences where yield, purity, and reproducibility can be significant hurdles.

This technical support center is designed to provide researchers and scientists with practical, field-proven insights into refining their synthetic protocols. We will move beyond simple procedural outlines to address the common pitfalls encountered during synthesis, offering a structured troubleshooting guide and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, understand their root causes, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydroimidazo[1,2-c]quinazoline core?

There are several established routes, each with distinct advantages. The choice often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:

  • Intramolecular Cyclization of Chloroquinazolines: This involves an SNAr reaction between a 4-chloroquinazoline and an appropriate amino alcohol or amino oxetane, followed by an intramolecular cyclization to form the fused imidazole ring.[2]

  • Tandem Reductive Amination: This approach can build the core in a highly convergent manner, often starting from a 2-(2-bromophenyl)-1H-imidazole derivative.[2]

  • Isomerization of 4-(1-aziridinyl)quinazolines: A classic and efficient method where a pre-formed aziridinyl quinazoline undergoes thermal or acid-catalyzed rearrangement to yield the desired tricyclic product.[3][4]

  • Multi-step Synthesis from Anthranilic Acid Derivatives: A versatile route, particularly in drug discovery campaigns, that builds the quinazolinone ring first, followed by elaboration and cyclization to form the fused imidazole ring. This allows for late-stage diversification.[5]

Q2: How critical is the atmospheric condition for these syntheses?

Extremely critical. Many of the intermediates, particularly those involving organometallic reagents or easily oxidizable anilines, are sensitive to air and moisture. We strongly recommend running reactions under an inert atmosphere (Nitrogen or Argon), especially during metal-catalyzed steps (e.g., using CuI or Palladium catalysts) to prevent catalyst deactivation and unwanted side reactions.[6][7]

Q3: Can microwave-assisted synthesis be applied to this chemical series?

Absolutely. Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of quinazolines and related heterocycles.[6][8] It can dramatically reduce reaction times—from hours to minutes—and often improves yields by minimizing the formation of thermal degradation byproducts.[8] It is particularly effective for driving intramolecular cyclization and condensation reactions to completion.

Q4: What is the most effective way to monitor the reaction progress?

Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of the consumption of starting materials and the appearance of the product. For unambiguous confirmation and to check for the formation of isomeric byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides both retention time and mass information, which is crucial for identifying intermediates and side products in complex reaction mixtures.[6]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems encountered during the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?

A: This is the most common issue, and it can stem from several factors. A systematic diagnosis is key.

  • Possible Cause 1: Poor Reagent Quality or Anhydrous Conditions

    • Expert Insight: The purity of your starting materials is paramount. Impurities in reactants like 2-aminobenzonitriles can lead to a cascade of side reactions.[6] Furthermore, many steps, especially those involving strong bases or metal catalysts, are highly sensitive to moisture.

    • Recommended Action:

      • Ensure all starting materials are pure (check by NMR or LC-MS). Recrystallize or chromatograph if necessary.

      • Use freshly distilled, anhydrous solvents. Solvents like DMF and DMSO should be purchased in sure-seal bottles and handled under an inert atmosphere.

      • Thoroughly dry all glassware in an oven before use.

  • Possible Cause 2: Inefficient Intramolecular Cyclization

    • Expert Insight: The key ring-closing step to form the tricyclic system can be challenging. This C-N bond formation often requires specific catalytic conditions to proceed efficiently. Copper-catalyzed Ullmann-type couplings are frequently employed for this purpose.[7]

    • Recommended Action:

      • Catalyst Choice: If using a copper-catalyzed cyclization, ensure the correct ligand and base are used. CuI with a base like K2CO3 in a polar aprotic solvent like DMSO is a common and effective system.[7]

      • Temperature Optimization: This step is often temperature-sensitive. If the reaction is sluggish at room temperature, a moderate increase to 60-80 °C can significantly improve the rate and yield.[7] Monitor for potential decomposition at higher temperatures.

  • Possible Cause 3: Suboptimal Reaction Concentration

    • Expert Insight: Intramolecular reactions are highly dependent on concentration. If the solution is too concentrated, intermolecular side reactions can dominate. If it is too dilute, the reaction rate may be impractically slow.

    • Recommended Action: For the key cyclization step, aim for a concentration range of 0.05 M to 0.1 M as a starting point. If you suspect intermolecular dimerization is an issue (often detectable by MS), try running the reaction under more dilute conditions.

Troubleshooting Decision Tree: Low Yield

G start Low or No Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere, Conc.) check_reagents->check_conditions Reagents OK reagents_bad Purify/Replace Reagents & Use Anhydrous Solvents check_reagents->reagents_bad Impure/Wet check_catalyst Evaluate Catalyst/Reagent Activity check_conditions->check_catalyst Conditions OK conditions_bad Optimize Temperature & Concentration. Ensure Inert Atmosphere. check_conditions->conditions_bad Suboptimal catalyst_bad Use Fresh Catalyst/Reagent. Screen Alternative Catalysts or Stoichiometric Promoters. check_catalyst->catalyst_bad Inactive

Caption: A logical workflow for diagnosing the root cause of low product yield.

Problem 2: Significant Formation of Side Products

Q: My reaction mixture is complex, and I'm isolating significant byproducts. How can I improve the selectivity?

A: Side product formation points to issues with reaction control, particularly pH and competing reaction pathways.

  • Possible Cause 1: Formation of Quinazolinones

    • Expert Insight: The formation of a quinazolinone instead of the desired quinazoline is a classic side reaction, often caused by the presence of water leading to hydrolysis of an imine or related intermediate.[6]

    • Recommended Action: Rigorously adhere to anhydrous reaction conditions as described in Problem 1. If the synthesis involves an intermediate that can be hydrolyzed to a ketone or amide, ensure the workup procedure avoids prolonged exposure to aqueous acid or base.

  • Possible Cause 2: Acid-Promoted Ring Opening

    • Expert Insight: The 2,3-dihydroimidazo[1,2-c]quinazoline system can be susceptible to cleavage under certain acidic conditions. For example, treatment with aqueous HCl can lead to the hydrolytic opening of the quinazoline ring to afford a substituted imidazole derivative.[7]

    • Recommended Action:

      • Careful Workup: During the extractive workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) for neutralization instead of stronger bases. Minimize contact time with any acidic aqueous layers.

      • Purification pH: When performing column chromatography on silica gel (which is inherently acidic), consider pre-treating the silica with a base like triethylamine (e.g., by flushing the column with a solvent system containing 0.5-1% Et3N) to prevent on-column degradation of sensitive products.

Problem 3: Difficulty in Product Purification

Q: I've successfully synthesized the product, but I am struggling to purify it away from starting materials or byproducts.

A: Purification is often as challenging as the reaction itself. A multi-pronged approach is usually most effective.

  • Expert Insight: Standard column chromatography is the workhorse for purification.[6] However, the polarity of the tricyclic core and its precursors can sometimes be very similar, leading to co-elution.

  • Recommended Actions:

    • Optimize Chromatography: Don't rely on a single solvent system. Screen different mobile phases. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a polar solvent (e.g., ethyl acetate or methanol) is typically required. Adding a small amount of methanol (1-10%) to a DCM or ethyl acetate mobile phase can significantly improve the separation of polar, nitrogen-containing compounds.

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. The basic nitrogen atoms in the product allow it to be extracted into a dilute acid (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the pure product re-extracted into an organic solvent like DCM.

    • Recrystallization: If a solid product is obtained, recrystallization is an excellent and scalable method for achieving high purity.[6] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good quality crystals.

Data Summary & Protocols

Table 1: Comparison of Synthetic Strategies
Synthetic StrategyKey Starting MaterialsTypical ConditionsYield RangeProsCons
Isomerization [3][4]4-(1-Aziridinyl)quinazolineReflux in aprotic solvent (e.g., xylene) or acid catalysis70-95%High yielding, clean conversion.Requires synthesis of the aziridinyl precursor.
Intramolecular C-N Coupling [2][7]2-(Bromophenyl)imidazole derivativeCuI, K2CO3, DMSO, 60-110 °C40-98%Convergent, allows for diverse substitution.Requires metal catalyst, can be sensitive to ligand/base choice.
Tandem Reductive Amination [2]2-(2-Bromophenyl)imidazole, AmideCuI, p-TsOH, 130 °C50-75%One-pot procedure, good for library synthesis.High temperatures required, substrate scope can be limited.
Microwave-Assisted [8]VariousMicrowave Reactor, 150-170 °C, 15-45 min60-90%Extremely fast, often higher yields.Requires specialized equipment, optimization for scale-up.
Experimental Protocol: Multi-Step Synthesis of a PI3K/HDAC Inhibitor Core

This protocol is adapted from a reported synthesis and illustrates a common, robust route used in drug discovery.[5]

Workflow Diagram

G A Step 1: Reduction (Nitro to Aniline) B Step 2: Cyclization (with CNBr) A->B C Step 3: Acylation (Amide Formation) B->C D Step 4: Deprotection (e.g., TFA) C->D E Step 5: Final Modification (e.g., Alkylation) D->E

Caption: A typical linear sequence for building substituted 2,3-dihydroimidazo[1,2-c]quinazolines.

Step 1: Synthesis of the Tricyclic Amine Core (Intermediate 8 in Wu et al.[5])

  • Reaction Setup: To a solution of the substituted 2-(2-nitrophenyl)-1H-imidazole precursor (1.0 eq) in ethanol/water (e.g., a 4:1 mixture) in a round-bottom flask, add ammonium chloride (NH4Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Reduction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours). The rationale for using Fe/NH4Cl is that it is a classic, cost-effective, and reliable method for nitro group reduction that avoids the need for high-pressure hydrogenation.

  • Workup & Filtration: After cooling, dilute the reaction with ethyl acetate and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude aniline intermediate. This material is often used directly in the next step without further purification.

  • Cyclization: Dissolve the crude aniline in a suitable solvent like methanol. Cool the solution to 0 °C in an ice bath. Add a solution of cyanogen bromide (CNBr, 1.1 eq) in methanol dropwise. Caution: CNBr is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, concentrate the solvent under reduced pressure. The resulting solid is the hydrobromide salt of the desired tricyclic amine. It can be purified by trituration with diethyl ether or by recrystallization to yield the pure product.

This core amine is a versatile intermediate that can be further functionalized through acylation, alkylation, or other coupling reactions to produce a library of final compounds.[5][9]

References

  • Hardtmann, G. E., & Ott, H. (1972). Convenient synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines. The Journal of Organic Chemistry, 37(1), 104-107. [Link]

  • Shaik, F. P., et al. (2024). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Chemistry & Biodiversity, 21(1), e202301389. [Link]

  • Wu, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(82), 52180-52186. [Link]

  • Hardtmann, G. E., & Ott, H. (1974). Convenient synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines. The Journal of Organic Chemistry, 39(23), 3508-3511. [Link]

  • Inushita, S., et al. (1993). Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 36(15), 2196-2207. [Link]

  • Shinde, V. N., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2298. [Link]

  • Cho, E. J., et al. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry, 11, 2458-2464. [Link]

  • Khabarov, D. V., et al. (2025). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Beilstein Journal of Organic Chemistry. (Note: This is a future publication cited in a 2024 review, context from ResearchGate). [Link]

  • Kumar, A., & Siddiqui, Z. N. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 526-543. [Link]

  • Claudi, F., et al. (1974). Isomerization of 4-(1-aziridinyl)quinazolines to 2,3-dihydroimidazo [1,2-c]quinazolines. The Journal of Organic Chemistry, 39(23), 3508-3510. [Link]

  • Wu, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2011). Synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinoline-5(1H)-one and Derivatives. Molecules, 16(8), 6576-6593. [Link]

  • Avetisyan, A. A., et al. (1989). [Synthesis of 2,3-dihydroimidazo(1,2-c) quinazolinone-2 ilidene derivatives]. Khimiko-Farmatsevticheskii Zhurnal, 23(10), 1215-1217. [Link]

  • Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(3), 287-309. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594611. [Link]

  • Wu, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors [Supporting Information]. RSC Advances, 7, 52180. [Link]

Sources

Optimization

Technical Support Center: Optimizing Intramolecular N-Arylation for Benzimidazo[1,2-c]quinazolines

Welcome to the Application Support Center. This resource is designed for researchers, scientists, and drug development professionals optimizing the synthesis of benzimidazo[1,2-c]quinazoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This resource is designed for researchers, scientists, and drug development professionals optimizing the synthesis of benzimidazo[1,2-c]quinazoline scaffolds. Below, you will find expert-curated FAQs, validated protocols, optimization data, and troubleshooting workflows based on the highly efficient CuI-catalyzed Ullmann N-arylation methodology.

Frequently Asked Questions (Mechanistic & Strategic Insights)

Q: Why is CuI the preferred catalyst over other copper salts for this specific cyclization? A: In Ullmann-type intramolecular N-arylations, the choice of the halide ligand on the copper(I) source significantly influences the oxidative addition step. CuI demonstrates superior catalytic efficiency because the iodide ion is an excellent leaving group and dynamically stabilizes the active Cu(I) species in solution. Empirical data shows that while CuCl and CuBr provide respectable yields (91% and 86%, respectively), CuI achieves a near-quantitative 98% yield at 60 °C [1].

Q: How does solvent selection dictate the success of the N-arylation? A: The solvent plays a dual role: it must dissolve the rigid, planar quinazolin-4(3H)-imine precursors and stabilize the transition state of the metal complex. Dimethyl sulfoxide (DMSO) is highly effective because it is a strongly polar aprotic solvent that enhances the nucleophilicity of the imine nitrogen while coordinating with the copper catalyst. Switching from DMSO to less polar or differently coordinating solvents like DCE or CH3CN drastically reduces the yield to 51% and 31%, respectively, even at elevated temperatures (110 °C) [1].

Q: Can the precursor synthesis and cyclization be performed in a single pot? A: While tandem approaches are highly desirable, the optimal conditions for the two steps differ fundamentally. The initial formation of the bromo-substituted quinazolin-4(3H)-imine from o-cyanoaniline and diaryliodonium salts requires Cu(OTf)₂ in DCE at 110 °C. Conversely, the subsequent intramolecular cyclization is optimized with CuI and K₂CO₃ in DMSO at 60 °C [1]. A sequential approach with intermediate isolation ensures maximum efficiency and prevents catalyst poisoning or side-reactions.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the chemical workflow from starting materials to the final tetracyclic scaffold.

Workflow Step1 Precursor Synthesis o-Cyanoaniline + Diaryliodonium Salt Intermediate Intermediate Bromo-substituted quinazolin-4(3H)-imine Step1->Intermediate Cu(OTf)2, DCE, 110 °C Step2 Ullmann N-arylation CuI (10 mol%), K2CO3, DMSO Intermediate->Step2 Solvent Exchange / Isolation Product Target Scaffold Benzimidazo[1,2-c]quinazoline Step2->Product 60 °C, 50 min

Experimental workflow for the CuI-catalyzed synthesis of benzimidazo[1,2-c]quinazolines.

Standard Operating Procedure (SOP)

This protocol outlines the self-validating system for the CuI-catalyzed intramolecular N-arylation. The rapid reaction time and low temperature are hallmarks of this highly efficient system [1].

Materials Required:

  • Bromo-substituted quinazolin-4(3H)-imine derivative (1.0 equiv)

  • Copper(I) iodide (CuI, 10 mol %)

  • Potassium carbonate (K₂CO₃, 1.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: Oven-dry a standard reaction tube or Schlenk flask equipped with a magnetic stir bar. Purge the vessel with inert gas (nitrogen or argon) to ensure reproducibility.

  • Reagent Loading: Add the bromo-substituted quinazolin-4(3H)-imine derivative (1.0 equiv), K₂CO₃ (1.0 equiv), and CuI (10 mol %) to the vessel.

  • Solvent Addition: Inject anhydrous DMSO to achieve a substrate concentration of approximately 0.1 M to 0.2 M.

  • Cyclization: Transfer the reaction vessel to a pre-heated oil bath or heating block set strictly to 60 °C. Stir vigorously for 50 minutes. Self-Validation Check: The reaction mixture should transition to a homogeneous, distinctively colored solution, indicating the formation of the highly conjugated benzimidazo[1,2-c]quinazoline system.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Quench by adding distilled water (approx. 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Evaporate the solvent in vacuo. Purify the crude residue via silica gel flash column chromatography (typically using a petroleum ether/ethyl acetate gradient) to afford the analytically pure product.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters (catalyst, temperature, solvent) and the resulting cyclization efficiency [1].

EntryCopper Salt (10 mol%)Temperature (°C)SolventYield (%)Scientific Rationale & Observation
1CuIRoom TempDMSO37Insufficient thermal energy to overcome the activation barrier for oxidative addition.
2CuI40DMSO72Moderate conversion; intermediate kinetics.
3 CuI 60 DMSO 98 (96*) Optimal thermodynamic sweet spot; full conversion in 50 min.
4CuI110DMSO98Higher temperatures yield no additional benefit and risk substrate degradation.
5CuI110DCE51Poor solvent polarity limits the stabilization of the transition state.
6CuI110CH₃CN31Competitive coordination of the nitrile solvent to the copper center inhibits catalysis.
7Cu(OTf)₂60DMSO82Cu(II) species requires in situ reduction; less efficient than pre-formed Cu(I).
8CuCl60DMSO91Chloride is a poorer leaving group compared to iodide in the catalytic cycle.

*Isolated yield.

Troubleshooting Guide

When experimental deviations occur, use this logical framework to diagnose and resolve the issue.

Troubleshooting Issue Issue: Low Yield or Incomplete Conversion CheckTemp Is the temperature exactly 60 °C? Issue->CheckTemp FixTemp Action: Increase to 60 °C. (Do not exceed 110 °C) CheckTemp->FixTemp No CheckSolvent Is anhydrous DMSO being used? CheckTemp->CheckSolvent Yes FixSolvent Action: Switch to DMSO. Ensure it is anhydrous. CheckSolvent->FixSolvent No CheckCatalyst Is the catalyst CuI and base K2CO3? CheckSolvent->CheckCatalyst Yes FixCatalyst Action: Use 10 mol% CuI. Verify base equivalents. CheckCatalyst->FixCatalyst No

Troubleshooting logical flow for optimizing intramolecular N-arylation yields.

Symptom: Reaction stalls at ~30-40% conversion.

  • Root Cause: Often linked to ambient temperature fluctuations or degraded catalyst. As shown in the optimization matrix, running the reaction at room temperature caps the yield at 37%.

  • Resolution: Ensure the heating block is properly calibrated to 60 °C. Verify the integrity of the CuI catalyst; it should be an off-white powder. If it has turned distinctly brown or green, it has oxidized to Cu(II) and should be replaced or purified.

Symptom: Complete consumption of starting material, but multiple spots on TLC.

  • Root Cause: Excessive heating (>110 °C) or use of strong acids. The benzimidazo[1,2-c]quinazoline core can be susceptible to acid-promoted ring-opening reactions [1].

  • Resolution: Strictly control the temperature to 60 °C. Ensure K₂CO₃ is fully dry and finely milled to provide consistent basicity without introducing localized harsh conditions.

Symptom: Poor solubility of the quinazolin-4(3H)-imine precursor.

  • Root Cause: Highly functionalized or halogenated derivatives may exhibit strong intermolecular π-π stacking, reducing solubility.

  • Resolution: Do not switch to non-polar solvents (e.g., toluene or DCM), as this will crash the catalytic efficiency (dropping yields to 89% and 43% respectively at elevated temperatures). Instead, slightly decrease the molarity of the reaction in DMSO (e.g., from 0.2 M to 0.05 M) and utilize sonication prior to heating.

References

  • Pang, X., Chen, C., Li, M., & Xi, C. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry, 11, 2365–2369. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Imidazo[1,2-c]quinazoline Isomers

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of novel therapeutic agents. Its fusion with an imidazole ring gives rise to a variety of isomers, with the Imidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of novel therapeutic agents. Its fusion with an imidazole ring gives rise to a variety of isomers, with the Imidazo[1,2-c]quinazoline core being a particularly fruitful area of investigation. The spatial arrangement of the nitrogen atoms and the points of fusion in these isomers create distinct chemical environments, leading to a fascinating divergence in their biological activities. This guide provides an in-depth comparison of the biological activities of Imidazo[1,2-c]quinazoline isomers and their derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

The Significance of Isomerism in Imidazoquinazolines

The Imidazo[1,2-c]quinazoline nucleus is just one of several possible isomeric structures that can be formed by the fusion of imidazole and quinazoline rings. Other notable isomers include Imidazo[1,2-a]quinazoline and Imidazo[1,5-a]quinazoline. The orientation of the imidazole ring in relation to the quinazoline core profoundly influences the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities. These differences are critical in determining how these molecules interact with biological targets such as enzymes and receptors, ultimately dictating their pharmacological profiles.

Comparative Biological Activities

The Imidazo[1,2-c]quinazoline scaffold and its isomers have been extensively explored for a range of therapeutic applications. Below, we compare their activities in three key areas.

Antimicrobial Activity

Several studies have demonstrated the potent antibacterial and antifungal properties of Imidazo[1,2-c]quinazoline derivatives. A notable comparison can be drawn between Imidazo[1,2-c]quinazolines and their Benzimidazo[1,2-c]quinazoline isomers, where a benzene ring is fused to the imidazole moiety.

A study on the antimicrobial activity of a series of these compounds revealed that the benzimidazo[1,2-c]quinazolines generally exhibit superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts.[1][2] This suggests that the increased lipophilicity and surface area provided by the additional benzene ring enhance the interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL)

Compound TypeDerivativeS. aureusB. subtilisE. coliC. albicansA. nigerReference
Imidazo[1,2-c]quinazoline8bf64641283232[1]
Benzimidazo[1,2-c]quinazoline8ga848168[1]
Benzimidazo[1,2-c]quinazoline8gc48488[1]
Benzimidazo[1,2-c]quinazoline8gd8481616[1]
StandardCiprofloxacin444--[1]
StandardAmphotericin B---3232[1]

The data clearly indicates that the benzimidazo[1,2-c]quinazoline derivatives (8ga, 8gc, 8gd) have significantly lower Minimum Inhibitory Concentrations (MICs), and therefore higher potency, against a range of bacteria and fungi compared to the imidazo[1,2-c]quinazoline derivative (8bf).[1]

Anticancer Activity

The anticancer potential of imidazoquinazoline isomers is a major focus of current research, with different isomeric scaffolds being investigated for their ability to inhibit key oncogenic pathways.

Derivatives of the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold have been designed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two critical targets in cancer therapy.[3] The rationale behind this dual-inhibition strategy is the synergistic effect observed when both pathways are simultaneously blocked.

Table 2: PI3Kα and HDAC1 Inhibition by 2,3-dihydroimidazo[1,2-c]quinazoline Derivatives

CompoundPI3Kα IC50 (nM)HDAC1 IC50 (nM)Reference
12a15.389[3]
12b12.7107[3]
12j18.2115[3]

These compounds demonstrate potent, nanomolar inhibition of PI3Kα and HDAC1, highlighting the suitability of this specific isomeric scaffold for developing dual-acting anticancer agents.[3]

In contrast, the isomeric Imidazo[1,2-a]quinazoline scaffold has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in various cancers.[4][5]

Table 3: EGFR Kinase Inhibition by Imidazo[1,2-a]quinazoline Derivatives

CompoundEGFR IC50 (µM)Reference
18a82.0[5]
18o12.3[5]
Erlotinib (Standard)-[5]

While the IC50 values are in the micromolar range, these findings demonstrate the potential of the Imidazo[1,2-a]quinazoline scaffold for targeting EGFR. The difference in the targeted kinase (PI3K vs. EGFR) for the two different isomeric scaffolds underscores how subtle changes in the core structure can be exploited to achieve target selectivity.

Anti-inflammatory Activity

Certain polycarbo-substituted 2,3-dihydro-2H-imidazo[1,2-c]quinazoline isomers have shown promise as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[6] The anti-inflammatory activity is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.

Table 4: Anti-inflammatory Activity of Imidazo[1,2-c]quinazoline Isomers

CompoundIsomerIn Vivo ActivityTargetReference
1a10-phenyl-8-trifluoromethylBinds to COX-1 and COX-2COX-1/COX-2[6]
1b8-phenyl-10-trifluoromethylBinds to COX-1 and COX-2COX-1/COX-2[6]

These findings suggest that the Imidazo[1,2-c]quinazoline scaffold can be a valuable template for developing novel anti-inflammatory drugs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (e.g., for PI3K or EGFR)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a microplate. Include controls for 100% activity (no inhibitor) and background (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed or ATP consumed. This often involves a luminescence or fluorescence-based readout.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways

The anticancer activity of Imidazoquinazoline isomers is often attributed to their interaction with key signaling pathways that are dysregulated in cancer.

PI3K/AKT/mTOR Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-c]quinazoline Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Imidazo[1,2-a]quinazoline Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The Imidazo[1,2-c]quinazoline scaffold and its isomers represent a versatile platform for the development of novel therapeutics. The subtle yet significant differences between isomers allow for the fine-tuning of biological activity and target selectivity. While Benzimidazo[1,2-c]quinazolines show superior antimicrobial activity, the 2,3-dihydroimidazo[1,2-c]quinazoline and Imidazo[1,2-a]quinazoline scaffolds have been successfully tailored to inhibit PI3K/HDAC and EGFR, respectively, in the context of cancer. Furthermore, anti-inflammatory properties add another dimension to the therapeutic potential of this compound class.

Future research should focus on direct, head-to-head comparisons of a wider range of positional isomers to better understand the structure-activity relationships. The development of more potent and selective inhibitors, coupled with in-depth mechanistic studies and in vivo efficacy evaluations, will be crucial in translating the promise of these compounds into clinical applications.

References

  • Gupta, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15817-15828. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(84), 53637-53648. [Link]

  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 133, 106383. [Link]

  • Khoza, T. A., et al. (2016). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 21(1), 51. [Link]

  • Gupta, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15817-15828. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(84), 53637-53648. [Link]

  • Gupta, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances. [Link]

  • Khoza, T. A., et al. (2016). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules. [Link]

  • Khoza, T. A., et al. (2016). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 21(1), 51. [Link]

  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry. [Link]

  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Pure and Applied Chemistry. [Link]

  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 133, 106383. [Link]

Sources

Comparative

Comparative Guide: Imidazo[1,2-c]quinazoline vs. Benzimidazo[1,2-c]quinazoline Antimicrobial Activity

As a Senior Application Scientist specializing in medicinal chemistry and antimicrobial drug discovery, I frequently evaluate novel heterocyclic scaffolds to overcome escalating antimicrobial resistance (AMR). Fused quin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and antimicrobial drug discovery, I frequently evaluate novel heterocyclic scaffolds to overcome escalating antimicrobial resistance (AMR). Fused quinazolines have emerged as privileged structures in this domain. Specifically, the fusion of imidazole or benzimidazole rings to the quinazoline core yields tetracyclic and pentacyclic frameworks with profound biological activities.

This guide provides an in-depth technical comparison between imidazo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline derivatives, analyzing their structure-activity relationships (SAR), mechanistic pathways, and the experimental protocols required to validate their antimicrobial efficacy.

Structural Rationale & Comparative Efficacy

The structural transition from an imidazo[1,2-c]quinazoline core to a benzimidazo[1,2-c]quinazoline core fundamentally alters the molecule's physicochemical profile. The addition of the benzene ring in the benzimidazole moiety extends the


-conjugation system and increases overall lipophilicity. In my experience, this enhanced lipophilicity is the primary driver for improved bacterial cell wall penetration, particularly against Gram-positive and Gram-negative strains with robust lipid bilayers.

According to comprehensive SAR studies published in [1], benzimidazo[1,2-c]quinazolines consistently demonstrate superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts. Furthermore, functionalizing the benzimidazole core with electron-rich moieties like 1,2,4-triazole or indole drastically lowers the Minimum Inhibitory Concentration (MIC)[2].

Quantitative Data Comparison

The following table summarizes the comparative MIC values of representative scaffolds against key pathogenic strains. The data highlights the superior potency of indole-fused benzimidazo[1,2-c]quinazolines[2].

Scaffold TypeRepresentative ModificationMIC - E. coli (μg/mL)MIC - S. aureus (μg/mL)MIC - C. albicans (μg/mL)
Imidazo[1,2-c]quinazoline Unsubstituted Imidazole>32>32>64
Benzimidazo[1,2-c]quinazoline 1,2,4-triazole fused488
Benzimidazo[1,2-c]quinazoline Indole fused448
Positive Control (Antibacterial) Ciprofloxacin<11N/A
Positive Control (Antifungal) Amphotericin BN/AN/A2

Mechanism of Action: Oxidative Stress and Membrane Disruption

The bactericidal causality of benzimidazo[1,2-c]quinazolines is rooted in their ability to induce severe oxidative stress. Once the highly lipophilic compound penetrates the bacterial membrane, it triggers the intracellular generation of Reactive Oxygen Species (ROS). Elevated ROS levels lead to lipid peroxidation and the degradation of membrane proteins. This structural compromise forms fissures in the cell membrane, leading to the leakage of cytoplasmic contents and rapid cell death[3].

MOA A Benzimidazo[1,2-c]quinazoline Administration B Bacterial Membrane Penetration A->B C Intracellular ROS Generation B->C D Oxidative Stress (Lipid & Protein Damage) C->D E Membrane Perforation (PI Dye Uptake) D->E F Bacterial Cell Death E->F

Fig 1. Antimicrobial mechanism via ROS generation and membrane perforation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental pipeline. The workflow below outlines the critical path from chemical synthesis to biological validation, ensuring that every observed biological effect is orthogonally verified.

Workflow S1 Ullmann C-N Coupling (Cu-catalyzed) S2 Cross-Dehydrogenative Coupling (CDC) S1->S2 S3 MIC Determination (Broth Microdilution) S2->S3 S4 Live/Dead Assay (AO/EtBr Staining) S3->S4 S5 Hemolytic Toxicity Screening S3->S5

Fig 2. Sequential workflow from chemical synthesis to biological validation.

Protocol A: Synthesis via Ullmann C-N and CDC Coupling

Causality: Traditional syntheses of fused quinazolines require harsh conditions and pre-functionalized substrates. Utilizing a copper-catalyzed Ullmann C-N coupling followed by an intramolecular Cross-Dehydrogenative Coupling (CDC) allows for the direct functionalization of C-H bonds under mild conditions, significantly improving the yield of the target benzimidazo[1,2-c]quinazolines[1].

  • Ullmann Coupling: React 2-(2-bromophenyl)-1H-benzimidazole with the desired azole/indole in the presence of CuI (catalyst), L-proline (ligand), and

    
     (base) in DMSO at 110°C for 24 hours.
    
  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via column chromatography.
    
  • CDC Reaction: Subject the purified intermediate to oxidative cyclization using

    
     and a terminal oxidant (e.g., 
    
    
    
    or TBHP) in DMF at 120°C to yield the final benzimidazo[1,2-c]quinazoline core.
  • Validation: Confirm structure and purity (>95%) via

    
     NMR, 
    
    
    
    NMR, and ESI-HRMS before biological testing.
Protocol B: Broth Microdilution for MIC Determination

Causality: Agar diffusion methods are prone to errors based on compound diffusion rates (which vary heavily with the lipophilic benzimidazo core). Broth microdilution provides a precise, standardized quantitative measure of potency.

  • Preparation: Prepare a stock solution of the synthesized compound in DMSO (ensure final DMSO concentration in wells is <1% to prevent vehicle toxicity).

  • Inoculation: Dispense 100 μL of Mueller-Hinton broth into a 96-well plate. Perform serial two-fold dilutions of the compound (ranging from 64 μg/mL to 0.5 μg/mL).

  • Bacterial Addition: Add 10 μL of bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls (Self-Validation): Include a positive growth control (bacteria + broth + 1% DMSO), a negative sterility control (broth only), and a reference standard (Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 μL of resazurin dye (0.015%); a color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC.

Protocol C: Live/Dead Bacterial Cell Screening (AO/EtBr)

Causality: While MIC indicates growth inhibition, it does not confirm membrane disruption. Acridine Orange (AO) is membrane-permeable and stains all cells green. Ethidium Bromide (EtBr) is impermeable and only stains cells with compromised membranes red. This orthogonal assay directly proves the membrane-perforating mechanism of benzimidazo[1,2-c]quinazolines[1].

  • Treatment: Treat logarithmic-phase E. coli or S. aureus cells with the compound at its MIC for 4 hours at 37°C.

  • Washing: Centrifuge the suspension at 5000 rpm for 5 minutes. Wash the pellet twice with Phosphate-Buffered Saline (PBS) to remove residual media and compound.

  • Staining: Resuspend the pellet in PBS and add a dual-dye mixture of AO (10 μg/mL) and EtBr (10 μg/mL). Incubate in the dark for 15 minutes.

  • Imaging: Mount the suspension on a glass slide and observe under a fluorescence microscope.

  • Interpretation: Quantify the ratio of red fluorescing cells (dead/membrane-compromised) to green fluorescing cells (live/intact). A high red-to-green ratio validates the membrane-disruption hypothesis.

Conclusion

The architectural evolution from imidazo[1,2-c]quinazolines to benzimidazo[1,2-c]quinazolines represents a significant leap in antimicrobial drug design. The extended aromaticity and optimized lipophilicity of the benzimidazole derivatives facilitate superior membrane penetration and subsequent ROS-mediated cell death. By employing rigorous, self-validating experimental workflows—from CDC synthetic methodologies to dual-dye fluorescence assays—researchers can confidently advance these promising scaffolds through preclinical development.

References

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega.[Link]

  • Synthesis and antimicrobial activities of a new class of 6-arylbenzimidazo[1,2-c]quinazolines. Journal of the Brazilian Chemical Society.[Link]

Sources

Validation

A Comparative Guide to the Validation of Imidazo[1,2-c]quinazolines as Dual PI3K/HDAC Inhibitors

This guide provides an in-depth technical comparison and validation framework for a novel class of dual-target inhibitors, the Imidazo[1,2-c]quinazolines, which simultaneously modulate the Phosphoinositide 3-kinase (PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation framework for a novel class of dual-target inhibitors, the Imidazo[1,2-c]quinazolines, which simultaneously modulate the Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) pathways. We will explore the scientific rationale for this dual-inhibition strategy, present a comparative analysis with established inhibitors, and provide detailed experimental protocols for their validation, aimed at researchers, scientists, and drug development professionals.

The Rationale for Dual PI3K/HDAC Inhibition in Oncology

The PI3K/AKT/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3] Conversely, Histone Deacetylases (HDACs) are epigenetic modulators that regulate gene expression by removing acetyl groups from histones and other proteins.[4] Their aberrant activity in cancer cells leads to the silencing of tumor suppressor genes.

A significant body of evidence suggests a synergistic relationship between PI3K and HDAC inhibitors.[1][5] Inhibition of PI3K can sometimes lead to compensatory feedback loops, while HDAC inhibitors can induce apoptosis and cell cycle arrest.[6][7] By simultaneously targeting both pathways with a single molecule, dual inhibitors aim to achieve a more potent and durable anti-tumor response, potentially overcoming the resistance mechanisms associated with single-agent therapies.[1][2][8] This approach has been clinically validated with the development of compounds like Fimepinostat (CUDC-907).[9][10][11][12]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when active) caption Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of Imidazo[1,2-c]quinazolines vs. Fimepinostat

Recently, a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been designed and synthesized as novel dual PI3K/HDAC inhibitors.[5][13] These compounds were engineered by incorporating a hydroxamate group, essential for zinc chelation in the HDAC active site, into a PI3K inhibitor pharmacophore.[13] For this guide, we will compare the performance of a representative compound from this series, hereafter referred to as IQ-12b , with the well-characterized dual inhibitor Fimepinostat (CUDC-907) .

Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)
CompoundPI3KαPI3KβPI3KγPI3KδHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
IQ-12b 107327104025813.532.114.216.5493N/A
Fimepinostat 1950111391.75.01.8N/AN/A2.8

Data for IQ-12b sourced from MedChemComm, 2018.[13] Data for Fimepinostat sourced from Selleck Chemicals.[14] N/A: Data not available in the cited sources.

Table 2: Anti-proliferative Activity (GI50/IC50, µM) in Cancer Cell Lines
CompoundK562 (Leukemia)Hut78 (Lymphoma)HCT116 (Colon)Daudi (Lymphoma)H2122 (Lung)
IQ-12b 0.0520.048N/AN/AN/A
Fimepinostat N/AN/A~0.05~0.01~0.02

Data for IQ-12b sourced from MedChemComm, 2018.[13] Data for Fimepinostat (as BEBT-908) sourced from Cancer Research, 2022.[15] Note: Assay methods (GI50 vs. IC50) and conditions may vary between studies, affecting direct comparability.

From the enzymatic assays, Fimepinostat demonstrates more potent pan-PI3K and pan-HDAC Class I inhibition compared to IQ-12b.[14] However, IQ-12b still exhibits potent, low nanomolar activity against key HDAC isoforms (1, 2, 3, and 6) and sub-micromolar activity against PI3Kα.[13] Both compounds show potent anti-proliferative effects in various cancer cell lines in the nanomolar range.[13][15]

Experimental Validation Workflows

The validation of a novel dual inhibitor requires a multi-faceted approach, moving from enzymatic activity to cellular effects. The following protocols provide a robust framework for this evaluation.

Experimental_Workflow A Compound Synthesis (e.g., Imidazo[1,2-c]quinazolines) B In Vitro Enzymatic Assays (PI3K & HDAC Isoforms) A->B C Cell-Based Assays B->C D Cell Viability / Proliferation (e.g., CellTiter-Glo, MTS) C->D E Target Engagement (Western Blot for p-AKT, Ac-Histone) C->E F Phenotypic Assays (Cell Cycle, Apoptosis) C->F G In Vivo Xenograft Studies D->G E->G F->G H Validated Dual Inhibitor G->H caption Figure 2: General Workflow for Dual Inhibitor Validation.

In Vitro Enzymatic Assays

Causality: The initial and most critical step is to determine the direct inhibitory effect of the compound on the purified target enzymes. This establishes potency (IC50) and selectivity across different isoforms. Luminescence-based kinase and deacetylase assays are highly sensitive and suitable for high-throughput screening.

Protocol: PI3K Kinase Activity Assay (Luminescence-based) [3][16]

  • Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., Imidazo[1,2-c]quinazoline) in a 96-well plate.

    • Add the PI3K enzyme and PIP2 substrate to each well.

    • Initiate the kinase reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader. The signal is inversely proportional to PI3K activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: HDAC Deacetylase Activity Assay (Fluorogenic) [17][18]

  • Reagents: Recombinant human HDAC isoforms, fluorogenic acetylated peptide substrate, developer solution.

  • Procedure:

    • Add serial dilutions of the test compound to a 96-well plate.

    • Add the HDAC enzyme and the fluorogenic substrate.

    • Incubate at 37°C for 30 minutes to allow for deacetylation.

    • Add the developer solution, which cleaves the deacetylated substrate to release a fluorophore.

    • Incubate for an additional 15 minutes.

    • Measure fluorescence with an appropriate excitation/emission wavelength. The signal is directly proportional to HDAC activity.

    • Calculate IC50 values from the dose-response curve.

Cell Viability / Anti-proliferative Assay

Causality: This assay transitions from a biochemical to a cellular context, measuring the compound's overall effect on cancer cell growth and survival. It determines the compound's potency in a biological system. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active, viable cells.[19][20]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [15]

  • Cell Seeding: Plate cancer cells (e.g., K562, Hut78) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors (e.g., Fimepinostat). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Analysis: Normalize the data to the vehicle control and calculate the GI50/IC50 values.

Western Blot Analysis for Target Engagement

Causality: To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the modulation of downstream markers of the PI3K and HDAC pathways within the cell. For PI3K, this involves measuring the phosphorylation of AKT (p-AKT). For HDAC, this involves measuring the acetylation of substrates like Histone H3 (Ac-H3).[4][9][21]

Dual_Inhibition cluster_effects Cellular Effects Inhibitor Imidazo[1,2-c]quinazoline PI3K PI3K Pathway Inhibitor->PI3K Inhibits HDAC HDAC Enzymes Inhibitor->HDAC Inhibits Effect1 Reduced p-AKT (PI3K Inhibition) PI3K->Effect1 Effect2 Increased Ac-Histone (HDAC Inhibition) HDAC->Effect2 Synergy Synergistic Anti-Cancer Activity (Apoptosis, Cell Cycle Arrest) Effect1->Synergy Effect2->Synergy caption Figure 3: Concept of Dual PI3K/HDAC Inhibition.

Protocol: Western Blotting [22][23]

  • Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-AKT (Ser473), total AKT, Acetyl-Histone H3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of p-AKT to total AKT and Ac-H3 to the loading control to demonstrate target engagement.

Cell Cycle Analysis via Flow Cytometry

Causality: Both PI3K and HDAC inhibitors are known to induce cell cycle arrest.[14][24] Analyzing the cell cycle distribution provides a quantitative measure of the compound's cytostatic effects. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.[25][26]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [26]

  • Cell Treatment: Culture and treat cells with the test compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.[26]

    • Incubate in the dark at room temperature for at least 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 20,000 events.

  • Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase as evidence of cell cycle arrest.

Conclusion and Future Directions

The Imidazo[1,2-c]quinazoline scaffold represents a promising foundation for the development of novel dual PI3K/HDAC inhibitors.[5] While benchmark compounds like Fimepinostat show greater potency in enzymatic assays, the favorable anti-proliferative profiles of the Imidazo[1,2-c]quinazoline series warrant further investigation.[13]

Future work should focus on optimizing the structure-activity relationship (SAR) to enhance PI3K isoform selectivity and overall potency. Further validation should include apoptosis assays (e.g., Annexin V staining) to distinguish between cytostatic and cytotoxic effects and, ultimately, progress the most promising leads into in vivo xenograft models to assess efficacy and tolerability.[24] The comprehensive validation workflow detailed in this guide provides a self-validating system to rigorously assess the therapeutic potential of this and other emerging classes of dual-target inhibitors.

References

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Springer Link. Available at: [Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. PubMed. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Publishing. Available at: [Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. Frontiers. Available at: [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. MedChemComm. Available at: [Link]

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  • A Dual PI3K/HDAC Inhibitor Induces Immunogenic Ferroptosis to Potentiate Cancer Immune Checkpoint Therapy. AACR Journals. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]

  • Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression. MDPI. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

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  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Publications. Available at: [Link]

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Comparative

A Comparative Guide to Imidazo[1,2-c]quinazoline Derivatives as EGFR Inhibitors

Introduction The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, becomes a potent driver of various cancers, including non-small cell lung cancer (NSCLC).[1] The developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, becomes a potent driver of various cancers, including non-small cell lung cancer (NSCLC).[1] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized cancer therapy.[2] First and second-generation EGFR inhibitors like gefitinib, erlotinib, and afatinib have shown significant efficacy, but their effectiveness is often limited by the emergence of drug resistance, most commonly through the T790M "gatekeeper" mutation.[3][4] This has spurred the development of third-generation inhibitors, such as osimertinib, which are effective against T790M-mutant EGFR.[5][6] However, resistance to these agents can also develop, often through mutations like C797S, creating an ongoing need for novel inhibitory scaffolds.[7]

The quinazoline core is a well-established pharmacophore for EGFR inhibitors, forming the foundation of many approved drugs.[8][9][10] Within this chemical space, imidazo[1,2-c]quinazoline derivatives have emerged as a promising class of non-covalent EGFR inhibitors. This guide provides a comparative analysis of these derivatives, synthesizing data from recent studies to evaluate their potential as next-generation cancer therapeutics. We will delve into their structure-activity relationships (SAR), inhibitory profiles against wild-type and mutant EGFR, and the experimental methodologies used for their evaluation.

The EGFR Signaling Pathway: A Target for Cancer Therapy

The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation.[11] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[12] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription

Caption: Simplified EGFR Signaling Pathway.

Imidazo[1,2-c]quinazoline Derivatives: A Promising Scaffold

Recent research has focused on the design and synthesis of novel imidazo[1,2-a]quinazoline and related imidazo[1,2-a]quinoxaline derivatives as non-covalent EGFR inhibitors.[14][15] The core idea is to leverage the established quinazoline pharmacophore while exploring new chemical space to overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

A key aspect of drug development is understanding the relationship between a molecule's structure and its biological activity. For imidazo[1,2-c]quinazoline and its analogs, several key SAR observations have been made:

  • Benzylidene Amino Functionality: Compounds possessing a benzylidene amino group have generally shown potent EGFR inhibition.[14]

  • Aromaticity of the Imidazo Ring: Imidazo[1,2-a]quinoxalines tend to be more potent than their dihydroimidazo[1,2-a]quinoxaline counterparts, suggesting the importance of the aromatic nature of the imidazo ring system for activity.[14]

  • Substitutions on the Quinazoline Core: The placement of electron-donating groups, such as methoxy groups, at the 6 and 7 positions of the quinazoline core can enhance inhibitory activity.[8]

SAR_Workflow cluster_design Rational Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Scaffold Imidazo[1,2-c]quinazoline Scaffold Modifications Systematic Modifications (e.g., R-groups) Scaffold->Modifications Synthesis Multi-step Synthesis Modifications->Synthesis Kinase_Assay EGFR Kinase Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Assay Cell-based Assays (e.g., A549, H1975) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Docking Molecular Docking SAR->Docking Docking->Modifications Informs next design cycle

Caption: Iterative workflow for SAR studies of EGFR inhibitors.

Comparative Performance of Imidazo[1,2-c]quinazoline Derivatives

To provide a clear comparison, the following table summarizes the inhibitory activities of selected imidazo[1,2-a]quinoxaline derivatives against wild-type EGFR (EGFRwt) and the gefitinib-resistant H1975 cell line, which harbors the L858R/T790M double mutation.[14]

CompoundEGFRwt IC50 (nM)H1975 (L858R/T790M) IC50 (µM)
6b 211.223.65
7j 193.18Not Reported
9a 223.32Not Reported
Erlotinib 221.03>20
Gefitinib Not Reported>20

Data sourced from Kumar et al. (2021).[14]

From this data, several key points emerge:

  • Compounds 6b , 7j , and 9a exhibit potent inhibitory activity against wild-type EGFR, with IC50 values comparable to the established drug erlotinib.[14]

  • Notably, compound 6b demonstrates significant activity against the gefitinib-resistant H1975 cell line, with an IC50 of 3.65 µM, whereas gefitinib itself is largely inactive (>20 µM).[14] This suggests that the imidazo[1,2-a]quinoxaline scaffold has the potential to overcome T790M-mediated resistance.

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to understand the experimental methodologies employed.

In Vitro EGFR Kinase Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the phosphorylation of a substrate by EGFR in the presence of ATP. Inhibition of this process by a test compound leads to a decrease in the phosphorylated product, which can be detected using various methods, such as luminescence or fluorescence.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the EGFR kinase and the test compound at different concentrations.

    • Incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of phosphorylated product using a detection reagent (e.g., an antibody-based detection system or a luminescence-based ATP detection kit).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549 for wild-type EGFR, H1975 for mutant EGFR) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by fitting the data to a dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_downstream Downstream Analysis Kinase_Assay EGFR Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Culture Cancer Cell Lines (A549, H1975) MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Western_Blot Western Blot (p-EGFR, p-ERK) IC50_Cell->Western_Blot Select potent compounds Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism

Caption: Workflow for the biological evaluation of EGFR inhibitors.

Future Directions and Conclusion

The comparative analysis of imidazo[1,2-c]quinazoline and its analogs reveals a promising avenue for the development of novel EGFR inhibitors. The ability of certain derivatives, such as compound 6b , to overcome T790M-mediated resistance is particularly encouraging.[14]

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationship and optimize potency and selectivity.

  • In Vivo Studies: Progressing the most promising compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Targeting Tertiary Mutations: Investigating the activity of these compounds against emerging resistance mutations, such as C797S, which can arise after treatment with third-generation inhibitors.[7]

  • Combination Therapies: Exploring the potential of combining these novel inhibitors with other targeted therapies or chemotherapeutic agents to achieve synergistic effects and prevent the development of resistance.[5][7]

References

  • Kumar, D., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]

  • Engelman, J. A., & Jänne, P. A. (2008). Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Clinical Cancer Research, 14(10), 2895-2899. [Link]

  • van der Wekken, A. J., et al. (2017). Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer. Cancers, 9(4), 32. [Link]

  • Rosell, R., et al. (2011). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Journal, 38(1), 10-20. [Link]

  • Fasano, M., & Della Corte, C. M. (2013). Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. Lung Cancer: Targets and Therapy, 4, 69-80. [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]

  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

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  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 135, 106517. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing oxazole or imidazole as potential EGFR inhibitors. New Journal of Chemistry, 44(36), 15631-15644. [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

  • Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. PubMed, 37042833. [Link]

  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed, 37111291. [Link]

  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]

  • Mohanty, P., et al. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 11, 1269415. [Link]

  • Kumar, D., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. ResearchGate. [Link]

  • Targeted Oncology. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. [Link]

  • Miura, S., et al. (2023). Afatinib plus osimertinib in the treatment of osimertinib-resistant non-small cell lung carcinoma: a phase I clinical trial. Investigational New Drugs, 41(1), 102-110. [Link]

  • Ma, X., et al. (2018). New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. Bioorganic & Medicinal Chemistry, 26(8), 1883-1890. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 7(1), 1142. [Link]

  • Patsnap. (2025). What is the mechanism of action of Osimertinib mesylate?. [Link]

  • Ricciuti, B., et al. (2019). Mechanisms of resistance to osimertinib. Annals of Translational Medicine, 7(Suppl 3), S124. [Link]

  • Lee, K., et al. (2023). Rechallenge of afatinib for EGFR-mutated non-small cell lung cancer previously treated with osimertinib: a multicenter phase II trial protocol (REAL study). Frontiers in Oncology, 13, 1205634. [Link]

  • Siddique, M., et al. (2026). Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. [Link]

Sources

Validation

Comparative Efficacy Guide: Imidazo[1,2-c]quinazolines vs. Acarbose as α-Glucosidase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The management of Type 2 Diabetes Mellitus (T2DM) h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The management of Type 2 Diabetes Mellitus (T2DM) heavily relies on the regulation of postprandial hyperglycemia. For decades, acarbose has served as the gold standard α-glucosidase inhibitor. However, its clinical utility is frequently compromised by moderate efficacy (requiring high dosing) and severe gastrointestinal side effects, including flatulence, diarrhea, and abdominal discomfort, caused by the fermentation of undigested carbohydrates in the lower colon[1].

To overcome these limitations, modern drug discovery has pivoted toward nitrogen-containing fused heterocyclic pharmacophores. Among these, the imidazo[1,2-c]quinazoline scaffold has emerged as a highly privileged structure[2]. Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the C-5 position of the imidazo[1,2-c]quinazoline backbone—particularly with diphenyl groups or 1,2,3-triazole moieties—yields compounds with exceptional binding affinity to the α-glucosidase active site, vastly outperforming acarbose[1][3].

Mechanism Carbs Complex Carbohydrates Enzyme α-Glucosidase Enzyme (Active Site) Carbs->Enzyme Substrate Binding Glucose Glucose Absorption (Postprandial Hyperglycemia) Enzyme->Glucose Enzymatic Cleavage Acarbose Acarbose (Moderate Affinity, GI Issues) Acarbose->Enzyme Competitive Inhibition Imidazo Imidazo[1,2-c]quinazolines (High Affinity, H-Bonding) Imidazo->Enzyme Potent Inhibition (TYR158, GLN353)

Mechanism of α-glucosidase inhibition by imidazo[1,2-c]quinazolines vs acarbose.

Comparative Efficacy Data

Quantitative in vitro assays utilizing Saccharomyces cerevisiae α-glucosidase reveal a stark contrast in inhibitory potency between acarbose and novel imidazo[1,2-c]quinazoline derivatives. The introduction of specific functional groups (e.g., thio-linked triazoles or diphenyl rings) significantly lowers the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro α-Glucosidase Inhibitory Potency

Compound / DrugStructural CharacteristicsIC₅₀ Value (µM)Fold-Potency vs. AcarboseReference
Acarbose (Standard) Oligosaccharide analog750.0 ± 1.51.0x (Baseline)[1][4]
Compound 11j 5-(substituted aryl)-2,3-diphenylimidazo[1,2-c]quinazoline12.44 ± 0.38~60.3x [1][4]
Compound 19e Triazole-incorporated imidazo[1,2-c]quinazoline50.0 ± 0.12~15.0x [5][6]
Compound 27e Benzo[4,5]imidazo[1,2-c]quinazoline derivativeHighly Potent*Superior[5][6]

*Precise IC₅₀ varies by specific assay conditions but consistently demonstrates statistical significance (p < 0.001) over acarbose[1].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these novel scaffolds, the following self-validating experimental workflows must be employed. As an application scientist, I emphasize that the timing and controls in these protocols are not arbitrary; they are mechanistically dictated by the thermodynamics of enzyme-inhibitor binding.

Protocol A: In Vitro α-Glucosidase Inhibition Assay (pNPG Method)

This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate.

  • Causality: α-glucosidase cleaves pNPG to release p-nitrophenol, a chromophore that absorbs light at 405 nm. The absorbance is inversely proportional to the inhibitor's efficacy.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve S. cerevisiae α-glucosidase (1 U/mL) and pNPG (5 mM) in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the imidazo[1,2-c]quinazoline derivatives and acarbose in DMSO (final DMSO concentration in the well must not exceed 5% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): Mix 20 µL of the enzyme solution with 10 µL of the inhibitor. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium, ensuring the inhibitor fully occupies the active site before the substrate is introduced. Failing to do so results in artificially high IC₅₀ values.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG substrate to the mixture. Incubate at 37°C for exactly 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Causality: The highly alkaline Na₂CO₃ shifts the pH drastically, denaturing the enzyme and converting the released p-nitrophenol into its phenolate ion, which maximizes absorbance at 405 nm.

  • Self-Validation Controls:

    • Blank Control: Buffer + Substrate (No enzyme) to measure spontaneous hydrolysis.

    • 100% Activity Control: Buffer + Enzyme + Substrate + DMSO (No inhibitor) to establish baseline maximum velocity (

      
      ).
      
  • Measurement: Read absorbance at 405 nm using a microplate reader. Calculate % inhibition.

Protocol B: Enzyme Kinetic Profiling (Lineweaver-Burk Analysis)

To determine the mode of inhibition (e.g., competitive vs. non-competitive), kinetic profiling is required.

  • Variable Substrate Concentrations: Prepare pNPG at varying concentrations (e.g., 1, 2, 3, 4, and 5 mM).

  • Fixed Inhibitor Concentrations: Select three fixed concentrations of the test compound (e.g., 0, IC₂₅, IC₅₀, and IC₇₅).

  • Assay Execution: Run the pNPG assay (Protocol A) for every combination of substrate and inhibitor concentration.

  • Data Transformation: Plot the double-reciprocal of the initial reaction velocity (

    
    ) against the reciprocal of the substrate concentration (
    
    
    
    ).
    • Causality: If the lines intersect at the y-axis (unchanged

      
       but increasing 
      
      
      
      ), the imidazo[1,2-c]quinazoline is a competitive inhibitor , meaning it directly competes with the carbohydrate for the active site[4][7].

Workflow Prep 1. Reagent Prep Enzyme (1 U/mL) & Inhibitor Incubate 2. Pre-incubation (10 min, 37°C) Establish Thermodynamic Equilibrium Prep->Incubate Substrate 3. Add pNPG Substrate Initiate Enzymatic Cleavage Incubate->Substrate Terminate 4. Add Na₂CO₃ Denature Enzyme & Maximize Signal Substrate->Terminate Measure 5. Absorbance at 405 nm Quantify p-nitrophenol release Terminate->Measure Analyze 6. Calculate IC₅₀ & Kinetics (Lineweaver-Burk Plots) Measure->Analyze

In vitro α-glucosidase inhibition and kinetic assay workflow.

In Silico & Thermodynamic Validation

To corroborate the in vitro efficacy, advanced thermodynamic profiling and molecular docking are utilized.

  • Fluorescence Quenching Spectroscopy: By measuring the intrinsic fluorescence of α-glucosidase in the presence of imidazo[1,2-c]quinazolines, scientists can determine the binding constant and the number of binding sites. The quenching mechanism confirms a strong, spontaneous binding interaction driven by favorable thermodynamic parameters (

    
    )[4].
    
  • Molecular Docking: Computational models reveal that highly potent derivatives (like Compound 11j and 15j) achieve their superior efficacy by forming deep, stable hydrogen bonds with critical amino acid residues in the active site, specifically TYR158, GLN353, and GLU411 [7]. Acarbose, being a bulkier oligosaccharide analog, lacks this precise, deep-pocket binding efficiency, leading to its higher IC₅₀.

Conclusion

The imidazo[1,2-c]quinazoline scaffold represents a significant leap forward in anti-diabetic drug design. By offering up to a 60-fold increase in in vitro potency compared to the clinical standard acarbose[1], these nitrogen-containing fused heterocycles allow for tighter enzyme binding, competitive inhibition, and potentially lower clinical dosing—which could drastically reduce the gastrointestinal side effects that plague current T2DM therapies.

References
  • Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. Available at:[Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. PubMed. Available at:[Link]

  • Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. PMC. Available at:[Link]

  • (PDF) Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. ResearchGate. Available at:[Link]

  • (PDF) Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. ResearchGate. Available at:[Link]

  • Kinetics of α-gluosidase inhibition by acarbose. ResearchGate. Available at:[Link]

Sources

Comparative

Cross-reactivity profiling of Imidazo[1,2-c]quinazoline kinase inhibitors

Title: Comprehensive Cross-Reactivity Profiling of Imidazo[1,2-c]quinazoline Kinase Inhibitors: A Comparative Guide Introduction The imidazo[1,2-c]quinazoline scaffold has emerged as a highly privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Reactivity Profiling of Imidazo[1,2-c]quinazoline Kinase Inhibitors: A Comparative Guide

Introduction

The imidazo[1,2-c]quinazoline scaffold has emerged as a highly privileged pharmacophore in targeted oncology. The most prominent clinical candidate in this class is Copanlisib (BAY 80-6946), an intravenously administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor[1]. Unlike first-generation kinase inhibitors, the imidazo[1,2-c]quinazoline core is uniquely engineered to bind both the ATP hinge region and the affinity pocket of the kinase domain[1].

As a Senior Application Scientist, I frequently guide drug development teams through the complexities of kinome selectivity. Understanding a compound's cross-reactivity profile is not just a regulatory checkbox; it is the fundamental basis for predicting both clinical efficacy and on-target toxicities. This guide provides a rigorous comparative analysis of imidazo[1,2-c]quinazoline derivatives against alternative PI3K inhibitors and outlines a self-validating experimental workflow for robust cross-reactivity profiling.

Structural Causality and Pathway Intervention

To understand the cross-reactivity of imidazo[1,2-c]quinazolines, we must look at their structural kinetics. The C7 position of the scaffold is oriented toward the ATP sugar pocket, while the C8 position points toward the solvent channel[1]. This dual-interaction mechanism grants the molecule sub-nanomolar potency against PI3Kα and PI3Kδ isoforms[2].

By inhibiting these specific nodes, the compound effectively severs the Receptor Tyrosine Kinase (RTK) signaling cascade, preventing the conversion of PIP2 to PIP3, and subsequently starving the AKT/mTOR pathway of its activation signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α/δ Isoforms) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Imidazo[1,2-c]quinazoline (e.g., Copanlisib) Inhibitor->PI3K ATP-competitive Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Proliferation AKT->mTOR Downstream Signaling

PI3K/AKT/mTOR signaling cascade and the targeted inhibition by imidazo[1,2-c]quinazolines.

Comparative Cross-Reactivity Profiles

When profiling kinase inhibitors, we prioritize thermodynamic binding assays (


) over enzymatic activity assays (

) for initial broad-panel screening. Causality: Enzymatic assays are highly dependent on the ATP concentration (

), which varies drastically across the 400+ kinases in a standard panel. Thermodynamic binding provides an ATP-independent, objective measure of true affinity.

Below is a comparative cross-reactivity profile of the imidazo[1,2-c]quinazoline scaffold (Copanlisib) against a quinazolinone derivative (Idelalisib) and an aminothiazole derivative (Alpelisib).

Kinase TargetCopanlisib (Imidazo[1,2-c]quinazoline)Idelalisib (Quinazolinone)Alpelisib (Aminothiazole)
PI3Kα ~0.5 nM820 nM4.6 nM
PI3Kδ ~0.7 nM2.5 nM290 nM
PI3Kβ ~3.7 nM565 nM1156 nM
PI3Kγ ~6.4 nM89 nM250 nM
mTOR ~45 nM>1000 nM>1000 nM
DNA-PK >1000 nM>1000 nM>1000 nM

Data Interpretation: The imidazo[1,2-c]quinazoline scaffold is highly potent across Class I PI3Ks but shows a distinct predilection for the α and δ isoforms[2]. Its moderate cross-reactivity with mTOR (45 nM) contributes to its potent cytotoxic effect in relapsed/refractory B-cell non-Hodgkin lymphoma (B-NHL)[2], but also requires careful clinical monitoring for off-target metabolic effects.

Experimental Protocol: A Self-Validating Selectivity Workflow

A single assay type is prone to false positives. To establish a self-validating system, we employ an orthogonal approach: Active-site competition binding followed by cellular target engagement.

Profiling_Workflow Compound Imidazo[1,2-c]quinazoline Library Primary Primary Kinome Screen (Active-site Competition) Compound->Primary Kd Kd Determination (Dose-Response) Primary->Kd Hits (>80% inhibition) Cellular Cellular Target Engagement (p-AKT S473/T308) Kd->Cellular On-target validation OffTarget Off-Target Validation (e.g., mTOR, DNA-PK) Kd->OffTarget Cross-reactivity check Selectivity Selectivity Index (S-score) Calculation Kd->Selectivity Cellular->Selectivity OffTarget->Selectivity

Step-by-step experimental workflow for evaluating kinase cross-reactivity and selectivity.

Phase 1: High-Throughput Kinome Screening (Biochemical)
  • Preparation: Immobilize biotinylated kinase tracers onto streptavidin-coated 384-well plates.

  • Compound Incubation: Dispense the imidazo[1,2-c]quinazoline inhibitor at dual concentrations: 1 µM (to capture weak off-targets) and 10 nM (to confirm high-affinity targets).

  • Equilibration: Incubate for 1 hour at room temperature. Causality: Imidazoquinazolines often exhibit slow-binding kinetics. A 1-hour equilibration ensures that thermodynamic equilibrium is reached, preventing artificially low affinity readings.

  • Detection: Measure tracer displacement using a Europium-labeled anti-tag antibody via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Phase 2: Cellular Target Engagement (Orthogonal Validation)

Biochemical affinity does not guarantee cellular potency due to membrane permeability or intracellular ATP competition.

  • Cell Culture: Plate B-cell lymphoma cell lines (e.g., SU-DHL-4) in RPMI-1640 medium.

  • Treatment: Apply a dose-response titration (0.1 nM to 1000 nM) of the inhibitor for exactly 2 hours. Causality: A 2-hour window is optimal to observe phosphorylation changes before transcriptional feedback loops (e.g., FOXO activation) upregulate compensatory RTKs.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF,

    
    ). Crucial Step: Without these inhibitors, endogenous phosphatases (like PTEN) will rapidly dephosphorylate PIP3 and AKT, destroying the assay window.
    
  • Quantification: Probe lysates via Western blot for p-AKT (Ser473) and total AKT.

Self-Validation Mechanism: By normalizing the phosphorylated target (p-AKT) against the total protein (total AKT) and testing an orthogonal pathway (e.g., p-ERK), we guarantee that the observed signal reduction is due to specific PI3K inhibition rather than non-specific compound cytotoxicity or global protein degradation.

Clinical Translation of Cross-Reactivity

The unique cross-reactivity profile of imidazo[1,2-c]quinazolines directly dictates their clinical application. The dual α/δ inhibition effectively shuts down both malignant B-cell receptor signaling (δ-dependent) and tumor microenvironment survival signals (α-dependent), leading to high response rates in trials like CHRONOS-1[3]. Consequently, Copanlisib received FDA approval for relapsed follicular lymphoma[4].

However, this profile also explains its toxicity signature. Because PI3Kα is heavily involved in insulin signaling, its inhibition leads to transient insulin resistance. Therefore, hyperglycemia is a predictable, on-target adverse event reported in nearly 50% of patients[4]. Conversely, the imidazo[1,2-c]quinazoline scaffold does not exhibit the severe hepatotoxicity often seen with purely δ-selective inhibitors[5], proving that a comprehensive understanding of kinome-wide cross-reactivity is essential for managing patient safety.

References

1.1 2.5 3.2 4. 4 5.3

Sources

Validation

In Vitro vs. In Vivo Efficacy of Antihypertensive Imidazo[1,2-c]quinazoline Analogues: A Comprehensive Comparison Guide

For drug development professionals and cardiovascular researchers, the transition from in vitro receptor affinity to in vivo hemodynamic efficacy is the most critical hurdle in antihypertensive drug discovery. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and cardiovascular researchers, the transition from in vitro receptor affinity to in vivo hemodynamic efficacy is the most critical hurdle in antihypertensive drug discovery. Among the diverse heterocyclic scaffolds explored for cardiovascular indications, 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have emerged as a highly potent class of selective


-adrenoceptor antagonists[1].

Designed as conformationally restricted analogues of known antihypertensives like SGB-1534 and ketanserin, these compounds—such as AT-112 (2-PMDQ) and 2-MPMDQ—exhibit remarkable receptor selectivity. This guide objectively compares the in vitro pharmacodynamics of these analogues against their in vivo performance, providing step-by-step experimental protocols, mechanistic insights, and quantitative data to support lead optimization efforts.

Mechanistic Grounding: The -Adrenoceptor Blockade

The antihypertensive action of imidazo[1,2-c]quinazoline analogues is primarily mediated by the competitive blockade of post-synaptic


-adrenoceptors on vascular smooth muscle cells [2]. By occupying these receptors, the analogues prevent endogenous catecholamines (like norepinephrine) from binding. This inhibits the Gq-protein coupled activation of Phospholipase C (PLC), halting the production of Inositol trisphosphate (IP3) and the subsequent release of intracellular calcium, ultimately leading to vasodilation.

Structure-activity relationship (SAR) studies indicate that the presence of a (substituted phenylpiperazinyl)methyl side chain at the 2- or 3-position of the imidazo[1,2-c]quinazoline ring is critical for fitting into the


-receptor's binding pocket, while the rigid tricyclic core prevents off-target binding to 

-sites [1].

Pathway Catecholamines Endogenous Catecholamines (Norepinephrine) Receptor α1-Adrenoceptor (Vascular Smooth Muscle) Catecholamines->Receptor Agonist Binding PLC Phospholipase C (PLC) Activation Receptor->PLC Gq-protein coupled Drug Imidazo[1,2-c]quinazoline (e.g., AT-112) Drug->Receptor Competitive Blockade Relaxation Vasodilation (Blood Pressure Drop) Drug->Relaxation Prevents Contraction IP3 IP3 Production & Calcium Release PLC->IP3 Contraction Vasoconstriction (Hypertension) IP3->Contraction

Mechanism of α1-adrenoceptor blockade by Imidazo[1,2-c]quinazolines inducing vasodilation.

In Vitro Efficacy: Receptor Affinity and Vasorelaxation

In vitro assays are designed to isolate the direct vascular effects of the compound from systemic sympathetic reflexes. The standard model for this is the Isolated Rat Thoracic Aorta Assay .

Experimental Protocol: Isolated Rat Thoracic Aorta

Causality Check: The endothelium is often mechanically removed (rubbed) to prove that the vasorelaxant effect is endothelium-independent (i.e., not reliant on Nitric Oxide release, but purely on smooth muscle receptor blockade).

  • Tissue Preparation: Euthanize male Sprague-Dawley rats. Rapidly excise the thoracic aorta and cut it into 2-3 mm rings.

  • Equilibration: Suspend the rings in tissue baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Viability Validation: Induce a priming contraction using 80 mM KCl. Wash the tissue until baseline tension is restored.

  • Pre-contraction & Dose-Response: Construct a cumulative concentration-response curve to an

    
    -agonist (e.g., Phenylephrine).
    
  • Antagonist Incubation: Wash the tissue, incubate with the imidazo[1,2-c]quinazoline analogue (e.g., AT-112) for 30 minutes, and repeat the phenylephrine curve.

  • Data Analysis: Calculate the

    
     value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response).
    
Quantitative Data Comparison (In Vitro)
CompoundTarget Receptor

vs Phenylephrine (nM)

Value
Selectivity (

vs

)
AT-112 (2-PMDQ) [2]

-adrenoceptor
0.369.82 ± 0.19Extremely High
2-MPMDQ [3]

-adrenoceptor
0.37 (Ki)N/AHigh (

: 0.37 nM vs 1740 nM)
Prazosin (Standard)

-adrenoceptor
~0.50~9.50High
Ketanserin

/

27.80N/ALow (Mixed Antagonist)

Insight: Both AT-112 and 2-MPMDQ demonstrate sub-nanomolar affinity for the


-adrenoceptor, outperforming or matching the clinical standard Prazosin. The competitive antagonism is highly potent, as evidenced by a 

value approaching 10[2].

In Vivo Efficacy: Hemodynamic Profiling

High in vitro affinity does not guarantee in vivo success. Compounds must survive hepatic first-pass metabolism, maintain plasma stability, and exhibit a favorable half-life. The Spontaneously Hypertensive Rat (SHR) model is the gold standard for validating essential hypertension treatments.

Experimental Protocol: In Vivo SHR Blood Pressure Monitoring

Causality Check: Intravenous (IV) administration is used initially to bypass absorption variables, allowing researchers to directly correlate plasma presence with the onset and duration of hypotension.

  • Animal Preparation: Anesthetize adult male Spontaneously Hypertensive Rats (SHRs).

  • Cannulation: Surgically insert polyethylene catheters into the femoral artery (for continuous blood pressure and heart rate monitoring) and the femoral vein (for drug administration).

  • Recovery & Baseline: Allow the rats to recover from anesthesia (if using conscious telemetry) or stabilize under anesthesia for at least 30 minutes to establish baseline Mean Arterial Pressure (MAP).

  • Administration: Administer the imidazo[1,2-c]quinazoline analogue intravenously (e.g., 0.1 to 1.0 mg/kg). Use saline as a vehicle control.

  • Monitoring: Record systolic, diastolic, MAP, and heart rate continuously for up to 6–8 hours post-administration.

Quantitative Data Comparison (In Vivo)
CompoundAdmin RouteMax MAP Reduction (%)Duration of ActionHeart Rate Effect
AT-112 (2-PMDQ) [2]Intravenous~30 - 35%> 6 hoursNeutral to Mild Reflex Tachycardia
Compound 20b [1]Intravenous~30%> 6 hoursNeutral
SGB-1534 (Standard)Intravenous~30%~ 6 hoursNeutral

Insight: The conformational restriction provided by the imidazo[1,2-c]quinazoline core prevents rapid enzymatic degradation, allowing compounds like AT-112 and 20b to maintain a prolonged duration of action (>6 hours) in vivo, mirroring the efficacy of established agents like SGB-1534 [1].

In Vitro vs. In Vivo Correlation

The transition from isolated tissue baths to systemic circulation introduces pharmacokinetic complexities. For imidazo[1,2-c]quinazolines, the correlation between in vitro


 values and in vivo hypotensive duration is exceptionally strong.

Unlike flexible open-chain


-blockers that may suffer from rapid metabolic cleavage, the rigid tricyclic ring system of imidazoquinazolines shields the molecule from rapid hepatic clearance. Consequently, the sub-nanomolar 

observed in the isolated aorta translates directly into sustained, dose-dependent reductions in mean arterial pressure in the SHR model without triggering severe reflex tachycardia—a common pitfall of non-selective vasodilators.

Workflow InVitro In Vitro Phase Isolated Rat Aorta Equilibration Tissue Equilibration (Krebs-Henseleit buffer) InVitro->Equilibration Precontraction Pre-contraction (Phenylephrine) Equilibration->Precontraction DoseResponse Cumulative Dosing (AT-112 / 2-MPMDQ) Precontraction->DoseResponse pA2 Calculate pA2 & IC50 DoseResponse->pA2 InVivo In Vivo Phase Spontaneously Hypertensive Rats pA2->InVivo Lead Selection Catheter Femoral Artery/Vein Cannulation InVivo->Catheter Admin IV Administration (Vehicle vs. Drug) Catheter->Admin Monitoring Continuous BP & HR Monitoring Admin->Monitoring Efficacy Determine Max BP Drop & Duration Monitoring->Efficacy

Sequential workflow for evaluating in vitro and in vivo antihypertensive efficacy.

Conclusion

Imidazo[1,2-c]quinazoline analogues represent a highly optimized class of antihypertensive agents. By restricting the conformational flexibility of traditional


-adrenoceptor antagonists, these molecules achieve a dual advantage: sub-nanomolar target affinity  (in vitro) and prolonged hemodynamic stability  (in vivo). For drug development professionals, utilizing this tricyclic scaffold offers a reliable pathway to overcome the poor bioavailability and short half-lives often associated with early-stage cardiovascular leads.

References

  • Chern, J. W., Tao, P. L., Yen, M. H., et al. "Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents." Journal of Medicinal Chemistry, 1993.[Link]

  • Tseng, C. J., Chen, S. Y., Tao, P. L., Chern, J. W., Yen, M. H. "Antihypertensive effects of AT-112, a newly synthesized quinazoline derivative, in spontaneously hypertensive rats." Proc Natl Sci Counc Repub China B., 1995.[Link]

Comparative

Comparing synthetic routes for poly-substituted Imidazo[1,2-c]quinazolines

An in-depth comparative analysis of synthetic routes for poly-substituted imidazo[1,2-c]quinazolines is essential for medicinal chemists optimizing library generation. These privileged poly-nitrogen heterocycles exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for poly-substituted imidazo[1,2-c]quinazolines is essential for medicinal chemists optimizing library generation. These privileged poly-nitrogen heterocycles exhibit potent antimicrobial, antiviral, and anticancer properties[1]. Historically, their synthesis required harsh, multi-step sequences. However, modern organic chemistry has introduced transition-metal cascades and green oxidative annulations that significantly streamline the process[2].

As an Application Scientist, selecting the optimal synthetic route requires balancing substrate scope, atom economy, and scalability. This guide objectively compares three distinct, field-proven methodologies, providing the mechanistic causality and self-validating experimental protocols necessary for successful implementation.

Strategic Overview

Synthetic_Strategies Core Imidazo[1,2-c]quinazoline Target Scaffold RouteA Route A: Zn-Mediated Reductive Cyclization Core->RouteA Classical / One-Pot RouteB Route B: Cu-Catalyzed Cascade (Ullmann + CDC) Core->RouteB Transition Metal RouteC Route C: I2-Catalyzed Oxidative Annulation Core->RouteC Green / Metal-Free

Overview of the three primary synthetic strategies for imidazo[1,2-c]quinazolines.

Route A: Zinc-Mediated Reductive Cyclization (Classical Approach)

Mechanistic Causality: The classical step-wise assembly often utilizes 2-(2-nitrophenyl)-1H-imidazoles as starting materials. While catalytic hydrogenation can reduce the nitro group, zinc dust in acidic media provides a highly cost-effective, chemoselective, and scalable alternative[2]. In this one-pot sequence, the nitro group is reduced to an aniline intermediate. The newly formed nucleophilic amine subsequently attacks an isothiocyanate reagent at the highly electrophilic C=S carbon. This triggers an intramolecular cyclization, followed by the extrusion of hydrogen sulfide (H₂S) gas, driving the equilibrium toward the thermodynamically stable imidazo[1,2-c]quinazoline core[2].

Self-Validating Experimental Protocol:

  • Reaction Setup: Charge an oven-dried round-bottom flask with 2-(2-nitrophenyl)-1H-imidazole (1.0 equiv) and the desired isothiocyanate (1.2 equiv) in glacial acetic acid (0.2 M).

  • Reduction: Slowly add Zinc dust (5.0 equiv) in portions at room temperature. Note: The addition is exothermic; controlled addition prevents solvent bumping and suppresses side reactions.

  • Cyclization: Equip the flask with a reflux condenser and heat to reflux (~118 °C). Monitor the consumption of the intermediate via Thin-Layer Chromatography (TLC) using a UV lamp (typically complete within 4–6 hours).

  • Workup & Isolation: Filter the mixture while hot through a Celite pad to remove unreacted zinc. Neutralize the filtrate with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[2].

Route B: Copper-Catalyzed Ullmann C-N Coupling & CDC Cascade

Mechanistic Causality: Transition-metal catalysis enables the late-stage functionalization of complex scaffolds. This highly efficient two-step, one-pot cascade utilizes 2-(2-bromophenyl)-1H-imidazole and various azoles[1]. The first step is a CuI-catalyzed Ullmann-type C-N coupling. Instead of isolating the intermediate, Cu(OAc)₂·H₂O is added to trigger an intramolecular Cross-Dehydrogenative Coupling (CDC)[1]. The Cu(OAc)₂ acts as a terminal oxidant, facilitating single-electron transfer (SET) to abstract hydrogen and close the ring. This modular route allows for diverse poly-substitution patterns (e.g., incorporating triazoles or indoles), which has been shown to significantly enhance antimicrobial efficacy[1].

RouteB_Mechanism Substrate 2-(2-Bromophenyl)-1H-imidazole + Azole Ullmann Ullmann C-N Coupling (CuI, K2CO3, 150°C) Substrate->Ullmann Intermediate N-Aryl Intermediate Ullmann->Intermediate CDC Intramolecular CDC (Cu(OAc)2, 150°C) Intermediate->CDC Product Imidazo[1,2-c]quinazoline CDC->Product

Copper-catalyzed cascade mechanism for imidazo[1,2-c]quinazoline synthesis.

Self-Validating Experimental Protocol:

  • Ullmann Coupling: In an oven-dried 10 mL pressure tube, combine 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), azole derivative (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.20 mmol) in 2 mL of anhydrous DMF[1].

  • First Stage Heating: Seal the tube and stir at 150 °C for 2 hours. Validate the completion of the C-N coupling via TLC (disappearance of the bromophenyl starting material).

  • Oxidative Annulation: Cool the vessel slightly and, without isolating the intermediate, add Cu(OAc)₂·H₂O (0.5 mmol) directly to the reaction mixture[1].

  • Second Stage Heating: Continue stirring at 150 °C for an additional 2–5 hours to drive the CDC reaction to completion[1].

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic phase, concentrate, and purify via column chromatography to afford the poly-substituted product[1].

Route C: Iodine-Catalyzed Metal-Free Oxidative Annulation

Mechanistic Causality: Driven by green chemistry principles, metal-free oxidative cross-coupling has emerged as a powerful tool. Molecular iodine (I₂) acts as a mild Lewis acid and oxidant[3]. When reacting 2-(1H-benzo[d]imidazol-2-yl)aniline with isatins or methyl ketones, I₂ facilitates the initial condensation to an imine and subsequent C(sp³)-H oxidation/cyclization[4]. Conducting this reaction in an ionic liquid like 1-butyl-3-methylimidazolium bromide ([BMIm]Br) stabilizes the highly polarized transition states and allows for catalyst/solvent recycling, making it an environmentally benign alternative with exceptionally high yields[3].

RouteC_Workflow Step1 Step 1: Reagent Mixing Aniline Derivative + Ketone/Isatin Step2 Step 2: Catalysis I2 (Oxidant) [BMIm]Br Solvent Step1->Step2 Step3 Step 3: Isolation 80-100°C, 1-3 hrs Precipitation Step2->Step3

Experimental workflow for the iodine-catalyzed oxidative annulation in ionic liquids.

Self-Validating Experimental Protocol:

  • Reagent Mixing: Combine 2-(1H-benzo[d]imidazol-2-yl)aniline (1.0 mmol) and the corresponding isatin or methyl ketone (1.0 mmol) in a reaction vessel[3].

  • Catalyst Addition: Add a catalytic amount of molecular iodine (I₂) and 2 mL of the ionic liquid [BMIm]Br (or DMSO)[3],[4].

  • Heating: Stir the mixture at 80–100 °C for 1–3 hours. The progress of the oxidative annulation is easily monitored by TLC.

  • Green Isolation: Upon completion, cool the mixture to room temperature. If using [BMIm]Br, add cold water to precipitate the product. Filter the resulting solid[3].

  • Purification & Recycling: Wash the crude solid with water and recrystallize from ethanol to afford the pure derivative. The ionic liquid can be recovered from the aqueous filtrate by removing water under vacuum, allowing for direct reuse in subsequent batches[3].

Quantitative Performance Comparison

To facilitate route selection, the following table summarizes the experimental metrics of the three methodologies based on published literature data:

ParameterRoute A (Zinc-Mediated)Route B (Cu-Catalyzed Cascade)Route C (I₂-Catalyzed)
Primary Reagents Zn dust, AcOH, IsothiocyanateCuI, Cu(OAc)₂, K₂CO₃, DMFI₂, [BMIm]Br or DMSO
Reaction Temperature Reflux (~118 °C)150 °C80–100 °C
Total Reaction Time 4–6 hours4–7 hours1–3 hours
Typical Yields 60–85%35–70%78–95%
Substrate Scope Moderate (Nitro-imidazoles)Broad (Various Azoles/Indoles)Broad (Ketones/Isatins)
Green Chemistry Profile Low (Heavy metal waste, H₂S)Moderate (Metal catalysts, DMF)High (Metal-free, recyclable solvent)

References

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC Source: nih.gov URL:[Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC Source: nih.gov URL:[Link]

  • An efficient green synthesis of 5H-spiro[benzo[4,5] imidazo[1,2-c]quinazoline-6,3′-indolin] Source: d-nb.info URL:[Link]

  • I₂-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline - PMC Source: nih.gov URL:[Link]

Sources

Validation

Publish Comparison Guide: Kinetic Analysis of α-Glucosidase Inhibition by Imidazo[1,2-c]quinazolines

Executive Summary The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. While α-glucosidase inhibitors (AGIs) like acarbose are clinical mainstays, their relatively l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. While α-glucosidase inhibitors (AGIs) like acarbose are clinical mainstays, their relatively low potency and associated gastrointestinal side effects drive the demand for novel pharmacophores. Recent structural and kinetic analyses have identified imidazo[1,2-c]quinazolines as exceptionally potent alternatives. This guide provides an objective, data-driven comparison of imidazo[1,2-c]quinazolines against standard AGIs, detailing the structure-activity relationships (SAR), steady-state kinetic profiling, and the self-validating experimental methodologies required to evaluate these compounds.

The Mechanistic Imperative: Targeting α-Glucosidase

α-Glucosidase, localized in the brush border of the small intestine, catalyzes the terminal step of carbohydrate digestion, cleaving oligosaccharides into absorbable monosaccharides. Inhibiting this enzyme delays glucose absorption, flattening the postprandial blood glucose curve.

Pathway Carb Complex Carbohydrates AG α-Glucosidase (Intestinal Brush Border) Carb->AG Digestion Gluc Glucose Absorption (Bloodstream) AG->Gluc Catalysis T2DM Postprandial Hyperglycemia Gluc->T2DM Exacerbates Inh Imidazo[1,2-c]quinazolines (Competitive Inhibitor) Inh->AG Blocks Active Site

Mechanism of postprandial glucose regulation via α-glucosidase inhibition.

Structural Rationale: The Imidazo[1,2-c]quinazoline Scaffold

The imidazo[1,2-c]quinazoline backbone merges imidazole and quinazoline rings into a single, rigid pharmacophore that exhibits high affinity for the α-glucosidase active site[1]. Structure-Activity Relationship (SAR) studies reveal that specific functionalizations drastically enhance inhibitory efficacy:

  • C-5 Substitutions: The introduction of 1,2,3-triazoles and amide functionalities at the C-5 position plays a pivotal role in anchoring the inhibitor to the enzyme's catalytic pocket[1].

  • Phenyl Ring Modifications: Incorporating two phenyl rings connected to the imidazole moiety significantly improves binding thermodynamics. Furthermore, adding a methoxy group at the C-2 position of the terminal phenyl ring yields the most potent derivatives[1].

Quantitative Performance Comparison

When evaluated against Saccharomyces cerevisiae α-glucosidase, imidazo[1,2-c]quinazolines demonstrate inhibitory potencies that eclipse the clinical standard, acarbose, by over an order of magnitude[1][2].

Table 1: Comparative IC₅₀ Values against α-Glucosidase

Compound / DrugChemical ScaffoldIC₅₀ (µM)Fold Potency vs. Acarbose
Acarbose (Control)Oligosaccharide750.0 ± 1.51.0x (Baseline)
Compound 11j Imidazo[1,2-c]quinazoline12.44 ± 0.38~60.3x
Compound 19e Imidazo[1,2-c]quinazoline50.0 ± 0.12~15.0x
Compound 27e Benzo[4,5]imidazo[1,2-c]quinazoline60.03 ± 0.82~12.5x
Compound 27a Benzo[4,5]imidazo[1,2-c]quinazoline122.25 ± 0.13~6.1x

Data synthesized from recent in vitro evaluations[1][2].

Kinetic Profiling: Decoding the Mechanism of Action

To transition a compound from a "hit" to a viable lead, understanding its mode of inhibition is critical. Kinetic studies utilizing Lineweaver-Burk (double-reciprocal) plots confirm that highly potent imidazo[1,2-c]quinazolines (such as 19e and 27e) function as competitive inhibitors [1].

  • Kinetic Signature: In the presence of these inhibitors, the maximum reaction velocity (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) remains unchanged, while the Michaelis constant (
    
    
    
    ) increases[2].
  • Causality: This indicates that the inhibitor competes directly with the substrate for the orthosteric active site. Because

    
     is unaffected, sufficiently high concentrations of the substrate can outcompete the inhibitor, a hallmark of reversible, competitive binding.
    
  • Orthogonal Validation: Circular dichroism (CD) and fluorescence spectroscopy further validate this binding event, demonstrating that the formation of the enzyme-inhibitor complex alters the secondary and tertiary structures of α-glucosidase[1].

KineticWorkflow E Enzyme Prep (S. cerevisiae) I Inhibitor Incubation (Imidazoquinazolines) E->I S Substrate Addition (pNPG, 1-16 mM) I->S M Kinetic Readout (Abs 405 nm) S->M A Data Analysis (Lineweaver-Burk) M->A C Mechanism (Competitive) A->C

Workflow for determining the kinetic mechanism of α-glucosidase inhibitors.

Validated Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to account for background noise and solvent effects.

Protocol A: High-Throughput α-Glucosidase Inhibition Assay

This protocol utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. The enzyme cleaves pNPG to release p-nitrophenol, which yields a quantifiable yellow color under alkaline conditions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of the mammalian intestinal tract, ensuring the enzyme maintains its native, active conformation.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well microplate, combine 20 µL of S. cerevisiae α-glucosidase (0.5 U/mL) with 120 µL of phosphate buffer and 10 µL of the test compound (dissolved in DMSO).

    • Self-Validation: Maintain final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation. Include a vehicle control (DMSO only) and a positive control (Acarbose).

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 15 minutes. Causality: Pre-incubation is critical; it allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells. Incubate at 37°C for exactly 15 minutes.

  • Termination: Quench the reaction by adding 80 µL of 0.2 M Na₂CO₃. Causality: The highly alkaline carbonate buffer instantly denatures the enzyme to stop catalysis and shifts the released p-nitrophenol into its phenolate ion state, maximizing its molar absorptivity at 405 nm.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate % inhibition relative to the vehicle control, subtracting compound-only blanks to prevent false-positive readouts from inherently colored inhibitors.

Protocol B: Steady-State Kinetic Analysis

To determine the exact mode of inhibition (competitive, non-competitive, or mixed).

Step-by-Step Methodology:

  • Concentration Matrix: Set up the assay exactly as in Protocol A, but create a matrix varying the substrate (pNPG) concentration (e.g., 1, 2, 4, 8, 16 mM) against fixed concentrations of the inhibitor (e.g., 0, IC₂₅, IC₅₀, IC₇₅).

  • Velocity Measurement: Measure the initial reaction velocity (

    
    ) by taking absorbance readings at 1-minute intervals over a 10-minute linear phase, prior to substrate depletion.
    
  • Double-Reciprocal Plotting: Plot

    
     (y-axis) against 
    
    
    
    (x-axis) to generate a Lineweaver-Burk plot.
  • Data Interpretation: Causality: If the lines intersect at the y-axis (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     is constant) but have different x-intercepts (
    
    
    
    moves closer to zero), the compound is definitively classified as a competitive inhibitor[2].

Conclusion

Imidazo[1,2-c]quinazolines represent a highly promising, rationally designed scaffold for α-glucosidase inhibition. By leveraging competitive binding at the orthosteric site, these compounds achieve IC₅₀ values up to 60 times more potent than acarbose. For drug development professionals, integrating these novel derivatives into lead optimization pipelines offers a robust pathway toward next-generation T2DM therapeutics with potentially lower dosing requirements and improved tolerability profiles.

References

  • Source: Scientific Reports (via NIH / PubMed Central)
  • Source: Scientific Reports (via ResearchGate)

Sources

Comparative

Cytotoxicity comparison of Imidazo[1,2-c]quinazoline derivatives in MCF-7 and HeLa cells

Title: Cytotoxicity Comparison of Imidazo[1,2-c]quinazoline Derivatives in MCF-7 and HeLa Cells: A Comprehensive Evaluation Guide Executive Summary & Pharmacological Context The imidazo[1,2-c]quinazoline scaffold has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cytotoxicity Comparison of Imidazo[1,2-c]quinazoline Derivatives in MCF-7 and HeLa Cells: A Comprehensive Evaluation Guide

Executive Summary & Pharmacological Context

The imidazo[1,2-c]quinazoline scaffold has emerged as a highly privileged, nitrogen-containing fused heterocyclic pharmacophore in modern oncology and medicinal chemistry[1]. Structurally mimicking purine bases, this core acts as a competitive ATP-binding inhibitor, making it exceptionally effective at targeting hyperactive kinase networks[2]. The most prominent clinical validation of this scaffold is Copanlisib (BAY 80-6946), an FDA-approved pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor[3].

Recent drug discovery efforts have focused on synthesizing novel polycarbo-substituted and benzimidazo-fused imidazo[1,2-c]quinazoline derivatives to optimize cytotoxic potency, bioavailability, and selectivity against solid tumors[4]. This guide provides an objective, data-driven comparison of the cytotoxicity of these emerging derivatives specifically against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines, benchmarking them against established clinical agents.

Mechanistic Rationale: Targeting Survival Pathways

The differential cytotoxicity of imidazo[1,2-c]quinazoline derivatives in MCF-7 and HeLa cells is fundamentally driven by their ability to disrupt distinct hyperactive survival pathways[2].

  • MCF-7 (Breast Adenocarcinoma): MCF-7 cells frequently harbor PIK3CA activating mutations. Imidazo[1,2-c]quinazoline derivatives (such as Copanlisib) exhibit sub-nanomolar affinity for PI3Kα[5]. By binding to the kinase domain, these compounds effectively shut down the downstream AKT/mTOR signaling cascade[2]. This blockade halts PIP3 generation, leading to cell cycle arrest and subsequent apoptosis[5].

  • HeLa (Cervical Cancer): While HeLa cells are driven by HPV-mediated degradation of p53 and Rb, they remain highly dependent on kinase-driven metabolic pathways for rapid proliferation. Specific polycarbo-substituted imidazo[1,2-c]quinazolines have demonstrated potent anti-proliferative effects in HeLa cells, in some cases surpassing classic intercalating agents like doxorubicin[4].

Quantitative Cytotoxicity Comparison

To objectively evaluate the performance of these derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) or lethal concentrations (LC₅₀) derived from standardized in vitro colorimetric assays.

Table 1: Cytotoxicity Profile of Imidazo[1,2-c]quinazoline Derivatives vs. Reference Agents

Compound / DerivativeTarget Cell LineCancer TypeIC₅₀ / LC₅₀ ValueReference / Control Benchmark
Copanlisib (BAY 80-6946) MCF-7 / HeLaBreast / Cervical< 50 nM (Pan-PI3K)Clinical Benchmark[3],[5]
Compound 8a (Benzimidazo[1,2-c]quinazoline)MCF-7Breast Adenocarcinoma15.85 ± 3.32 µMSuperior to Erlotinib[1]
Compound 10b & 10c (Polycarbo-substituted)MCF-7Breast Adenocarcinoma< 1 µg/mL (LC₅₀)High selectivity index[6]
Compound 4d (7-(2-pyridylethynyl) derivative)HeLaCervical CancerDose-dependentSuperior to Doxorubicin[4]
Erlotinib (Reference Control)MCF-7Breast Adenocarcinoma> 100 µMEGFR Inhibitor Control[1]
Doxorubicin (Reference Control)HeLaCervical Cancer~ 1 - 2 µMIntercalating Agent[4]

Data Synthesis Insight: The addition of an aliphatic linker to a sulfhydryl group (as seen in Compound 8a) significantly enhances membrane permeability and target engagement in MCF-7 cells compared to standard EGFR inhibitors like Erlotinib[1]. Furthermore, halogenation and phenylethynyl substitutions at the 5- and 7-positions of the core ring drastically improve selectivity against HeLa cells[4],[6].

Self-Validating Experimental Protocol: Cell Viability (MTT) Workflow

To ensure high-fidelity, reproducible cytotoxicity data when evaluating novel imidazo[1,2-c]quinazolines, the following protocol incorporates strict self-validating steps. This workflow is optimized for adherent cell lines (MCF-7 and HeLa).

Step 1: Cell Seeding & Synchronization

  • Action: Seed MCF-7 and HeLa cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Causality (E-E-A-T): A 24-hour incubation ensures cells adhere and re-enter the logarithmic growth phase. Testing compounds on sub-confluent cells prevents contact inhibition from artificially skewing the IC₅₀ data toward resistance.

Step 2: Compound Treatment & Control Stratification

  • Action: Treat cells with imidazo[1,2-c]quinazoline derivatives at serial concentrations (e.g., 0.1 µM to 100 µM).

  • Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (for HeLa) or Erlotinib (for MCF-7).

  • Causality (E-E-A-T): Imidazo[1,2-c]quinazolines are highly hydrophobic and require DMSO for solubilization. Capping DMSO at 0.1% ensures the solvent does not induce basal cytotoxicity, isolating the true pharmacological effect of the derivative[4].

Step 3: MTT Addition & Metabolic Incubation

  • Action: After 48 hours of drug exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Causality (E-E-A-T): Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the MTT reagent, converting it into purple formazan crystals. This enzymatic step provides a direct, biological validation of mitochondrial respiration and cell viability.

Step 4: Solubilization & Spectrophotometric Quantification

  • Action: Aspirate the media and add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Causality (E-E-A-T): Formazan is insoluble in aqueous culture media. Complete solubilization with DMSO is mandatory to ensure linear spectrophotometric readouts. The IC₅₀ is then calculated using non-linear regression analysis, normalizing the absorbance of treated wells against the 0.1% DMSO negative control.

Mechanistic Pathway Visualization

The following diagram illustrates the primary mechanism of action by which imidazo[1,2-c]quinazoline derivatives (acting as PI3K inhibitors) induce cytotoxicity in MCF-7 and HeLa cell lines.

G Imidazo Imidazo[1,2-c]quinazoline Derivatives PI3K PI3K (Class I) Imidazo->PI3K Competitive Inhibition Apoptosis Apoptosis Induction Imidazo->Apoptosis Triggers Cell Death PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Activates mTOR mTOR Activation AKT->mTOR Stimulates Proliferation Tumor Proliferation (MCF-7 / HeLa) mTOR->Proliferation Promotes Survival

Mechanism of action for Imidazo[1,2-c]quinazoline derivatives targeting the PI3K/AKT/mTOR pathway.

References

  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Examples of biologically-relevant imidazo[1,2-c]quinazolines Source: ResearchGate URL:[Link]

Sources

Validation

Assessing the Inhibitory Mechanism of Novel Imidazo[1,2-c]quinazoline Compounds: A Comparative Guide to PI3K Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory mechanism of novel Imidazo[1,2-c]quinazoline compounds, with a specific focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory mechanism of novel Imidazo[1,2-c]quinazoline compounds, with a specific focus on the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document offers not just a series of protocols, but a strategic and logical approach to compound evaluation, emphasizing experimental rationale and data interpretation in comparison to established inhibitors.

The Imidazo[1,2-c]quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology.[1] Recent studies have specifically highlighted their potential as inhibitors of the PI3K pathway, a critical signaling node frequently dysregulated in human cancers.[2][3][4] The PI3K family of lipid kinases, particularly the Class I isoform PI3Kα, plays a pivotal role in cell proliferation, survival, and metabolism, making it a key therapeutic target.[4]

This guide will detail the necessary biochemical and cellular assays to characterize the inhibitory profile of a novel Imidazo[1,2-c]quinazoline compound, comparing its performance against well-characterized PI3K inhibitors: the broad-spectrum, covalent inhibitor Wortmannin, and the isoform-selective inhibitor Idelalisib.

The PI3K/AKT Signaling Pathway: A Prime Target

The PI3K/AKT signaling pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This second messenger recruits proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the plasma membrane, leading to its activation through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, survival, and inhibiting apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Imidazoquinazoline Imidazo[1,2-c]quinazoline Compound Imidazoquinazoline->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Imidazo[1,2-c]quinazoline compounds.

Part 1: Biochemical Assessment of Direct PI3K Inhibition

The initial step is to determine if the novel Imidazo[1,2-c]quinazoline compounds directly inhibit the enzymatic activity of PI3K. A cell-free biochemical assay is the most direct method to measure this.

Experimental Rationale:
  • Direct Target Engagement: This assay isolates the enzyme and substrate from other cellular components, ensuring that any observed inhibition is due to a direct interaction with PI3K.

  • Potency Determination (IC50): By testing a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[6] A lower IC50 value indicates a more potent inhibitor.[7]

  • Mechanism of Action Insights: While not a replacement for detailed kinetic studies, the shape of the dose-response curve can provide initial clues about the mechanism of inhibition.

Key Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8][9]

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Acquisition PI3K PI3K Enzyme Reaction Incubate at RT (60 min) PI3K->Reaction Substrate PIP2 Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound Test Compound (Imidazo[1,2-c]quinazoline) Compound->Reaction ADP_Glo_Reagent ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Depletion Deplete remaining ATP (40 min) ADP_Glo_Reagent->Depletion Kinase_Detection_Reagent Kinase Detection Reagent Luminescence Generate Luminescence (30 min) Kinase_Detection_Reagent->Luminescence Plate_Reader Luminometer Luminescence->Plate_Reader Data_Analysis Calculate IC50 Plate_Reader->Data_Analysis

Caption: Workflow for the ADP-Glo™ PI3K biochemical kinase assay.

Detailed Protocol: PI3Kα (p110α/p85α) Kinase Assay

This protocol is adapted from commercially available kits and established methodologies.[8][9]

  • Reagent Preparation:

    • PI3K Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.

    • Substrate: Prepare a working solution of PI(4,5)P2 in the kinase buffer.

    • ATP: Prepare a working solution of ATP in water. The final concentration in the assay should be close to the Km value for the enzyme, if known.

    • Test Compounds: Prepare a serial dilution of the novel Imidazo[1,2-c]quinazoline compounds in DMSO. Also prepare solutions of the reference inhibitors, Wortmannin and Idelalisib.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µl of the serially diluted test compound, reference inhibitor, or DMSO (vehicle control) to the wells.

    • Add 4 µl of a mixture containing the PI3Kα enzyme and the PIP2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 0.5 µl of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Comparative Data Presentation
CompoundTarget(s)IC50 (nM) [Predicted]Known Mechanism of Action
Novel Imidazo[1,2-c]quinazoline (IQ-1) PI3Kα[Experimental Result]To be determined
WortmanninPan-PI3K (Class I, II, III), mTOR, DNA-PKcs~5[10][11]Covalent, irreversible inhibitor.[10]
IdelalisibPI3Kδ[Experimental Result]Reversible, selective inhibitor of the p110δ isoform.[5][12][13][14][15]

Part 2: Cellular Assessment of PI3K Pathway Inhibition

While a biochemical assay confirms direct enzyme inhibition, a cellular assay is crucial to determine if the compound can penetrate the cell membrane and inhibit the PI3K pathway in a biological context. The phosphorylation of AKT is a direct downstream marker of PI3K activity.

Experimental Rationale:
  • Cellular Potency: Determines the compound's effectiveness in a more physiologically relevant environment, accounting for cell permeability and stability.

  • Target Engagement Confirmation: A reduction in phosphorylated AKT (p-AKT) provides strong evidence that the compound is engaging and inhibiting the PI3K pathway within the cell.

  • Selection of Appropriate Cell Line: The choice of cell line is critical. A cell line with a known PIK3CA mutation or PTEN loss (e.g., certain breast or colon cancer cell lines) will have a constitutively active PI3K pathway, providing a robust system for measuring inhibition.

Key Experimental Workflow: Western Blotting for p-AKT

Western blotting is a widely used technique to detect and semi-quantify specific proteins in a cell lysate.[16]

Western_Blot_Workflow Cell_Culture 1. Seed & Treat Cells (e.g., PIK3CA mutant cell line) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-AKT, anti-total AKT) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Caption: Workflow for assessing cellular PI3K pathway inhibition via Western Blotting for p-AKT.

Detailed Protocol: p-AKT (Ser473) Western Blot
  • Cell Culture and Treatment:

    • Seed a PI3K-dependent cancer cell line (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the novel Imidazo[1,2-c]quinazoline compound and reference inhibitors for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-AKT to total AKT for each treatment condition and normalize to the vehicle control.

Part 3: Assessment of Cytotoxicity

Ultimately, the goal of an anticancer agent is to inhibit the growth of or kill cancer cells. A cytotoxicity assay measures the effect of the compound on cell viability and proliferation.

Experimental Rationale:
  • Phenotypic Effect: This assay determines the overall biological effect of the compound on the cancer cells.

  • Therapeutic Window: By comparing the concentration required to inhibit the target (cellular IC50 for p-AKT) with the concentration required to kill the cells (cytotoxicity GI50), one can get an initial idea of the therapeutic window.

  • Correlation with Target Inhibition: A strong correlation between the inhibition of p-AKT and the reduction in cell viability strengthens the hypothesis that the compound's cytotoxic effect is mediated through the PI3K pathway.

Key Experimental Workflow: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the novel Imidazo[1,2-c]quinazoline compound and reference inhibitors. Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Presentation
CompoundBiochemical PI3Kα IC50 (nM)Cellular p-AKT IC50 (nM) [Predicted]Cytotoxicity GI50 (µM) [Predicted]
Novel Imidazo[1,2-c]quinazoline (IQ-1) [From Part 1][Experimental Result][Experimental Result]
Wortmannin~5[Experimental Result][Experimental Result]
Idelalisib[From Part 1][Experimental Result][Experimental Result]

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to characterize the inhibitory mechanism of novel Imidazo[1,2-c]quinazoline compounds against the PI3K pathway. By progressing from direct biochemical inhibition to cellular pathway modulation and finally to a phenotypic cytotoxicity assessment, researchers can build a comprehensive profile of their compounds.

A successful outcome would be a novel Imidazo[1,2-c]quinazoline that demonstrates potent and selective inhibition of PI3Kα in the biochemical assay, effectively reduces p-AKT levels in a PI3K-dependent cancer cell line, and induces cytotoxicity at a comparable concentration. Comparing these results to established inhibitors like Wortmannin and Idelalisib provides crucial context for the compound's potency and potential selectivity.

Further studies could involve assessing the compound's selectivity against other PI3K isoforms (β, γ, δ), evaluating its effect on other signaling pathways to rule out off-target effects, and ultimately, progressing the most promising candidates into in vivo models of cancer.

References

  • Khoza, H. T., & Khanye, S. D. (2021). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 26(11), 3198. [Link]

  • Wikipedia contributors. (2024). Idelalisib. In Wikipedia, The Free Encyclopedia. [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]

  • The Royal Society of Chemistry. (2012). Methods EGFR Biochemical Assays. [Link]

  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Salgia, R., & Kentsis, A. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. New England Journal of Medicine, 370(11), 1059–1061. [Link]

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  • Wu, Y., Dai, W., Chen, X., Geng, A., Chen, Y., Lu, T., & Zhu, Y. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. MedChemComm, 8(12), 2215–2221. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

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  • Wu, Y., Dai, W., Chen, X., Geng, A., Chen, Y., Lu, T., & Zhu, Y. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. MedChemComm, 8(12), 2215-2221. [Link]

  • ResearchGate. (2017). (PDF) Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Imidazo[1,2-c]quinazolin-2(3H)-one

Introduction: The Precautionary Principle for Novel Chemical Entities As researchers and scientists at the forefront of drug discovery, we routinely synthesize and handle novel chemical entities. Imidazo[1,2-c]quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precautionary Principle for Novel Chemical Entities

As researchers and scientists at the forefront of drug discovery, we routinely synthesize and handle novel chemical entities. Imidazo[1,2-c]quinazolin-2(3H)-one and its derivatives represent a promising scaffold in medicinal chemistry, with studies exploring their potential as antimicrobial and α-glucosidase inhibitors.[1][2][3] However, with novelty comes the responsibility of prudent handling and disposal, especially when comprehensive toxicological and environmental fate data is not yet available.

A specific Safety Data Sheet (SDS) for the parent compound, Imidazo[1,2-c]quinazolin-2(3H)-one, is not readily found in public databases. An SDS for a related derivative indicates a lack of comprehensive hazard data.[4] In such situations, the cornerstone of laboratory safety is the precautionary principle . This guide is structured around this principle, treating Imidazo[1,2-c]quinazolin-2(3H)-one as a substance with unknown but potential hazards. We will base our procedural recommendations on the known properties of its constituent scaffolds (imidazole and quinazoline), and the stringent regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

This document provides a step-by-step operational plan for the safe management and disposal of waste containing Imidazo[1,2-c]quinazolin-2(3H)-one, ensuring the protection of laboratory personnel and environmental compliance.

Section 1: Inferred Hazard Assessment and Risk Mitigation

In the absence of specific data, we must infer potential hazards from the compound's structure and related molecules. The Imidazo[1,2-c]quinazolin-2(3H)-one structure contains both an imidazole and a quinazoline ring system.

  • Imidazole Scaffold: Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and is a suspected reproductive toxin.[5][6] It is corrosive and requires handling in a well-ventilated area, preferably a chemical fume hood.[5]

  • Quinazoline Scaffold: Quinazoline and its derivatives are a broad class of compounds with diverse biological activities.[7] While some may have low toxicity, the potential for biological activity necessitates careful handling to avoid exposure.

Section 2: The Regulatory Framework for Laboratory Waste

Compliance is not optional; it is a legal and ethical mandate. Two primary federal regulations in the United States govern the disposal of laboratory chemicals.

OSHA Laboratory Standard (29 CFR 1910.1450)

This standard is designed to protect laboratory workers from chemical hazards.[8] A key requirement is the development of a written Chemical Hygiene Plan (CHP) , which must include procedures for the safe removal of hazardous chemical waste.[9][10] The procedures outlined in this guide are designed to be integrated into your institution's CHP. The standard also mandates employee training on the hazards of chemicals and the specific protective measures to be taken.[11]

EPA Resource Conservation and Recovery Act (RCRA)

The EPA, under RCRA, establishes the national framework for managing hazardous waste.[12] For laboratories, this means that chemical waste cannot be disposed of in the regular trash or down the sewer system.[13] It must be properly identified, segregated, stored, and ultimately disposed of by a licensed hazardous waste management company.[12][14] Your institution's Environmental Health and Safety (EHS) office is responsible for coordinating this final disposal.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides the core, step-by-step methodology for safely disposing of Imidazo[1,2-c]quinazolin-2(3H)-one waste streams.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste, ensure all necessary safety measures are in place. The causality here is direct: preventing exposure is paramount.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Imidazole is known to cause severe skin burns.[5]
Body Protection A buttoned lab coat and closed-toe shoes.Protects against incidental spills and contamination of personal clothing.
Respiratory Protection Handle only in a certified chemical fume hood.Prevents inhalation of dust (if solid) or vapors from solvent-based solutions.[15]

Emergency Equipment: An eyewash station and safety shower must be readily accessible.[15]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[16]

  • Solid Waste: Collect pure Imidazo[1,2-c]quinazolin-2(3H)-one, contaminated weighing papers, and used gloves in a dedicated, lined container for solid hazardous waste.

  • Organic Solvent Waste: Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, acetone, DMF) should be collected in a designated "Non-Halogenated Organic Waste" container.

  • Aqueous Waste: Acidic or basic aqueous solutions containing the compound should be collected in a designated "Aqueous Acidic Waste" or "Aqueous Basic Waste" container. Do not mix acidic and basic waste streams.[16]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a puncture-proof sharps container.

  • Contaminated Labware: Disposable materials like pipette tips and centrifuge tubes should be placed in the solid hazardous waste container.[15]

Step 3: Containerization and Labeling

Proper containerization and labeling ensure safe storage and are required by law.[14][17]

  • Select a Compatible Container: Use containers made of a material compatible with the waste (e.g., glass for solvents, high-density polyethylene for many aqueous solutions). The container must be in good condition with a secure, leak-proof lid.[12][18]

  • Label the Container: As soon as you begin adding waste, affix a "Hazardous Waste" label provided by your institution's EHS department.

  • Fill Out the Label Completely:

    • Write the words "Hazardous Waste" .[17]

    • List all chemical constituents by their full names (no formulas or abbreviations).[14]

    • Provide an accurate percentage or concentration for each component.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date (the date the first drop of waste is added).

Step 4: On-Site Accumulation (Satellite Accumulation Area)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAA).[16][17]

  • Location: The SAA must be under the control of laboratory personnel.

  • Container Management: Keep waste containers closed at all times except when adding waste.[14] Leaving a funnel in the container is a common violation.

  • Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.

  • Segregation: Within the SAA, continue to segregate incompatible waste types (e.g., acids from bases, oxidizers from organics).[16]

The following diagram illustrates the proper disposal workflow from generation to final pickup.

G cluster_lab Laboratory Operations cluster_ehs EHS Responsibility gen Waste Generation (Imidazo[1,2-c]quinazolin-2(3H)-one) ppe Step 1: Don PPE seg Step 2: Segregate Waste (Solid, Organic, Aqueous) ppe->seg label_cont Step 3: Containerize & Label 'HAZARDOUS WASTE' seg->label_cont saa Step 4: Store in SAA (Closed, Secondary Containment) label_cont->saa pickup Step 5: Request EHS Pickup saa->pickup Container is full or accumulation time limit reached disposal Final Disposal (Licensed Facility) pickup->disposal

Caption: Disposal workflow for Imidazo[1,2-c]quinazolin-2(3H)-one waste.

Step 5: Final Disposal via Institutional EHS

When your waste container is nearly full (e.g., 90%) or reaches the institutional time limit for accumulation, arrange for its collection.

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required paperwork or online forms accurately.

  • Transfer: Trained EHS personnel will transport the waste from your SAA to a central accumulation area before it is sent to a licensed chemical waste disposal facility.[15]

Section 4: Spill and Decontamination Procedures

In case of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your EHS emergency line immediately.

  • Manage Small Spills: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE (see Section 3, Step 1).

    • Contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • For a solid spill, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container.

    • For a liquid spill, absorb the material and place the used absorbent pads into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the incident according to your laboratory's safety protocols.

Section 5: Chemical Inactivation Considerations

For some compounds, chemical degradation can be a method to render them less hazardous. Imidazoquinoline compounds are known to be susceptible to degradation under strongly acidic conditions, photolysis, oxidation, and high temperatures.[19] However, attempting to neutralize or degrade a novel compound without a validated protocol is not recommended as a standard disposal practice. The degradation products may be unknown and could be more hazardous than the parent compound.

Any chemical inactivation procedure must be:

  • Developed by a qualified chemist.

  • Thoroughly validated to characterize all byproducts.

  • Approved by your institution's Chemical Safety Officer and EHS department.

For routine disposal, the segregation and collection method outlined in Section 3 is the safest and most compliant approach.

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